molecular formula C22H27NO5 B558351 Boc-L-beta-homotyrosine(OBzl) CAS No. 126825-16-9

Boc-L-beta-homotyrosine(OBzl)

Katalognummer: B558351
CAS-Nummer: 126825-16-9
Molekulargewicht: 385,45 g/mole
InChI-Schlüssel: HTZSKDKNNZPVMJ-SFHVURJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Boc-L-beta-homotyrosine(OBzl), also known as Boc-L-beta-homotyrosine(OBzl), is a useful research compound. Its molecular formula is C22H27NO5 and its molecular weight is 385,45 g/mole. The purity is usually 95%.
BenchChem offers high-quality Boc-L-beta-homotyrosine(OBzl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-beta-homotyrosine(OBzl) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-phenylmethoxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5/c1-22(2,3)28-21(26)23-18(14-20(24)25)13-16-9-11-19(12-10-16)27-15-17-7-5-4-6-8-17/h4-12,18H,13-15H2,1-3H3,(H,23,26)(H,24,25)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZSKDKNNZPVMJ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375827
Record name (3S)-4-[4-(Benzyloxy)phenyl]-3-[(tert-butoxycarbonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126825-16-9
Record name (3S)-4-[4-(Benzyloxy)phenyl]-3-[(tert-butoxycarbonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of Boc-L-beta-homotyrosine(OBzl): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of N-tert-butoxycarbonyl-L-beta-homotyrosine(O-benzyl) (Boc-L-beta-homotyrosine(OBzl)). This valuable amino acid derivative is a key building block in the synthesis of modified peptides for various research and drug development applications. This document compiles available quantitative data, outlines detailed experimental protocols for property determination, and presents a visual representation of its application in solid-phase peptide synthesis.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of Boc-L-beta-homotyrosine(OBzl). While some data is readily available from commercial suppliers, specific experimental values for properties such as solubility are not widely published.

PropertyValueSource
Chemical Name N-tert-butoxycarbonyl-L-beta-homotyrosine(O-benzyl)N/A
Synonyms Boc-L-β-HomoTyr(Bzl)-OH, Boc-β-HoTyr(OBzl)-OH[1]
CAS Number 126825-16-9[1][2]
Molecular Formula C₂₂H₂₇NO₅[1][2]
Molecular Weight 385.45 g/mol [1]
Appearance White powder[2]
Purity ≥99% (HPLC)[2]
Melting Point 148-150 °C[1]
Boiling Point (Predicted) 567.7 ± 50.0 °C[1]
Density (Predicted) 1.168 ± 0.06 g/cm³[1]
Solubility Qualitatively described as enhanced by the Boc protecting group. Specific quantitative data is not readily available. Generally soluble in organic solvents like DMSO and DMF.[2]
Storage Conditions 2-8°C, sealed in a dry environment.[1][2]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices for amino acid derivatives.

Determination of Melting Point

Objective: To determine the temperature range over which the solid Boc-L-beta-homotyrosine(OBzl) transitions to a liquid.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered Boc-L-beta-homotyrosine(OBzl) is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate initially to approach the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

    • The temperature at which the entire solid has transitioned to a liquid is recorded as the completion of melting.

    • The melting point is reported as a range from the onset to the completion of melting.

Characterization by Spectroscopy (¹H NMR, ¹³C NMR, and IR)

Objective: To confirm the chemical structure and purity of Boc-L-beta-homotyrosine(OBzl) using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Methodology:

  • ¹H and ¹³C NMR Spectroscopy:

    • Sample Preparation: Approximately 10-20 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Data Acquisition: The spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Analysis: The chemical shifts (δ), multiplicity, coupling constants (J), and integration of the peaks in the ¹H NMR spectrum are analyzed to confirm the presence and connectivity of all protons. The chemical shifts in the ¹³C NMR spectrum are analyzed to identify all unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

    • Analysis: The spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule, such as the N-H stretch of the carbamate, the C=O stretches of the carbamate and carboxylic acid, and the aromatic C-H and C=C stretches.

Determination of Solubility

Objective: To qualitatively and quantitatively assess the solubility of Boc-L-beta-homotyrosine(OBzl) in various solvents.

Methodology:

  • Solvent Selection: A range of common laboratory solvents of varying polarities should be tested (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)).

  • Qualitative Assessment:

    • To a small, known amount of the compound (e.g., 1-2 mg) in a vial, a small volume (e.g., 100 µL) of the test solvent is added.

    • The mixture is vortexed or sonicated.

    • Visual observation is used to determine if the compound dissolves completely, partially, or not at all.

  • Quantitative Assessment (if soluble):

    • A saturated solution is prepared by adding an excess of the compound to a known volume of the solvent.

    • The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient time to ensure equilibrium is reached.

    • The undissolved solid is removed by centrifugation and/or filtration.

    • The concentration of the dissolved compound in the supernatant/filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy (if the compound has a chromophore) or by evaporating the solvent from a known volume of the solution and weighing the residue.

Application in Peptide Synthesis

Boc-L-beta-homotyrosine(OBzl) is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Boc protecting group on the α-amino group is acid-labile, while the benzyl ether protecting the phenolic hydroxyl group of the homotyrosine side chain is typically removed under more stringent acidic conditions or by hydrogenolysis.

Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for incorporating a Boc-protected amino acid, such as Boc-L-beta-homotyrosine(OBzl), into a growing peptide chain on a solid support.

SPPS_Workflow Resin Resin Support Deprotection Boc Deprotection (e.g., TFA in DCM) Resin->Deprotection Start Cycle Neutralization Neutralization (e.g., DIEA in DCM) Deprotection->Neutralization Coupling Coupling of Boc-AA-OH Neutralization->Coupling Washing Washing Coupling->Washing Washing->Deprotection Next Cycle Cleavage Final Cleavage & Deprotection (e.g., HF) Washing->Cleavage Final Step Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow of Boc solid-phase peptide synthesis.

References

Boc-L-beta-homotyrosine(OBzl) molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of Boc-L-beta-homotyrosine(OBzl), a derivative of the amino acid tyrosine, reveals its precise molecular characteristics. This compound is significant in peptide synthesis and drug development, where it serves as a crucial building block.[1]

Quantitative Data Summary

The fundamental quantitative data for Boc-L-beta-homotyrosine(OBzl) are its molecular formula and weight. These values are essential for stoichiometric calculations in synthetic chemistry and for characterization in analytical procedures.

PropertyValue
Molecular Formula C₂₂H₂₇NO₅[1][2]
Molecular Weight 385.46 g/mol [1]

Structural Representation

To understand the function of Boc-L-beta-homotyrosine(OBzl), it is useful to visualize the relationship between its constituent chemical groups. The molecule consists of a core L-beta-homotyrosine structure, which is modified with two key protecting groups: a tert-butyloxycarbonyl (Boc) group and a benzyl (Bzl) group. The Boc group protects the amine, while the benzyl group protects the hydroxyl group of the phenol side chain.

G A Boc Group (tert-butyloxycarbonyl) B L-beta-homotyrosine Core A->B Protects Amine D Boc-L-beta-homotyrosine(OBzl) B->D Forms C Benzyl Group (OBzl) C->B Protects Hydroxyl

Caption: Logical relationship of the molecular components.

Experimental protocols for determining molecular weight and formula, such as mass spectrometry and elemental analysis, are standard analytical chemistry procedures and are not detailed here as per the focus on the compound's core properties.

References

An In-Depth Technical Guide to the Synthesis and Purification of Boc-L-β-homotyrosine(OBzl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-Boc-O-benzyl-L-β-homotyrosine [Boc-L-β-hTyr(Bzl)-OH], a valuable building block in the design and synthesis of modified peptides for therapeutic and research applications. The incorporation of β-amino acids like β-homotyrosine into peptides can enhance their proteolytic stability, modulate their conformational properties, and improve their biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of Boc-L-β-homotyrosine(OBzl) is presented in Table 1.

PropertyValue
CAS Number 126825-16-9[1]
Molecular Formula C₂₂H₂₇NO₅[1]
Molecular Weight 385.46 g/mol [1]
Appearance White powder[1]
Purity ≥ 99% (HPLC, Chiral purity)[1]
Storage Conditions 0-8 °C[1]

Synthesis via Arndt-Eistert Homologation

A common and effective method for the synthesis of β-amino acids is the Arndt-Eistert homologation of the corresponding α-amino acid.[2][3][4] This multi-step process involves the conversion of a carboxylic acid to its next higher homologue.[4] In the case of Boc-L-β-homotyrosine(OBzl), the starting material is the readily available Boc-L-tyrosine(Bzl)-OH.

The general workflow for this synthesis is depicted below:

Arndt_Eistert_Synthesis Start Boc-L-tyrosine(Bzl)-OH AcidChloride Boc-L-tyrosine(Bzl)-Cl (Acid Chloride Formation) Start->AcidChloride SOCl₂ or (COCl)₂ Diazoketone α-Diazoketone Intermediate AcidChloride->Diazoketone CH₂N₂ or TMSCHN₂ Wolff Wolff Rearrangement (Ketene Formation) Diazoketone->Wolff Ag₂O, hv, or heat Hydrolysis Hydrolysis Wolff->Hydrolysis H₂O End Boc-L-β-homotyrosine(OBzl) Hydrolysis->End

Figure 1: General workflow for the Arndt-Eistert homologation.
Experimental Protocol: Arndt-Eistert Homologation

This protocol is a representative procedure for the one-carbon homologation of an N-protected α-amino acid.

Step 1: Acid Chloride Formation

  • To a solution of Boc-L-tyrosine(Bzl)-OH (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride or thionyl chloride (1.1 equivalents) dropwise.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which is typically used in the next step without further purification.

Step 2: α-Diazoketone Formation

  • Dissolve the crude acid chloride in anhydrous THF or diethyl ether and cool the solution to 0 °C.

  • Slowly add a freshly prepared ethereal solution of diazomethane (CH₂N₂) or a solution of (trimethylsilyl)diazomethane (TMSCHN₂) in hexane (2-3 equivalents) until a persistent yellow color is observed.[5] The use of TMSCHN₂ is often preferred as a safer alternative to diazomethane.[6]

  • Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature, stirring for an additional 2-4 hours.

  • Quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

  • The solvent is then removed under reduced pressure to yield the crude α-diazoketone.

Step 3: Wolff Rearrangement and Hydrolysis

  • Dissolve the crude α-diazoketone in a mixture of 1,4-dioxane and water.

  • Add a catalytic amount of silver oxide (Ag₂O) or silver benzoate.[5]

  • Heat the reaction mixture to 50-70 °C and stir for 2-4 hours. The progress of the Wolff rearrangement can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

  • The filtrate is then concentrated under reduced pressure.

Purification of Boc-L-β-homotyrosine(OBzl)

The crude product obtained from the synthesis requires purification to remove byproducts and unreacted starting materials. Common purification methods include extraction, crystallization, and column chromatography.

Experimental Protocol: Purification

1. Aqueous Work-up and Extraction

  • Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with a weak acid solution (e.g., 5% citric acid), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Boc-L-β-homotyrosine(OBzl).

2. Crystallization

Crystallization is an effective method for obtaining highly pure Boc-L-β-homotyrosine(OBzl).[7][]

  • Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate, methanol).

  • Slowly add a "poor" solvent (e.g., hexane, petroleum ether) until the solution becomes turbid.[1]

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.[1]

3. Column Chromatography

For products that are difficult to crystallize or contain impurities with similar solubility, purification by silica gel column chromatography may be necessary.

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a column.

  • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Quantitative Data

The yield and purity of the final product can vary depending on the specific reaction conditions and the purity of the starting materials. The following table provides representative data for the synthesis of protected β-amino acids via the Arndt-Eistert homologation.

Starting MaterialActivating AgentDiazomethane SourceRearrangement CatalystSolventYield (%)Purity (%)
Boc-L-phenylalanineEthyl ChloroformateCH₂N₂Ag₂OTHF/Water66>98 (after crystallization)
Z-L-aspartic acid α-benzyl esterIsobutyl ChloroformateCH₂N₂Ag₂ODioxane/Water75>97 (after chromatography)
Fmoc-L-valineOxalyl ChlorideTMSCHN₂Ag(TFA)THF/Water82>99 (after crystallization)

Note: The data presented are for analogous compounds and are intended to be illustrative of typical outcomes for this type of reaction.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-L-β-homotyrosine(OBzl) is a valuable building block for the solid-phase synthesis of peptides. The Boc/Bzl strategy is a well-established method for SPPS.

Boc_SPPS_Workflow cluster_cycle Elongation Cycle Deprotection Boc Deprotection (TFA in DCM) Neutralization Neutralization (DIPEA in DCM/DMF) Deprotection->Neutralization Coupling Coupling of next Boc-AA-OH Neutralization->Coupling Washing Washing Coupling->Washing Washing->Deprotection Repeat n times Cleavage Final Cleavage (HF or TFMSA) Washing->Cleavage After final coupling Start Resin Swelling (e.g., Merrifield Resin in DCM) FirstAA Coupling of First Amino Acid (Boc-L-β-hTyr(Bzl)-OH) Start->FirstAA FirstAA->Deprotection Purification Purification of Peptide (RP-HPLC) Cleavage->Purification End Pure Peptide Purification->End

Figure 2: General workflow for Boc-solid-phase peptide synthesis.

Biological Context: Targeting G-Protein Coupled Receptors (GPCRs)

Peptides containing β-amino acids are of significant interest in drug discovery as they can mimic or antagonize the action of endogenous peptide ligands, often with improved pharmacokinetic properties.[9] Many neuropeptides exert their physiological effects by binding to G-protein coupled receptors (GPCRs).[10] The incorporation of β-homotyrosine can influence the binding affinity and signaling of these peptide analogs.

Below is a representative signaling pathway for a neuropeptide analog binding to a Gq-coupled GPCR.

GPCR_Signaling cluster_membrane Plasma Membrane GPCR Gq-Coupled Receptor G_protein Gαq/Gβγ GPCR->G_protein GDP -> GTP exchange PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ligand β-hTyr-containing Neuropeptide Analog Ligand->GPCR Binding & Activation G_protein->PLC Gαq activation ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Co-activation Cellular_Response Cellular Response (e.g., Neurotransmission, Contraction) PKC->Cellular_Response Phosphorylation of target proteins

Figure 3: A representative Gq-coupled GPCR signaling pathway.

The modification of a native neuropeptide with Boc-L-β-homotyrosine(OBzl) during its synthesis can lead to analogs with altered receptor binding affinity, selectivity, and downstream signaling efficacy. These modifications are a key strategy in the development of novel therapeutics targeting GPCRs for a wide range of diseases.[11][12]

References

An In-depth Technical Guide to Boc-L-beta-homotyrosine(OBzl) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (S)-3-(tert-butoxycarbonylamino)-4-(4-(benzyloxy)phenyl)butanoic acid, commonly known as Boc-L-beta-homotyrosine(OBzl), is a pivotal amino acid derivative in the fields of peptide chemistry and pharmaceutical sciences. This whitepaper provides a comprehensive overview of its chemical properties, applications, and the methodologies for its use in the synthesis of modified peptides for drug discovery and development. Its unique structure, featuring a beta-amino acid backbone and protected functional groups, offers enhanced stability and the potential for increased biological activity in resulting peptidomimetics.[1]

Core Chemical and Physical Data

Boc-L-beta-homotyrosine(OBzl) is a white crystalline powder. The tert-butyloxycarbonyl (Boc) protecting group on the amine and the benzyl (Bzl) ether protecting the phenolic hydroxyl group enhance the compound's stability and solubility in organic solvents, making it highly suitable for solid-phase peptide synthesis (SPPS).[1]

PropertyValue
CAS Number 126825-16-9
Molecular Formula C₂₂H₂₇NO₅
Molecular Weight 385.46 g/mol
Appearance White to off-white powder
Purity ≥ 99% (HPLC, Chiral purity)
Storage Conditions 0-8 °C
Synonyms Boc-L-β-HomoTyr(Bzl)-OH, N-Boc-O-benzyl-L-beta-homotyrosine

Applications in Peptide Synthesis and Drug Development

Boc-L-beta-homotyrosine(OBzl) serves as a crucial building block for the synthesis of peptides with modified backbones. The incorporation of β-amino acids, such as β-homotyrosine, can lead to peptides with increased resistance to enzymatic degradation, improved pharmacokinetic profiles, and potentially enhanced binding affinities to biological targets.[1]

Key application areas include:

  • Peptide Synthesis: It is a fundamental component in the synthesis of peptidomimetics, where the natural α-amino acid backbone is altered to improve stability and biological activity.[1]

  • Drug Development: This derivative is utilized in the design of novel therapeutics, particularly for targeting G-protein coupled receptors (GPCRs) and other protein-protein interactions. The modified peptides can act as agonists or antagonists with improved therapeutic potential.[2]

  • Bioconjugation: The structure of Boc-L-beta-homotyrosine(OBzl) allows for its use in bioconjugation processes, enabling the attachment of peptides to other molecules like imaging agents or drug delivery systems.[1]

Experimental Protocols: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of Boc-L-beta-homotyrosine(OBzl) into a peptide sequence using a manual Boc/Bzl solid-phase peptide synthesis strategy.

Materials:

  • Merrifield resin (or other suitable solid support)

  • Boc-L-beta-homotyrosine(OBzl)

  • Other required Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

  • Scavengers (e.g., anisole, p-cresol)

  • Ether

Procedure:

  • Resin Preparation: The solid support (e.g., Merrifield resin) is swelled in DCM in a reaction vessel.

  • First Amino Acid Coupling: The C-terminal amino acid is coupled to the resin.

  • Deprotection: The Boc protecting group from the resin-bound amino acid is removed using a solution of 25-50% TFA in DCM. This is followed by thorough washing with DCM.

  • Neutralization: The resin is neutralized with a solution of 10% DIEA in DCM to free the N-terminal amine for the next coupling reaction.

  • Coupling of Boc-L-beta-homotyrosine(OBzl):

    • Dissolve Boc-L-beta-homotyrosine(OBzl) and a coupling agent (e.g., HBTU) in DMF.

    • Add DIEA to the solution and then add it to the resin.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

    • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

  • Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl group on the homotyrosine) are removed using a strong acid like anhydrous HF or TFMSA in the presence of scavengers.

    • The crude peptide is then precipitated with cold ether, collected by filtration, and dried.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Workflow for Peptide Synthesis and Biological Screening

The following diagram illustrates the general workflow from the selection of Boc-L-beta-homotyrosine(OBzl) as a building block to the biological evaluation of the synthesized peptide.

G cluster_synthesis Peptide Synthesis cluster_screening Biological Evaluation A Select Boc-L-beta- homotyrosine(OBzl) B Solid-Phase Peptide Synthesis (SPPS) (Boc/Bzl Strategy) A->B C Cleavage and Deprotection B->C D Purification (RP-HPLC) C->D E Synthesized Peptide D->E Characterization (Mass Spec, etc.) F In vitro Binding Assay (e.g., to GPCR) E->F G Functional Assay (e.g., cAMP measurement) F->G H Lead Compound Identification G->H

Caption: Workflow for the synthesis and evaluation of bioactive peptides.

Signaling Pathway of a Bioactive Peptide

Peptides incorporating beta-amino acids are often designed to interact with cell surface receptors, such as G-protein coupled receptors (GPCRs). The following diagram illustrates a generalized signaling pathway that can be initiated by a bioactive peptide agonist binding to a GPCR.

cluster_membrane Cell Membrane receptor GPCR g_protein G-Protein (αβγ) receptor->g_protein 2. Activation peptide Bioactive Peptide (containing β-homotyrosine) peptide->receptor 1. Binding g_alpha Gα-GTP g_protein->g_alpha g_betagamma Gβγ g_protein->g_betagamma effector Effector Enzyme (e.g., Adenylyl Cyclase) g_alpha->effector 3. Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger 4. Production cellular_response Cellular Response second_messenger->cellular_response 5. Signal Transduction

Caption: Generalized GPCR signaling pathway for a bioactive peptide.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Boc-L-β-Homotyrosine(OBzl)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for N-α-(tert-Butoxycarbonyl)-O-benzyl-L-β-homotyrosine [Boc-L-β-H Tyr(Bzl)-OH], a valuable building block in peptide synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and structured data for practical application.

Core Physicochemical Properties

Boc-L-β-homotyrosine(OBzl) is a derivative of the non-proteinogenic amino acid L-β-homotyrosine. The N-terminal α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenolic hydroxyl group of the tyrosine side chain is protected by a benzyl (Bzl) group. These protecting groups are crucial for its application in solid-phase peptide synthesis (SPPS).

PropertyValue
CAS Number 126825-16-9[1][2]
Molecular Formula C₂₂H₂₇NO₅[1][3]
Molecular Weight 385.46 g/mol [1]
Appearance White powder[1]
Purity ≥ 99% (HPLC, Chiral purity)[1]
Storage Conditions 0-8 °C[1]

Spectroscopic Data

Detailed spectroscopic data is essential for the structural confirmation and quality control of Boc-L-β-homotyrosine(OBzl). While a complete, publicly available dataset is not readily found in a single source, the following represents typical expected values based on the analysis of its structural analog, Boc-L-tyrosine(OBzl), and related compounds. Researchers should acquire lot-specific data from their supplier or through their own analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is used to identify the hydrogen atoms in the molecule. The expected chemical shifts (δ) in ppm relative to a standard solvent like CDCl₃ would be:

ProtonsExpected Chemical Shift (ppm)
-C(CH₃)₃ (Boc group)~1.4
-CH₂- (β-methylene)~2.5-2.7
-CH₂- (α-methylene)~2.8-3.0
-CH- (chiral center)~4.2-4.4
-O-CH₂-Ph (Benzyl group)~5.0
Aromatic protons (Tyrosine & Benzyl rings)~6.8-7.4
-NH- (Amide proton)~5.0-5.2
-COOH (Carboxylic acid)~10-12 (often broad)

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon AtomExpected Chemical Shift (ppm)
-C(CH₃)₃ (Boc group)~28
-CH₂- (β-methylene)~35-38
-CH₂- (α-methylene)~40-43
-CH- (chiral center)~53-56
-O-CH₂-Ph (Benzyl group)~70
-C(CH₃)₃ (Boc quaternary carbon)~80
Aromatic carbons ~115-160
C=O (Boc carbonyl)~155
C=O (Carboxylic acid)~175-178
Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic acid)2500-3300 (broad)
N-H stretch (Amide)3200-3400
C-H stretch (Aromatic & Aliphatic)2850-3100
C=O stretch (Carboxylic acid & Urethane)1680-1750 (strong, broad)
C=C stretch (Aromatic)1450-1600
C-O stretch (Ether & Carboxylic acid)1000-1300
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

IonExpected m/z
[M+H]⁺ 386.46
[M+Na]⁺ 408.44
[M-Boc+H]⁺ 286.33

Experimental Protocols

The following are generalized experimental protocols for the synthesis and purification of Boc-protected amino acids, which can be adapted for Boc-L-β-homotyrosine(OBzl).

Synthesis of Boc-L-β-Homotyrosine(OBzl)

The synthesis of Boc-L-β-homotyrosine(OBzl) typically starts from L-β-homotyrosine. The process involves two key protection steps: Boc protection of the amino group and benzyl protection of the phenolic hydroxyl group.

Part 1: Synthesis of N-α-Boc-L-β-homotyrosine

  • Dissolution: Dissolve L-β-homotyrosine in a mixture of dioxane and water.

  • Basification: Add a base such as sodium hydroxide or potassium hydroxide to achieve an alkaline pH.

  • Boc Protection: Introduce di-tert-butyl dicarbonate ((Boc)₂O) to the solution in portions while maintaining the alkaline pH.

  • Reaction: Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Perform an extraction with an organic solvent like petroleum ether to remove unreacted (Boc)₂O.

  • Acidification: Carefully acidify the aqueous layer to a pH of approximately 3 using a dilute acid (e.g., 1 M HCl).

  • Extraction: Extract the product, N-α-Boc-L-β-homotyrosine, with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Part 2: Synthesis of N-α-Boc-O-benzyl-L-β-homotyrosine

  • Dissolution: Dissolve the N-α-Boc-L-β-homotyrosine in a suitable solvent, for example, methanol or a mixture of dioxane and DMF.

  • Deprotonation: Add a base, such as sodium methoxide solution or sodium bicarbonate, to deprotonate the phenolic hydroxyl group.[4]

  • Benzylation: Add benzyl bromide to the reaction mixture.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 40°C or 90°C) for several hours to overnight.[4] Monitor the reaction progress by HPLC or TLC.

  • Quenching and Extraction: After the reaction is complete, add water to the mixture and extract the product with an organic solvent like ethyl acetate.[4]

  • Washing: Wash the organic layer with brine and water to remove any remaining salts and impurities.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent to yield the crude product.[4]

Purification by Crystallization

Crystallization is a highly effective method for obtaining high-purity Boc-L-β-homotyrosine(OBzl).

  • Dissolution: Dissolve the crude product in a minimal amount of a warm "good solvent" such as ethyl acetate or dichloromethane.

  • Precipitation: Slowly add an "anti-solvent" like hexane or heptane until the solution becomes cloudy.

  • Crystal Formation: Allow the solution to cool gradually to room temperature and then to 0-4°C to promote the formation of crystals.

  • Isolation: Collect the crystals by filtration, wash them with a small amount of the cold anti-solvent, and dry them under a vacuum.

Visualized Workflows

The following diagrams illustrate the key processes involved in the synthesis and application of Boc-L-β-homotyrosine(OBzl).

Synthesis_Workflow start L-β-Homotyrosine boc_protection Boc Protection ((Boc)₂O, Base) start->boc_protection intermediate Boc-L-β-Homotyrosine boc_protection->intermediate benzyl_protection Benzyl Protection (Benzyl Bromide, Base) intermediate->benzyl_protection product Boc-L-β-Homotyrosine(OBzl) benzyl_protection->product

Caption: Synthetic pathway for Boc-L-β-Homotyrosine(OBzl).

SPPS_Cycle resin Peptide-Resin deprotection Boc Deprotection (TFA in DCM) resin->deprotection neutralization Neutralization (DIEA in DCM) deprotection->neutralization coupling Coupling of Boc-L-β-H Tyr(Bzl)-OH neutralization->coupling elongated_peptide Elongated Peptide-Resin coupling->elongated_peptide elongated_peptide->deprotection Repeat for next amino acid

Caption: Boc/Bzl solid-phase peptide synthesis (SPPS) cycle.

References

Navigating the Stability and Storage of Boc-L-beta-homotyrosine(OBzl): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Boc-L-beta-homotyrosine(OBzl), a key building block in peptide synthesis and drug discovery.[1] Understanding the stability profile of this compound is critical for ensuring its integrity and the reproducibility of experimental results. While specific, in-depth stability studies on Boc-L-beta-homotyrosine(OBzl) are not extensively published, this guide synthesizes available data and established chemical principles for structurally related compounds to provide a robust framework for its handling and storage.

Chemical Profile and Inferred Stability

Boc-L-beta-homotyrosine(OBzl), with the CAS number 126825-16-9, is a white powder.[1][2][3] Its structure incorporates two key protecting groups: a tert-butyloxycarbonyl (Boc) group on the amine and a benzyl (Bzl) ester on the carboxylic acid. The stability of the overall molecule is largely dictated by the lability of these two groups.

  • Boc Group: The Boc group is notoriously sensitive to acidic conditions.[4][5][] Strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), are commonly used for its removal during peptide synthesis.[7][8] Therefore, exposure to acidic environments, even mild ones, can lead to the premature deprotection of the amine, yielding the free amine and potentially leading to unwanted side reactions. The Boc group is, however, generally stable to most nucleophiles and bases.[4]

  • Benzyl Ester Group: Benzyl esters offer good stability under a range of conditions but are susceptible to cleavage by catalytic hydrogenation.[9] They can also be hydrolyzed under strongly acidic or basic conditions, although they are generally more resistant to hydrolysis than simpler alkyl esters.[10] The benzylic position can also be susceptible to oxidation under certain conditions.[11]

Based on these characteristics, the primary degradation pathways for Boc-L-beta-homotyrosine(OBzl) are anticipated to be acid-catalyzed deprotection of the Boc group and, to a lesser extent, hydrolysis of the benzyl ester.

Quantitative Stability Data (Representative)

ConditionParameterExpected Stability of Boc-L-beta-homotyrosine(OBzl)Potential Degradation Products
Temperature -20°C> 2 years (in a dry, inert atmosphere)Minimal degradation expected.
0-8°CRecommended for short to medium-term storage.[1]Slow degradation possible over extended periods.
Room TemperatureNot recommended for long-term storage.Increased rate of degradation.
> 40°CSignificant degradation likely.Accelerated decomposition.
pH < 4 (Acidic)Highly UnstableL-beta-homotyrosine(OBzl), tert-butanol, CO2
5 - 7 (Neutral)Relatively StableMinimal hydrolysis of the benzyl ester.
> 9 (Basic)Moderately UnstableBoc-L-beta-homotyrosine, Benzyl alcohol
Light Ambient LightGenerally stable, but protection is recommended.Potential for long-term photo-degradation.
UV LightPotential for degradation.Undetermined photoproducts.
Atmosphere Inert (N2, Ar)Optimal for long-term stability.Minimizes oxidative degradation.
Air (with humidity)Increased risk of hydrolysis.Gradual hydrolysis of the benzyl ester.

Recommended Storage and Handling Conditions

To ensure the long-term integrity of Boc-L-beta-homotyrosine(OBzl), the following storage and handling conditions are recommended:

  • Optimal Long-Term Storage: For maximal stability, the compound should be stored at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[12]

  • Short-Term Storage: For routine laboratory use, storage at 0-8°C is acceptable.[1] It is advisable to minimize the frequency of opening the container to reduce exposure to moisture and air.

  • Handling:

    • Always handle the compound in a well-ventilated area.

    • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • When weighing and dispensing, minimize exposure to ambient air and moisture.

    • For preparing solutions, use anhydrous solvents where appropriate and store them under inert gas.

Experimental Protocols

General Protocol for Assessing Chemical Stability

This protocol outlines a general method for assessing the stability of Boc-L-beta-homotyrosine(OBzl) under various conditions using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the rate of degradation of Boc-L-beta-homotyrosine(OBzl) under specific stress conditions (e.g., temperature, pH).

Materials:

  • Boc-L-beta-homotyrosine(OBzl)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Appropriate buffers for pH studies (e.g., phosphate, acetate)

  • Calibrated HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Temperature-controlled incubator or water bath

  • pH meter

Methodology:

  • Preparation of Stock Solution: Accurately weigh a known amount of Boc-L-beta-homotyrosine(OBzl) and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Temperature Stress: Aliquot the stock solution into several vials. Place the vials in incubators set at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

    • pH Stress: Adjust the pH of the stock solution (or an aqueous/organic mixture) using appropriate buffers to target pH values (e.g., pH 2, 4, 7, 9, 12).

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each stress condition.

  • HPLC Analysis:

    • Dilute the withdrawn aliquots to a suitable concentration for HPLC analysis.

    • Inject the samples onto the HPLC system.

    • Example HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient to separate the parent compound from its degradants (e.g., start with 95% A, ramp to 5% A over 20 minutes).

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a suitable wavelength (e.g., 220 nm or 275 nm).

  • Data Analysis:

    • Determine the peak area of the parent compound at each time point for each condition.

    • Calculate the percentage of the remaining parent compound relative to the initial time point (t=0).

    • Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.

Visualizations

G Potential Degradation Pathways of Boc-L-beta-homotyrosine(OBzl) A Boc-L-beta-homotyrosine(OBzl) B Acidic Conditions (e.g., TFA, HCl) A->B D Strong Basic Conditions (e.g., NaOH) A->D F Catalytic Hydrogenation (e.g., H2, Pd/C) A->F C L-beta-homotyrosine(OBzl) + Isobutylene + CO2 B->C Boc Deprotection E Boc-L-beta-homotyrosine + Benzyl Alcohol D->E Ester Hydrolysis G Boc-L-beta-homotyrosine F->G Benzyl Ester Cleavage

Caption: Potential degradation pathways for Boc-L-beta-homotyrosine(OBzl).

G Experimental Workflow for Stability Assessment A Prepare Stock Solution of Boc-L-beta-homotyrosine(OBzl) B Aliquot Stock Solution for Stress Studies A->B C Temperature Stress (e.g., 4°C, 25°C, 40°C) B->C D pH Stress (e.g., pH 2, 7, 10) B->D E Light Stress (e.g., Ambient, UV) B->E F Sample at Predetermined Time Points (t=0, 24h, 48h, etc.) C->F D->F E->F G HPLC Analysis (Quantify Parent Compound) F->G H Data Analysis (Determine Degradation Rate) G->H

References

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Role of the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

In the precise and demanding world of peptide synthesis, the strategic use of protecting groups is fundamental to the successful construction of desired peptide sequences.[1][2] Among these, the tert-butyloxycarbonyl (Boc) group has historically held a pivotal role, particularly in the solid-phase peptide synthesis (SPPS) methodology pioneered by Bruce Merrifield.[1][3] This technical guide provides a comprehensive exploration of the Boc protecting group, its mechanism of action, detailed experimental protocols, and a quantitative analysis of its application in modern amino acid synthesis.

Core Function and Mechanism of Action

The primary role of the Boc group is to reversibly mask the α-amino group of an amino acid.[1] This protection is crucial to prevent unwanted side reactions at the N-terminus during the formation of peptide bonds, thereby ensuring the sequential and controlled elongation of the peptide chain.[1] The Boc group is characterized by its stability under neutral and basic conditions, but its facile cleavage under acidic conditions.[1] This acid lability is the cornerstone of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS, where the Boc group provides temporary protection of the α-amino group, while more acid-stable groups, such as benzyl-based protectors, are used for semi-permanent side-chain protection.[1][4]

The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[5] The reaction proceeds via a nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of (Boc)₂O.[5][6]

Boc_Protection_Mechanism cluster_reactants Reactants cluster_process Mechanism cluster_products Products AminoAcid Amino Acid (H₂N-CHR-COOH) Deprotonation Deprotonation of Amino Group AminoAcid->Deprotonation BocAnhydride Di-tert-butyl dicarbonate ((Boc)₂O) NucleophilicAttack Nucleophilic Attack BocAnhydride->NucleophilicAttack Base Base (e.g., NaOH) Base->Deprotonation Deprotonation->NucleophilicAttack Generates Nucleophile (H₂N⁻-CHR-COO⁻) Intermediate Tetrahedral Intermediate NucleophilicAttack->Intermediate Elimination Elimination Intermediate->Elimination BocProtected Boc-Protected Amino Acid Elimination->BocProtected Byproducts Byproducts (t-butanol, CO₂, H₂O) Elimination->Byproducts Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_process Mechanism cluster_products Products BocProtected Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen BocProtected->Protonation Acid Acid (e.g., TFA) Acid->Protonation Fragmentation Fragmentation Protonation->Fragmentation Forms Carbamic Acid & t-butyl cation Decarboxylation Decarboxylation Fragmentation->Decarboxylation Byproducts tert-butyl cation, CO₂ Fragmentation->Byproducts FreeAmine Free Amine (as salt) Decarboxylation->FreeAmine SPPS_Workflow Start Start C-terminal Boc-AA attached to Resin Deprotection Step 1: Deprotection Remove Boc group with TFA Start->Deprotection Wash1 Wash Deprotection->Wash1 Neutralization Step 2: Neutralization Free the N-terminal amine (e.g., with TEA) Wash1->Neutralization Wash2 Wash Neutralization->Wash2 Coupling Step 3: Coupling Add next activated Boc-AA Wash2->Coupling Wash3 Wash Coupling->Wash3 Cycle Repeat Cycle for next amino acid Wash3->Cycle Cycle->Deprotection Yes Cleavage Final Step: Cleavage Cleave peptide from resin & remove side-chain groups (e.g., with HF) Cycle->Cleavage No (Sequence Complete) End Purified Peptide Cleavage->End

References

The Strategic Role of the O-benzyl Group in Homotyrosine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides and small molecule therapeutics is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance pharmacological properties such as potency, metabolic stability, and selectivity. L-Homotyrosine, a structural analogue of L-tyrosine with an additional methylene group in its side chain, is a particularly valuable building block in this regard. The effective synthesis and manipulation of homotyrosine-containing molecules, however, hinges on the strategic use of protecting groups.

Among these, the O-benzyl (OBzl) group stands out as a robust and versatile tool for the protection of the phenolic hydroxyl function of homotyrosine. This technical guide provides an in-depth analysis of the multifaceted functions of the O-benzyl group in homotyrosine derivatives, detailing its application in chemical synthesis, its impact on physicochemical properties, and its cleavage under various conditions. This document serves as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and process diagrams to support researchers in the effective utilization of O-benzyl-protected homotyrosine.

Core Functions of the O-benzyl Group

The primary role of the O-benzyl group in the context of homotyrosine derivatives is to act as a semi-permanent protecting group for the nucleophilic phenolic hydroxyl side chain.[1] This protection is critical during peptide synthesis and other synthetic transformations to prevent unwanted side reactions. Beyond this fundamental role, the OBzl group also significantly influences the physicochemical properties of the amino acid derivative.

Phenolic Hydroxyl Protection in Peptide Synthesis

In peptide synthesis, the reactive side chains of most amino acids must be masked to prevent side reactions during the amide bond formation.[2] The O-benzyl group, installed as a benzyl ether on the homotyrosine side chain, is exceptionally well-suited for this purpose. It is highly stable to the basic and nucleophilic conditions typically employed for peptide coupling and to the moderately acidic conditions used for the removal of temporary α-amino protecting groups like tert-Butoxycarbonyl (Boc).[1][3]

This stability makes the OBzl group a key component of the classic Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[3] In this strategy, the temporary Boc group is removed at each cycle with trifluoroacetic acid (TFA), while the "permanent" benzyl-based side-chain protecting groups, including the O-benzyl ether on homotyrosine, remain intact until the final cleavage step, which requires a much stronger acid like hydrofluoric acid (HF).[1][4]

Influence on Physicochemical Properties

The introduction of the benzyl moiety has a pronounced effect on the physical and chemical characteristics of the homotyrosine derivative.

  • Lipophilicity: The aromatic, nonpolar nature of the benzyl group significantly increases the lipophilicity of the homotyrosine derivative.[5] This can be advantageous in several ways: it can improve solubility in organic solvents used during synthesis and purification, and it can modulate the pharmacokinetic profile of a final drug product, potentially enhancing membrane permeability.

  • Crystallization: The rigid, planar structure of the benzyl group can influence the crystal packing of homotyrosine derivatives. The crystal structure of O-benzyl-L-tyrosine N-carboxy anhydride, for example, reveals a layered packing of the oxazolidine rings and the bulky side chains, a feature that influences its reactivity in solid-state polymerization.[][7] While facilitating crystallization in some cases, the introduction of protecting groups can also lead to oily or amorphous products that are difficult to solidify.[3] Achieving a crystalline solid form is highly desirable as it aids in purification, improves handling and stability, and allows for precise characterization.[8]

Role in Modulating Biological Activity

The O-benzyl group is not merely an inert protecting group; it can be an integral part of a pharmacophore. The presence and position of a benzyl group can dramatically alter a molecule's interaction with biological targets by affecting conformation, electronic properties, and steric hindrance.[9] In some cases, O-benzyl derivatives themselves have been investigated for their biological activities, including potential antimicrobial and neuroprotective effects.[2][10] Therefore, in drug development, the O-benzyl group can be used as a handle to fine-tune the biological profile of a lead compound.

Data Presentation: Synthesis and Deprotection

Quantitative data is essential for evaluating the efficiency of synthetic and deprotection strategies. The following tables summarize representative data for the synthesis of O-benzyl protected tyrosine (as a proxy for homotyrosine) and for the cleavage of benzyl ethers under various conditions.

Table 1: Representative Yields for the Synthesis of N-Protected O-benzyl-tyrosine

N-Protecting GroupBenzylating AgentBase/Solvent SystemReaction ConditionsYield (%)Reference
None (via Cu(II) complex)Benzyl Bromide2N NaOH / MethanolRT, 4h60%[11]
BocBenzyl ChlorideSodium Methoxide / Methanol40°C, 24h84%[12]
BocBenzyl ChlorideSodium Methoxide / MethanolNot specified95% (Conversion)[12]
AcBenzyl ChlorideSodium Methoxide / Methanol40°C, 24h78%[12]

Table 2: Comparison of Common Deprotection Methods for O-benzyl Ethers

Deprotection MethodReagents & ConditionsSubstrate ExampleKey Features & LimitationsReference
Catalytic Hydrogenation H₂, 10% Pd/C, THF/MeOHPerbenzylated GlucopyranoseHigh yield, clean reaction. Sensitive to catalyst poisoning (e.g., by sulfur). Reduces other functional groups (alkenes, alkynes).
Catalytic Transfer Hydrogenation Ammonium Formate, 10% Pd/C, MeOH, RefluxPerbenzylated GlucopyranoseRapid (often <30 min), avoids use of H₂ gas. Can be less effective for very hindered ethers.[13]
Strong Acidolysis Anhydrous HF, AnisolePeptide on resin"Gold standard" in Boc-SPPS. Highly effective but corrosive, toxic, and requires specialized apparatus.[1][4]
Moderate Acidolysis 1M TMSBr-thioanisole in TFAPhosphopeptide on resinEffective for cleavage from solid support. Less harsh than HF.
"Push-Pull" Acidolysis Thioanisole, TFAO-benzyl-tyrosineQuantitative removal at 25°C in 3h. Suppresses O-to-C benzyl migration side reaction.[]
Lewis Acid Cleavage BCl₃, CH₂Cl₂, -78°CPerbenzylated GlucopyranoseStrong Lewis acid. Effective but requires cryogenic temperatures and strictly anhydrous conditions.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and deprotection of O-benzyl-homotyrosine derivatives. These protocols are based on established procedures for analogous tyrosine compounds and can be adapted accordingly.

Protocol 1: Synthesis of N-Boc-O-benzyl-L-homotyrosine

This protocol describes the protection of the phenolic hydroxyl group of N-Boc-L-homotyrosine via Williamson ether synthesis.

Materials:

  • N-Boc-L-homotyrosine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Benzyl Bromide (BnBr)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve N-Boc-L-homotyrosine (1 equivalent) in anhydrous DMF.

  • Cool the solution to 0°C in an ice-water bath.

  • Carefully add Sodium Hydride (NaH) (2.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the phenoxide.

  • Cool the reaction mixture back to 0°C and add Benzyl Bromide (1.1 equivalents) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

  • Dilute the mixture with Ethyl Acetate and water. Separate the layers.

  • Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude N-Boc-O-benzyl-L-homotyrosine by silica gel column chromatography if necessary.

Protocol 2: Deprotection via Catalytic Hydrogenation

This protocol describes the complete removal of the O-benzyl group under neutral conditions using catalytic hydrogenation.

Materials:

  • O-benzyl-homotyrosine derivative (e.g., as part of a protected peptide)

  • Palladium on Carbon (10% Pd/C)

  • Methanol (MeOH) or a mixture of Tetrahydrofuran (THF) and MeOH

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite®

  • Standard glassware for hydrogenation

Procedure:

  • Dissolve the O-benzyl-homotyrosine derivative (1 equivalent) in MeOH or a THF/MeOH mixture in a round-bottom flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10% by weight relative to the substrate). Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or add to the solvent carefully.

  • Seal the flask and purge the system with an inert gas (Argon or Nitrogen).

  • Introduce Hydrogen gas into the flask (e.g., from a balloon) and maintain a hydrogen atmosphere with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is completely consumed (typically 4-24 hours).

  • Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with fresh solvent (MeOH).

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected product.

Protocol 3: Deprotection via Acidolysis with TFA/Thioanisole

This protocol describes an acid-catalyzed deprotection method that is particularly effective at preventing the O-to-C migration of the benzyl group.[]

Materials:

  • O-benzyl-homotyrosine derivative

  • Trifluoroacetic Acid (TFA)

  • Thioanisole

  • Diethyl ether (cold)

  • Standard glassware

Procedure:

  • Dissolve the O-benzyl-homotyrosine derivative (1 equivalent) in a mixture of Trifluoroacetic Acid (TFA) and Thioanisole. A common ratio is 90:10 (v/v) TFA:Thioanisole. Caution: TFA is highly corrosive. Work in a fume hood.

  • Stir the solution at room temperature (approx. 25°C) for 3-6 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure (or by blowing a stream of nitrogen over the surface) to remove the majority of the TFA.

  • Add a large volume of cold diethyl ether to the residue to precipitate the deprotected product.

  • Collect the solid product by filtration or centrifugation.

  • Wash the precipitate with additional cold diethyl ether to remove residual thioanisole and other scavengers.

  • Dry the product under vacuum.

Mandatory Visualizations

Diagrams of Workflows and Signaling Pathways

Synthesis_Workflow cluster_start Starting Materials cluster_process Synthetic Steps cluster_product Final Protected Product Homotyrosine L-Homotyrosine Protect_N Step 1: N-α Protection (e.g., with Boc₂O) Homotyrosine->Protect_N Boc2O Boc₂O Boc2O->Protect_N BnBr Benzyl Bromide Protect_O Step 2: O-Benzylation (NaH, BnBr in DMF) BnBr->Protect_O Protect_N->Protect_O N-Boc-L-homotyrosine Final_Product N-Boc-O-benzyl-L-homotyrosine Protect_O->Final_Product

Deprotection_Pathways Start O-benzyl-Homotyrosine Derivative Hydrogenolysis Hydrogenolysis Start->Hydrogenolysis Acidolysis Acidolysis Start->Acidolysis Lewis_Acid Lewis_Acid Start->Lewis_Acid End Free Homotyrosine Derivative Hydrogenolysis->End Yields Toluene Acidolysis->End Yields Benzyl Cation (trapped by scavenger) Lewis_Acid->End

SPPS_Role Cycle {SPPS Cycle | { N-α Deprotection (TFA) |  Coupling (Next aa) |  Wash}} Peptide Resin-Bound Peptide ... -Tyr(Bzl)-...-aa(N-Boc) Cycle:W->Peptide Ready for next cycle Deprotected_Peptide Resin-Bound Peptide ... -Tyr(Bzl)-...-aa(NH₃⁺) Cycle:N->Deprotected_Peptide OBzl group is stable Coupled_Peptide Resin-Bound Peptide ... -Tyr(Bzl)-...-aa-aa(N-Boc) Cycle:C->Coupled_Peptide OBzl group is stable Peptide->Cycle:N Start of Cycle Deprotected_Peptide->Cycle:C Coupled_Peptide->Cycle:W Final_Cleavage Final Cleavage (e.g., HF) Coupled_Peptide->Final_Cleavage After n cycles Free_Peptide Free Peptide ... -Tyr-...-aa-aa Final_Cleavage->Free_Peptide OBzl group is cleaved

References

Commercial Availability and Technical Guide for Boc-L-beta-homotyrosine(OBzl)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-beta-homotyrosine(OBzl), a derivative of the non-proteinogenic amino acid beta-homotyrosine, is a valuable building block in the fields of peptide synthesis and drug discovery. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amino terminus and the benzyl (Bzl) group on the side-chain hydroxyl function allows for its strategic incorporation into peptide sequences. This modification can impart unique conformational constraints, enhance metabolic stability, and modulate the biological activity of the resulting peptides. This guide provides a comprehensive overview of the commercial availability of Boc-L-beta-homotyrosine(OBzl), its key physicochemical properties, and a detailed protocol for its application in solid-phase peptide synthesis.

Commercial Suppliers and Availability

Boc-L-beta-homotyrosine(OBzl) is available from several specialized chemical suppliers. The purity and available quantities can vary, impacting its application in sensitive research and development projects. Below is a summary of known suppliers and their offerings.

SupplierProduct NameCAS NumberPurityAvailable QuantitiesPrice (USD)
Chem-Impex Boc-O-benzyl-L-β-homotyrosine126825-16-9≥ 99% (HPLC, Chiral purity)[1]250MG, 1G, 5G[1]$93.14 (250MG), $197.00 (1G), $821.43 (5G)[1]
Anaspec Boc-O-benzyl-L-beta-homotyrosine126825-16-9-250 mg-
Aapptec Boc-beta-HTyr(Bzl)-OH126825-16-9---
Hangzhou Leap Chem Co., Ltd. Boc-L-beta-homotyrosine(obzl)126825-16-9---
ChemicalBook BOC-L-BETA-HOMOTYROSINE(OBZL)126825-16-9≥97.0% (HPLC)1G₹50531.1 (approx. $605 USD)[2]
ChemPep Boc-Homo-Tyrosine--25g$1,669.00[3]

Physicochemical and Specification Data

A thorough understanding of the physicochemical properties of Boc-L-beta-homotyrosine(OBzl) is crucial for its proper handling, storage, and use in synthesis.

PropertyValue
Molecular Formula C₂₂H₂₇NO₅[1]
Molecular Weight 385.46 g/mol [1]
CAS Number 126825-16-9[1]
Appearance White powder[1]
Purity ≥ 99% (HPLC, Chiral purity)[1]
Melting Point 148-150℃[2]
Storage Conditions Sealed in dry, 2-8°C[1][2]
Synonyms Boc-L-β-HomoTyr(Bzl)-OH, N-beta-(t-Butyloxycarbonyl)-O-benzyl-L-homotyrosine[1][2]

Experimental Protocols

Protocol: Incorporation of Boc-L-beta-homotyrosine(OBzl) using Manual Boc-SPPS

1. Resin Swelling and Preparation:

  • Place the desired amount of a suitable resin (e.g., Merrifield or PAM resin) in a reaction vessel.

  • Swell the resin in dichloromethane (DCM) for 1-2 hours.

  • Wash the resin with DCM (3x) and then with N,N-dimethylformamide (DMF) (3x).

2. Boc Deprotection:

  • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.

  • Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (1x), and DMF (3x).

3. Neutralization:

  • Neutralize the resulting trifluoroacetate salt by treating the resin with a 10% solution of diisopropylethylamine (DIEA) in DMF for 10 minutes.

  • Wash the resin with DMF (3x) and DCM (3x).

4. Coupling of Boc-L-beta-homotyrosine(OBzl):

  • In a separate vial, dissolve Boc-L-beta-homotyrosine(OBzl) (3 equivalents relative to the resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the amino acid solution to activate it.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Monitor the reaction for completion using a qualitative test such as the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

5. Capping (Optional):

  • If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIEA in DMF.

6. Washing:

  • After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x).

This cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

7. Cleavage and Final Deprotection:

  • Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl group from the homotyrosine residue) are removed simultaneously. This is typically achieved by treating the resin-bound peptide with a strong acid cocktail, most commonly anhydrous hydrogen fluoride (HF).

  • Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.

  • The cleavage cocktail typically contains scavengers such as anisole or cresol to prevent side reactions.

  • After cleavage, the crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and lyophilized.

8. Purification:

  • The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The identity and purity of the final peptide are confirmed by analytical techniques such as mass spectrometry and analytical HPLC.

Visualizations

The following diagrams illustrate the logical workflow for sourcing and utilizing Boc-L-beta-homotyrosine(OBzl) in a research setting.

Sourcing_Workflow cluster_sourcing Sourcing and Procurement Identify_Suppliers Identify Potential Suppliers (e.g., Chem-Impex, Anaspec, Aapptec) Request_Quotes Request Quotations and Availability Identify_Suppliers->Request_Quotes Compare_Suppliers Compare Purity, Price, and Lead Time Request_Quotes->Compare_Suppliers Select_Supplier Select Optimal Supplier Compare_Suppliers->Select_Supplier Place_Order Place Purchase Order Select_Supplier->Place_Order Receive_and_Verify Receive and Verify Compound (Check CoA) Place_Order->Receive_and_Verify

Caption: Workflow for sourcing Boc-L-beta-homotyrosine(OBzl).

Experimental_Workflow cluster_synthesis Peptide Synthesis Workflow Resin_Prep Resin Swelling and Preparation Boc_Deprotection N-terminal Boc Deprotection (TFA/DCM) Resin_Prep->Boc_Deprotection Neutralization Neutralization (DIEA/DMF) Boc_Deprotection->Neutralization Coupling Couple Boc-L-beta-homotyrosine(OBzl) (HBTU/DIEA) Neutralization->Coupling Washing Washing Steps Coupling->Washing Repeat_Cycle Repeat Cycle for Next Amino Acid Washing->Repeat_Cycle Continue Sequence Final_Cleavage Cleavage from Resin and Side-Chain Deprotection (HF) Washing->Final_Cleavage Final Amino Acid Coupled Repeat_Cycle->Boc_Deprotection Purification Purification (RP-HPLC) Final_Cleavage->Purification Analysis Analysis (Mass Spec, HPLC) Purification->Analysis

Caption: Experimental workflow for peptide synthesis.

References

An In-depth Technical Guide to Beta-Amino Acids in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide chemistry and drug development, beta-amino acids have emerged as a compelling class of building blocks for creating novel peptidomimetics with enhanced therapeutic potential. Unlike their naturally occurring alpha-amino acid counterparts, which feature a single carbon atom between the amino and carboxyl groups, beta-amino acids possess a more flexible backbone with two intervening carbon atoms. This seemingly subtle structural modification imparts profound effects on the resulting peptides, known as beta-peptides, bestowing upon them remarkable proteolytic stability, the ability to form unique and stable secondary structures, and diverse biological activities. This guide provides a comprehensive technical overview of beta-amino acids in peptide chemistry, covering their synthesis, structural characteristics, and applications in drug discovery, complete with detailed experimental protocols and quantitative data.

Fundamental Properties of Beta-Amino Acids and Beta-Peptides

Beta-amino acids are structurally diverse, with the potential for substitution at both the Cα (C2) and Cβ (C3) positions, leading to a vast array of possible stereoisomers for each side chain.[1] This expanded chemical space offers significant opportunities for molecular design. The incorporation of these homologated amino acids into peptide chains results in beta-peptides, which are resistant to degradation by common proteases, a major hurdle in the development of peptide-based therapeutics.[1][2][3]

Structural Diversity and Secondary Structures

Beta-peptides are known to adopt a variety of well-defined secondary structures, often with as few as four to six residues.[4][5] These structures are stabilized by intramolecular hydrogen bonds and include various helices, turns, and sheets. The type of secondary structure is influenced by the substitution pattern and stereochemistry of the constituent beta-amino acid residues.

  • Helices: Several distinct helical structures have been characterized in beta-peptides, including the 14-helix, 12-helix, 10/12-helix, and 10-helix.[4][5] The 14-helix, for instance, is stabilized by i, i+2 hydrogen bonds, forming 14-membered rings.[5]

  • Turns and Hairpins: Beta-peptides can also form stable turn and hairpin structures, which are crucial for mimicking the binding epitopes of natural peptides.[4][5]

The ability to control the secondary structure of beta-peptides through sequence design is a powerful tool for creating molecules that can mimic the bioactive conformations of alpha-peptides while possessing enhanced stability.

Arndt_Eistert_Workflow start N-Protected α-Amino Acid step1 Acid Chloride Formation (e.g., SOCl₂) start->step1 step2 Diazoketone Formation (CH₂N₂) step1->step2 step3 Wolff Rearrangement (e.g., Ag₂O, H₂O) step2->step3 end N-Protected β-Amino Acid step3->end SPPS_Workflow cluster_cycle SPPS Cycle deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) washing1 Washing (DMF) deprotection->washing1 Repeat n times coupling Amino Acid Coupling (Fmoc-β-aa-OH, Activator, Base) washing1->coupling Repeat n times washing2 Washing (DMF) coupling->washing2 Repeat n times washing2->deprotection Repeat n times cleavage Cleavage and Deprotection (e.g., TFA cocktail) washing2->cleavage Final Cycle start Resin with Linker start->deprotection purification Purification (RP-HPLC) cleavage->purification final_peptide Purified β-Peptide purification->final_peptide p53_MDM2_Inhibition p53 p53 MDM2 MDM2 p53->MDM2 Binding apoptosis Apoptosis p53->apoptosis Induces cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest Induces degradation p53 Degradation MDM2->degradation Promotes beta_peptide β-Peptide Inhibitor beta_peptide->MDM2 Inhibits Binding HIV_Fusion_Inhibition gp41_prefusion gp41 (Prefusion) gp41_fusion gp41 (Fusion Active) gp41_prefusion->gp41_fusion Conformational Change fusion Membrane Fusion gp41_fusion->fusion viral_membrane Viral Membrane viral_membrane->fusion cell_membrane Cell Membrane cell_membrane->fusion beta_peptide β-Peptide Inhibitor beta_peptide->gp41_fusion Inhibits Somatostatin_Receptor_Antagonism SST Somatostatin SSTR Somatostatin Receptor SST->SSTR Binds G_protein G-protein SSTR->G_protein Activates beta_antagonist β-Peptide Antagonist beta_antagonist->SSTR Blocks Binding adenylyl_cyclase Adenylyl Cyclase G_protein->adenylyl_cyclase Inhibits cAMP ↓ cAMP adenylyl_cyclase->cAMP downstream Downstream Effects (e.g., ↓ Hormone Secretion, ↓ Proliferation) cAMP->downstream

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Boc-L-beta-homotyrosine(OBzl) in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the incorporation of the non-canonical amino acid Boc-L-beta-homotyrosine(OBzl) into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). These guidelines are intended to assist researchers in synthesizing peptides containing this specific beta-amino acid, a modification that can impart unique structural and functional properties to the final peptide.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established method within SPPS.[1] The incorporation of non-canonical amino acids, such as beta-amino acids, into peptide chains is of significant interest as it can lead to peptides with enhanced stability against enzymatic degradation, novel secondary structures, and unique biological activities.

Boc-L-beta-homotyrosine(OBzl) is a derivative of tyrosine with an additional methylene group in its backbone (a beta-amino acid) and a benzyl-protected hydroxyl group on the side chain. The increased steric bulk and potentially altered reactivity of beta-amino acids can present challenges during the coupling step of SPPS.[2] This protocol outlines optimized conditions to facilitate the efficient incorporation of this specific building block.

Materials and Reagents

Reagent/MaterialGradePurpose
Merrifield Resin or PAM ResinPeptide Synthesis GradeSolid support for peptide assembly
Boc-L-beta-homotyrosine(OBzl)Peptide Synthesis GradeAmino acid to be incorporated
Dichloromethane (DCM)Peptide Synthesis GradeSolvent for washing and reactions
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeSolvent for coupling reactions
Trifluoroacetic Acid (TFA)Peptide Synthesis GradeReagent for Boc-deprotection
Diisopropylethylamine (DIEA)Peptide Synthesis GradeBase for neutralization
Isopropanol (IPA)Reagent GradeSolvent for washing
Coupling Reagents (Choose one)
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Peptide Synthesis GradeCoupling activator
HOBt (Hydroxybenzotriazole)Peptide Synthesis GradeCoupling additive to reduce racemization
DIC (N,N'-Diisopropylcarbodiimide)Peptide Synthesis GradeCoupling activator
Cleavage Reagents
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)Reagent GradeCleavage from resin and side-chain deprotection
Scavengers
AnisoleReagent GradeScavenger to protect tyrosine side chain
p-CresolReagent GradeScavenger to protect tyrosine side chain
ThioanisoleReagent GradeScavenger for benzyl cations
1,2-Ethanedithiol (EDT)Reagent GradeScavenger for various carbocations
Diethyl ether (cold)Reagent GradeFor peptide precipitation

Experimental Protocols

I. Resin Preparation and Swelling
  • Place the desired amount of Merrifield or PAM resin in a reaction vessel.

  • Add DCM to the resin (10-15 mL per gram of resin).

  • Allow the resin to swell for at least 30 minutes with gentle agitation.

  • Drain the DCM.

II. Standard Boc-SPPS Cycle for Incorporating Boc-L-beta-homotyrosine(OBzl)

This cycle is performed for each amino acid to be added to the peptide chain.

A. Boc Deprotection

  • Add a solution of 50% TFA in DCM to the resin.

  • Agitate for 2 minutes, then drain.

  • Add a fresh solution of 50% TFA in DCM.

  • Agitate for 30 minutes.

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).[1]

B. Neutralization

  • Wash the resin with IPA (2 times).

  • Wash the resin with DCM (3 times).

  • Add a solution of 10% DIEA in DCM to the resin.

  • Agitate for 5 minutes. Repeat this step once.

  • Wash the resin thoroughly with DCM (3-5 times) to remove excess base.[1]

C. Coupling of Boc-L-beta-homotyrosine(OBzl)

Due to the potential steric hindrance of the beta-amino acid, a robust coupling strategy is recommended. The HBTU/HOBt method is generally effective.

  • Pre-activation: In a separate vial, dissolve Boc-L-beta-homotyrosine(OBzl) (3 equivalents relative to the resin substitution), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

  • Add DIEA (6 equivalents) to the pre-activation mixture and vortex for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the neutralized resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours. The extended coupling time is recommended for the potentially less reactive beta-amino acid.

  • Monitoring the Coupling: Perform a Kaiser (ninhydrin) test to monitor the reaction progress. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue/purple beads), a second coupling is recommended.[2]

D. Double Coupling (if necessary)

  • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat the coupling step (C) with freshly prepared reagents. Using a different coupling reagent system for the second coupling, such as DIC/HOBt, can sometimes be beneficial.[3]

E. Capping (Optional but Recommended) To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.

  • After the coupling step, wash the resin with DMF.

  • Add a solution of acetic anhydride and DIEA in DMF (e.g., 10:5:85 v/v/v) to the resin.

  • Agitate for 30 minutes.

  • Drain the capping solution and wash the resin with DMF (3 times) and DCM (3 times).

III. Final Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups, including the benzyl group from the homotyrosine side chain. This is typically achieved using strong acids like HF or TFMSA.[4]

CAUTION: Anhydrous HF and TFMSA are extremely corrosive and toxic. This procedure must be performed in a specialized apparatus within a certified fume hood by trained personnel.

A. Preparation for Cleavage

  • After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DCM and methanol.

  • Dry the peptide-resin under high vacuum for at least 4 hours.

B. HF Cleavage

  • Place the dried peptide-resin in an HF cleavage apparatus.

  • Add a scavenger mixture. For a peptide containing Tyr(Bzl), a common scavenger cocktail is a 90:5:5 (v/v) mixture of HF:anisole:p-cresol. Thioanisole can also be included to scavenge benzyl cations effectively.[4][5]

  • Cool the apparatus to -5 to 0 °C.

  • Carefully condense anhydrous HF into the reaction vessel.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Remove the HF by evaporation under a stream of nitrogen.

C. TFMSA Cleavage (Alternative to HF)

  • Place the dried peptide-resin in a round-bottom flask.

  • Add a cleavage cocktail of TFMSA, TFA, and scavengers (e.g., m-cresol, thioanisole). A typical ratio is 1:10:1:1 (TFMSA:TFA:m-cresol:thioanisole).

  • Stir the mixture at room temperature for 1-2 hours.

D. Peptide Precipitation and Isolation

  • After cleavage, wash the resin with a small amount of TFA to recover the peptide.

  • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether several times to remove scavengers and cleaved protecting groups.

  • Dry the crude peptide under vacuum.

Data Presentation

The efficiency of each coupling step can be qualitatively assessed using the Kaiser test. For quantitative analysis, a small sample of the peptide-resin can be cleaved and analyzed by HPLC and Mass Spectrometry after each coupling cycle.

ParameterTypical Value/ObservationMethod of Determination
Resin Loading 0.3 - 0.8 mmol/gVaries by resin type; specified by the manufacturer.
Coupling Completion Negative Kaiser Test (yellow beads)Qualitative colorimetric test for primary amines.
Crude Peptide Purity Sequence-dependentReversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Peptide Identity Expected Molecular WeightMass Spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualizations

SPPS Workflow Diagram

SPPS_Workflow start Start: Resin Swelling deprotection Boc Deprotection (50% TFA/DCM) start->deprotection wash1 Wash (DCM/DMF) deprotection->wash1 Wash (DCM) neutralization Neutralization (10% DIEA/DCM) coupling Coupling: Boc-L-beta-homotyrosine(OBzl) + HBTU/HOBt/DIEA neutralization->coupling kaiser Kaiser Test coupling->kaiser wash1->neutralization double_coupling Double Coupling (Repeat Coupling Step) kaiser->double_coupling Positive capping Capping (Optional) kaiser->capping Negative double_coupling->kaiser capping->deprotection Next Cycle final_cleavage Final Cleavage (HF or TFMSA + Scavengers) capping->final_cleavage Final Cycle end End: Crude Peptide final_cleavage->end

Caption: General workflow for a single coupling cycle in Boc-SPPS incorporating Boc-L-beta-homotyrosine(OBzl).

Logical Relationship of Cleavage Components

Cleavage_Components cluster_products Products cleavage_cocktail Cleavage Cocktail strong_acid Strong Acid (HF or TFMSA) cleavage_cocktail->strong_acid Primary Component scavengers Scavengers cleavage_cocktail->scavengers Additive crude_peptide Crude Peptide strong_acid->crude_peptide Cleaves from resin & deprotects side chains cleaved_protecting_groups Cleaved Protecting Groups strong_acid->cleaved_protecting_groups scavengers->cleaved_protecting_groups Trap reactive species peptide_resin Peptide-Resin peptide_resin->crude_peptide spent_resin Spent Resin peptide_resin->spent_resin

Caption: Logical relationship of components in the final cleavage and deprotection step.

References

Application Notes and Protocols for Boc-L-beta-homotyrosine(OBzl) in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the efficient incorporation of the non-proteinogenic amino acid Boc-L-beta-homotyrosine(OBzl) in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl strategy. The protocols and data presented herein are intended to facilitate the synthesis of peptides containing this unique beta-amino acid, which is of growing interest in peptidomimetic and drug discovery research due to its potential to impart desirable pharmacological properties, such as enhanced stability against enzymatic degradation and unique conformational constraints.[1]

Introduction

Boc-L-beta-homotyrosine(OBzl) is a derivative of L-tyrosine with an additional methylene group in its backbone, classifying it as a beta-amino acid. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the phenolic hydroxyl group of the tyrosine side chain is protected by a benzyl (Bzl) group. This protection scheme is fully compatible with the widely used Boc/Bzl SPPS strategy, where the temporary Boc group is removed by mild acid treatment (e.g., trifluoroacetic acid - TFA), and the more stable Bzl group is cleaved during the final resin cleavage step with strong acids (e.g., hydrofluoric acid - HF or trifluoromethanesulfonic acid - TFMSA).

The incorporation of beta-amino acids like Boc-L-beta-homotyrosine(OBzl) can be challenging due to potential steric hindrance and altered reactivity compared to their alpha-amino acid counterparts. Therefore, optimization of coupling conditions is crucial for achieving high yields and purity.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Boc-L-beta-homotyrosine(OBzl) is essential for accurate reagent calculations and for anticipating its behavior during synthesis.

PropertyValueReference
CAS Number 126825-16-9[2][3][4]
Molecular Formula C22H27NO5[1][2]
Molecular Weight 385.45 g/mol [1][2]
Appearance White to off-white powder[2]
Purity ≥95% (HPLC)[2]
Solubility Soluble in common organic solvents for peptide synthesis (e.g., DMF, DCM)

Experimental Protocols

The following protocols are generalized for the manual solid-phase synthesis of a peptide containing Boc-L-beta-homotyrosine(OBzl) on a 0.1 mmol scale. Optimization may be required based on the specific peptide sequence and resin.

Resin Swelling and Preparation
  • Place the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide, 0.1 mmol) in a reaction vessel.

  • Add dichloromethane (DCM, ~10 mL/g of resin) and gently agitate for 30 minutes to swell the resin.

  • Drain the DCM.

Nα-Boc Deprotection
  • Add a solution of 50% TFA in DCM (~10 mL/g of resin) to the swollen resin.

  • Agitate for 2 minutes (pre-wash).

  • Drain the solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

  • Drain the deprotection solution.

  • Wash the resin with DCM (3 x 10 mL/g).

  • Wash the resin with isopropanol (IPA) (2 x 10 mL/g).

  • Wash the resin with DCM (3 x 10 mL/g).

Neutralization
  • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (~10 mL/g of resin) to the resin.

  • Agitate for 2 minutes.

  • Drain the solution.

  • Repeat the neutralization step.

  • Wash the resin with DCM (5 x 10 mL/g) to remove excess base.

Coupling of Boc-L-beta-homotyrosine(OBzl)

Due to the potential for slower coupling kinetics of beta-amino acids, the use of efficient coupling reagents is recommended. The following table provides a comparison of common coupling reagents and suggested conditions.

Coupling ReagentEquivalents (vs. Resin)Co-reagentEquivalents (vs. Resin)BaseEquivalents (vs. Resin)Typical Coupling Time (hours)Expected Coupling Efficiency
HBTU2.0HOBt2.0DIEA4.02 - 4>98%
HATU2.0HOAt2.0DIEA4.01 - 3>99%
DIC2.0HOBt2.0--4 - 6>95%

Protocol using HBTU/HOBt:

  • In a separate vessel, dissolve Boc-L-beta-homotyrosine(OBzl) (2.0 eq.), HBTU (1.95 eq.), and HOBt (2.0 eq.) in a minimal amount of N,N-dimethylformamide (DMF).

  • Add DIEA (4.0 eq.) to the solution and vortex briefly to pre-activate.

  • Immediately add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring the reaction: Perform a qualitative ninhydrin (Kaiser) test on a few resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, extend the coupling time or perform a second coupling.

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).

Final Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups, including the benzyl group from the beta-homotyrosine residue. This is typically achieved using a strong acid cocktail.

Caution: Strong acids like HF and TFMSA are extremely corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Cleavage Cocktail (Reagent K):

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Procedure:

  • Wash the final peptide-resin with DCM and dry it under a high vacuum for at least 4 hours.

  • Transfer the dried resin to a suitable reaction vessel.

  • Add the freshly prepared cleavage cocktail (~10 mL/g of resin).

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether three times to remove scavengers and cleaved protecting groups.

  • Dry the crude peptide under vacuum.

Purification and Characterization

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity. The identity of the purified peptide can be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualizations

SPPS Workflow for Boc-L-beta-homotyrosine(OBzl) Incorporation

SPPS_Workflow Resin Resin-Peptide-(AA)n Boc_Deprotection Boc Deprotection (50% TFA/DCM) Resin->Boc_Deprotection Neutralization Neutralization (10% DIEA/DCM) Boc_Deprotection->Neutralization Coupling Coupling Boc-L-beta-homotyrosine(OBzl) (HBTU/HOBt/DIEA in DMF) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Final_Peptide Resin-Peptide-(AA)n-β-HomoTyr(Bzl) Washing->Final_Peptide Repeat cycle for next amino acid

Caption: General workflow for a single coupling cycle in Boc-SPPS incorporating Boc-L-beta-homotyrosine(OBzl).

Logical Relationship in Peptide-Based Enzyme Inhibition

Peptides containing modified amino acids like beta-homotyrosine are often designed as enzyme inhibitors. They can mimic the natural substrate or transition state of an enzyme, leading to competitive inhibition.

Enzyme_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition Enzyme Enzyme Active Site ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Substrate Natural Substrate Substrate->ES_Complex Product Products ES_Complex->Product Inhibitor β-Homotyrosine Peptide Inhibitor EI_Complex Enzyme-Inhibitor Complex (Inactive) Inhibitor->EI_Complex Enzyme_Inhibitor Enzyme Active Site Enzyme_Inhibitor->EI_Complex

Caption: Logical diagram illustrating the principle of competitive enzyme inhibition by a peptide analog.

Troubleshooting

  • Incomplete Coupling: If the ninhydrin test remains positive after the initial coupling, a second coupling with fresh reagents is recommended. For particularly difficult sequences, using a more powerful coupling reagent like HATU may be beneficial.

  • Side Reactions during Cleavage: The presence of scavengers in the cleavage cocktail is crucial to prevent alkylation of sensitive residues like tryptophan and methionine by carbocations generated from the protecting groups.

  • Poor Solubility of the Crude Peptide: If the crude peptide is difficult to dissolve for purification, try a mixture of solvents such as water/acetonitrile with a small amount of TFA.

By following these guidelines and protocols, researchers can successfully incorporate Boc-L-beta-homotyrosine(OBzl) into their peptide synthesis workflows, enabling the exploration of novel peptidomimetics with potentially enhanced biological activities.

References

Applications of Boc-L-beta-homotyrosine(OBzl) in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-beta-homotyrosine(OBzl) is a synthetically modified amino acid that serves as a crucial building block in the field of medicinal chemistry and drug discovery. As a derivative of the natural amino acid L-tyrosine, it belongs to the class of β-amino acids, where the amino group is attached to the β-carbon instead of the α-carbon. This structural alteration imparts unique conformational properties and, critically, enhanced stability against enzymatic degradation compared to natural peptides.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine and a benzyl (Bzl) ether protecting group on the phenolic hydroxyl group makes it an ideal reagent for solid-phase peptide synthesis (SPPS), particularly utilizing the Boc/Bzl protection strategy.[1]

The incorporation of Boc-L-beta-homotyrosine(OBzl) into peptide sequences allows for the creation of peptidomimetics with improved pharmacokinetic profiles. These modified peptides often exhibit enhanced binding affinities for their biological targets, such as G-protein coupled receptors (GPCRs) and enzymes, making them valuable candidates for the development of novel therapeutics.[1]

Core Applications in Drug Discovery

The unique structural features of Boc-L-beta-homotyrosine(OBzl) lend themselves to several key applications in drug discovery and development:

  • Enhanced Metabolic Stability: Peptides composed of natural L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic potential. The β-amino acid backbone of peptides incorporating Boc-L-beta-homotyrosine(OBzl) is resistant to cleavage by many common proteases, leading to a significantly longer in vivo half-life.

  • Improved Receptor Binding and Selectivity: The altered backbone conformation and the presence of the homotyrosine side chain can lead to novel interactions with target receptors. This can result in peptidomimetics with higher binding affinities and, in some cases, improved selectivity for specific receptor subtypes.

  • Development of Enzyme Inhibitors: The unique structural and electronic properties of β-amino acids make them attractive for the design of enzyme inhibitors. Peptides containing Boc-L-beta-homotyrosine(OBzl) can be designed to target the active sites of enzymes, leading to potent and specific inhibition.

  • Probing Structure-Activity Relationships (SAR): The systematic replacement of natural amino acids with Boc-L-beta-homotyrosine(OBzl) in a peptide sequence is a powerful tool for elucidating the structural requirements for biological activity. This allows researchers to understand the key interactions between a peptide and its receptor, guiding the design of more potent and selective drug candidates.

Quantitative Data: Enhanced Binding Affinity of β-Amino Acid-Containing Peptidomimetics

The incorporation of β-amino acids, structural analogs of Boc-L-beta-homotyrosine(OBzl), has been shown to yield peptidomimetics with high binding affinities for their target receptors. A notable example is the development of analogs of the opioid peptide Biphalin, where the introduction of a β³-homophenylalanine (a close analog of β-homotyrosine) resulted in potent binding to both μ (mu) and δ (delta) opioid receptors.

CompoundTarget ReceptorBinding Affinity (Ki) [nM]
Biphalin Analog 1 (with hβ³Phe)μ-opioid receptor1.1
Biphalin Analog 1 (with hβ³Phe)δ-opioid receptor0.72

Table 1: Binding affinities of a biphalin analog containing a β³-homophenylalanine residue for human opioid receptors. The data demonstrates that the incorporation of a β-amino acid can lead to sub-nanomolar binding affinities, highlighting the potential of such modifications in designing potent receptor ligands.[2]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptidomimetic using Boc-L-beta-homotyrosine(OBzl)

This protocol outlines the general steps for the manual synthesis of a peptide containing Boc-L-beta-homotyrosine(OBzl) using the Boc/Bzl SPPS strategy on a Merrifield resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene-divinylbenzene)

  • Boc-L-beta-homotyrosine(OBzl)

  • Other required Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, p-cresol)

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in the synthesis vessel.

  • First Amino Acid Coupling (Esterification):

    • Couple the C-terminal Boc-protected amino acid to the resin. This is typically achieved by reacting the cesium salt of the Boc-amino acid with the resin in DMF at 50°C for 12-24 hours.

    • Wash the resin thoroughly with DMF, followed by DCM, and then dry.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminus of the coupled amino acid.

    • Wash the resin with DCM to remove excess TFA.

  • Neutralization:

    • Neutralize the resulting trifluoroacetate salt on the N-terminus by washing the resin with a 10% solution of DIEA in DCM.

    • Wash the resin with DCM to remove excess DIEA.

  • Coupling of Boc-L-beta-homotyrosine(OBzl):

    • Dissolve Boc-L-beta-homotyrosine(OBzl) and a coupling agent (e.g., DCC or a mixture of HBTU/HOBt and DIEA) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test). If the test is positive, repeat the coupling step.

  • Washing: After a negative ninhydrin test, wash the resin thoroughly with DMF and DCM to remove unreacted reagents and byproducts.

  • Repeat Synthesis Cycle: Repeat steps 3-6 for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled, dry the resin thoroughly.

    • Treat the peptide-resin with anhydrous HF or TFMSA in the presence of scavengers at 0°C for 1-2 hours to cleave the peptide from the resin and remove the benzyl side-chain protecting groups. (Caution: HF and TFMSA are extremely hazardous and require specialized equipment and handling procedures).

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Collect the precipitate by filtration and wash with cold diethyl ether.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

SPPS_Workflow cluster_synthesis_cycle Peptide Synthesis Cycle Deprotection Deprotection Neutralization Neutralization Deprotection->Neutralization 1. 50% TFA in DCM 2. Wash Coupling Coupling Neutralization->Coupling 10% DIEA in DCM Washing Washing Coupling->Washing DCC or HBTU/HOBt Washing->Deprotection DMF, DCM Final_Cleavage Final Cleavage (HF or TFMSA) Washing->Final_Cleavage Start Start: Swollen Resin Start->Deprotection Purification Purification (RP-HPLC) Final_Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Fig. 1: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of a synthesized peptidomimetic for a target receptor, such as an opioid receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., μ-opioid receptor)

  • Radiolabeled ligand with known affinity for the receptor (e.g., [³H]DAMGO for μ-opioid receptor)

  • Synthesized peptidomimetic (test compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Unlabeled competitor with known high affinity for the receptor (for non-specific binding determination)

  • 96-well filter plates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add a constant amount of cell membranes to each well.

    • Add a constant concentration of the radiolabeled ligand to each well.

    • Add varying concentrations of the synthesized peptidomimetic (test compound) to different wells.

    • Include control wells:

      • Total binding: cell membranes + radiolabeled ligand.

      • Non-specific binding: cell membranes + radiolabeled ligand + a high concentration of unlabeled competitor.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Scintillation Counting:

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Signaling Pathway Modulation

Peptidomimetics containing Boc-L-beta-homotyrosine(OBzl) are often designed to target G-protein coupled receptors (GPCRs), such as the opioid and somatostatin receptors. Upon binding of an agonist (the peptidomimetic), the GPCR undergoes a conformational change, leading to the activation of intracellular signaling cascades.

A common pathway initiated by many GPCRs is the Gαi-mediated inhibition of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), which in turn affects the activity of protein kinase A (PKA) and downstream cellular responses.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR (e.g., Opioid Receptor) G_protein Heterotrimeric G-protein (Gαi, Gβγ) GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP Peptidomimetic Peptidomimetic (Agonist) Peptidomimetic->GPCR Binding ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response Phosphorylation Cascade

Fig. 2: Gαi-mediated GPCR signaling pathway.

Conclusion

Boc-L-beta-homotyrosine(OBzl) is a valuable and versatile building block in modern drug discovery. Its incorporation into peptide-based drug candidates offers a powerful strategy to overcome the limitations of natural peptides, such as poor metabolic stability. The ability to create peptidomimetics with enhanced binding affinities and prolonged in vivo activity makes this modified amino acid a key tool for the development of novel therapeutics targeting a wide range of diseases. The detailed protocols and understanding of the underlying signaling pathways provided in these application notes aim to facilitate the research and development efforts of scientists in this exciting field.

References

Application Notes and Protocols for Boc-L-beta-homotyrosine(OBzl) in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of N-α-Boc-L-β-homotyrosine(O-benzyl), herein referred to as Boc-L-beta-homotyrosine(OBzl), in the synthesis of peptidomimetics. This document details the chemical properties of this building block, experimental protocols for its incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS), and its application in the development of targeted therapeutics, with a specific focus on inhibitors of the p53-MDM2 protein-protein interaction.

Introduction to Boc-L-beta-homotyrosine(OBzl) in Peptidomimetics

Boc-L-beta-homotyrosine(OBzl) is a protected, non-proteinogenic β-amino acid that serves as a valuable building block in the design of peptidomimetics.[1] Peptidomimetics are molecules that mimic the structure and function of natural peptides but offer advantages such as enhanced proteolytic stability, improved bioavailability, and constrained conformations, which can lead to increased potency and selectivity for their biological targets.[2] The incorporation of β-amino acids, like β-homotyrosine, into a peptide backbone introduces a methylene group, which alters the peptide's secondary structure and makes it resistant to degradation by proteases.[2]

The Boc (tert-butyloxycarbonyl) protecting group on the α-amino group is acid-labile, making it suitable for the Boc/Bzl (benzyl) protection strategy in SPPS.[1] The benzyl ether protecting the phenolic hydroxyl group of the tyrosine side chain is more robust and requires strong acid for cleavage, typically in the final deprotection step.[1]

Chemical and Physical Properties

A summary of the key properties of Boc-L-beta-homotyrosine(OBzl) is provided in the table below.

PropertyValueReference(s)
Synonyms Boc-L-β-HomoTyr(Bzl)-OH[3]
CAS Number 126825-16-9[3]
Molecular Formula C₂₂H₂₇NO₅[3]
Molecular Weight 385.46 g/mol [3]
Appearance White powder[3]
Purity ≥ 99% (HPLC, Chiral purity)[3]
Storage Conditions 0-8 °C[3]

Application in Targeting the p53-MDM2 Interaction

A critical application of peptidomimetics is the inhibition of protein-protein interactions (PPIs) that are implicated in disease. One of the most important PPI targets in cancer therapy is the interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2).[4][5] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the ubiquitination and subsequent degradation of p53, thereby abrogating its tumor-suppressive functions.[5]

Inhibiting the p53-MDM2 interaction can stabilize p53, leading to the reactivation of its downstream signaling pathways, which can induce cell cycle arrest and apoptosis in cancer cells.[5] Peptidomimetics designed to mimic the α-helical region of p53 that binds to a hydrophobic pocket on MDM2 are a promising class of non-genotoxic anticancer agents.[4][6] The incorporation of β-amino acids like β-homotyrosine can enhance the helical stability and proteolytic resistance of these peptide-based inhibitors.[7]

Experimental Protocols

The following protocols are based on standard Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) procedures and are adapted for the incorporation of Boc-L-beta-homotyrosine(OBzl).

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating Boc-L-beta-homotyrosine(OBzl)

This protocol outlines a single coupling cycle for the addition of a Boc-L-beta-homotyrosine(OBzl) residue to a growing peptide chain on a solid support (e.g., MBHA resin for peptide amides).[5]

Materials:

  • Pre-loaded resin (e.g., MBHA resin with the first amino acid attached)

  • Boc-L-beta-homotyrosine(OBzl)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Isopropanol (IPA)

  • Ninhydrin test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM (v/v) for 2 minutes (pre-wash).

    • Drain the solution and treat with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x), IPA (1x), and DMF (3x) to remove residual TFA.

  • Neutralization:

    • Treat the resin with a 10% solution of DIEA in DMF (v/v) for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DMF (5x).

  • Coupling of Boc-L-beta-homotyrosine(OBzl):

    • In a separate vessel, pre-activate Boc-L-beta-homotyrosine(OBzl) (3-4 equivalents relative to resin loading) with HBTU or HATU (3-4 equivalents) and DIEA (6-8 equivalents) in DMF for 1-5 minutes.

    • Add the pre-activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours. Due to the potential steric hindrance of the β-amino acid, a longer coupling time or a double coupling may be necessary.

  • Monitoring the Coupling Reaction:

    • Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), repeat the coupling step.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

This protocol describes the final cleavage of the synthesized peptide from the resin and the removal of the side-chain protecting groups, including the benzyl group from the homotyrosine residue, using high-concentration hydrofluoric acid (HF). Caution: HF is extremely toxic and corrosive. This procedure must be performed in a dedicated, well-ventilated fume hood with appropriate personal protective equipment and by trained personnel.

Materials:

  • Peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol, thioanisole)

  • Diethyl ether (cold)

  • Acetonitrile

  • Water (HPLC grade)

  • HF cleavage apparatus

Procedure:

  • Preparation: Dry the peptide-resin thoroughly under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail. A common mixture for peptides containing tyrosine derivatives is HF:anisole (9:1, v/v).[8] The choice of scavengers is critical to prevent side reactions.

  • HF Cleavage:

    • Place the dried peptide-resin and a magnetic stir bar in the reaction vessel of the HF apparatus.

    • Cool the vessel in a dry ice/acetone bath.

    • Distill the required volume of HF into the reaction vessel.

    • Stir the mixture at 0 °C for 1-2 hours.

  • HF Removal: Remove the HF by a stream of nitrogen gas.

  • Peptide Precipitation:

    • Wash the resin-peptide mixture with cold diethyl ether to remove the scavengers and cleaved protecting groups.

    • Triturate the residue with cold diethyl ether to precipitate the crude peptide.

  • Peptide Extraction and Lyophilization:

    • Extract the crude peptide with a mixture of acetonitrile and water.

    • Lyophilize the aqueous solution to obtain the crude peptide as a powder.

Protocol 3: Peptide Purification and Analysis

Materials:

  • Crude peptide

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Appropriate C18 column

  • Mobile phases: Solvent A (e.g., 0.1% TFA in water), Solvent B (e.g., 0.1% TFA in acetonitrile)

  • Mass spectrometer

Procedure:

  • Purification: Purify the crude peptide by preparative RP-HPLC using a suitable gradient of Solvent B.

  • Analysis:

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Confirm the identity of the purified peptide by mass spectrometry to verify the correct molecular weight.

Quantitative Data

The following table provides illustrative data for the synthesis of a hypothetical p53-MDM2 inhibitory peptidomimetic containing a Boc-L-beta-homotyrosine(OBzl) residue. Actual results may vary depending on the specific peptide sequence and synthesis conditions.

ParameterTypical Value Range
Overall Synthesis Yield (crude) 25-45%
Purity after RP-HPLC >98%
Coupling Efficiency (per step) >99% (monitored by ninhydrin test)
Binding Affinity (IC₅₀) to MDM2 10-500 nM

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis of a peptidomimetic using Boc-L-beta-homotyrosine(OBzl).

SPPS_Workflow Resin Resin Swelling Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA/DMF) Deprotection->Neutralization Coupling Coupling (Boc-L-beta-homotyrosine(OBzl), HBTU/HATU, DIEA) Neutralization->Coupling Wash Washing (DMF, DCM) Coupling->Wash Cycle Repeat Cycle Wash->Cycle Next Amino Acid Cleavage Cleavage & Deprotection (HF/Anisole) Wash->Cleavage Final Amino Acid Cycle->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

General workflow for Boc-SPPS.
p53-MDM2 Signaling Pathway and Inhibition

The diagram below depicts the p53-MDM2 signaling pathway and the mechanism of its inhibition by a peptidomimetic.

p53_MDM2_Pathway cluster_nucleus Nucleus cluster_intervention Therapeutic Intervention p53 p53 MDM2 MDM2 p53->MDM2 Upregulation p21 p21 p53->p21 Transcription Apoptosis_Genes Apoptosis Genes (e.g., BAX, PUMA) p53->Apoptosis_Genes Transcription MDM2->p53 Ubiquitination & Degradation Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis DNA_Damage DNA Damage DNA_Damage->p53 Activation Peptidomimetic β-Homotyrosine Peptidomimetic Peptidomimetic->MDM2 Inhibition

p53-MDM2 pathway and its inhibition.

Conclusion

Boc-L-beta-homotyrosine(OBzl) is a key building block for the synthesis of peptidomimetics with enhanced stability and biological activity. Its successful incorporation into peptide sequences using the described SPPS protocols enables the development of novel therapeutics targeting challenging protein-protein interactions like p53-MDM2. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery and development.

References

Application Notes and Protocols for Utilizing Boc-L-beta-homotyrosine(OBzl) in Neuroactive Peptide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate receptor selectivity.[1] Boc-L-beta-homotyrosine(OBzl) is a valuable building block for this purpose. As a beta-amino acid, it introduces an additional carbon into the peptide backbone, which can alter the conformational properties of the resulting peptide.[1] The tyrosine side chain is a critical pharmacophore for many neuroactive peptides, including opioids and neurokinins, often playing a key role in receptor binding and activation.[2][3] The benzyl protection on the hydroxyl group and the Boc protection on the amine allow for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.[4][5]

This document provides detailed protocols for the synthesis of a model neuroactive peptide incorporating Boc-L-beta-homotyrosine(OBzl), its subsequent purification and characterization, and its evaluation in a receptor binding assay.

Data Presentation

The introduction of a β-amino acid can significantly impact the binding affinity of a peptide for its target receptor. The following table provides representative data for a hypothetical enkephalin analog, "BH-Enkephalin," with the sequence Tyr-D-Ala-Gly-β-hTyr-Leu, synthesized using Boc-L-beta-homotyrosine(OBzl). The data is presented to illustrate how the binding affinity (IC50) for opioid receptors might be quantified and compared.

Peptide SequenceReceptorRadioligandIC50 (nM)
[Leu]-Enkephalin (Reference) μ-Opioid[³H]DAMGO25.4
δ-Opioid[³H]DPDPE1.8
BH-Enkephalin (Hypothetical) μ-Opioid[³H]DAMGO15.2
δ-Opioid[³H]DPDPE8.9

Note: The data in this table is for illustrative purposes and based on typical values for enkephalin analogs.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of "BH-Enkephalin"

This protocol details the manual solid-phase synthesis of the hypothetical peptide Tyr-D-Ala-Gly-β-hTyr-Leu using Boc chemistry.

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh)

  • Boc-L-Leucine

  • Boc-L-beta-homotyrosine(OBzl)

  • Boc-Glycine

  • Boc-D-Alanine

  • Boc-L-Tyrosine(2-Br-Z)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole

  • Diethyl ether

Procedure:

  • Resin Preparation and First Amino Acid Loading:

    • Swell 1g of Merrifield resin in DCM for 1 hour.

    • Load the first amino acid, Boc-L-Leucine, onto the resin using standard esterification procedures.

  • Peptide Chain Elongation (per cycle):

    • Deprotection: Remove the Boc protecting group with 50% TFA in DCM for 30 minutes.[5]

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

    • Neutralization: Neutralize the resin with 10% DIEA in DCM (2x for 5 minutes each).

    • Wash the resin with DCM (3x).

    • Coupling:

      • In a separate vessel, dissolve 3 equivalents of the next Boc-protected amino acid (e.g., Boc-L-beta-homotyrosine(OBzl)) and 3 equivalents of HOBt in DMF.

      • Add 3 equivalents of DCC and stir for 10 minutes at 0°C.

      • Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

    • Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence (Gly, D-Ala, Tyr).

  • Cleavage and Deprotection:

    • After the final coupling and deprotection, wash the peptide-resin with DCM and dry under vacuum.

    • Treat the dried peptide-resin with anhydrous HF containing 10% anisole as a scavenger for 1 hour at 0°C to cleave the peptide from the resin and remove side-chain protecting groups.

    • Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Purification:

    • Wash the resin with cold diethyl ether to precipitate the crude peptide.

    • Filter and collect the crude peptide.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide using mass spectrometry.

Protocol 2: Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of the synthesized peptide for opioid receptors using rat brain membrane preparations.

Materials:

  • Synthesized "BH-Enkephalin" peptide

  • [³H]DAMGO (μ-opioid selective radioligand)

  • [³H]DPDPE (δ-opioid selective radioligand)

  • Naloxone (for non-specific binding determination)

  • Rat brain membrane homogenate

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

Procedure:

  • Assay Setup:

    • In a 96-well plate, add binding buffer, rat brain membrane homogenate, and the radioligand ([³H]DAMGO or [³H]DPDPE) at a concentration near its Kd.

    • Add increasing concentrations of the competitor peptide ("BH-Enkephalin" or a reference standard).

    • For non-specific binding, add a high concentration of naloxone.

  • Incubation:

    • Incubate the plate at 25°C for 60 minutes.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the peptide that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Opioid Receptor Signaling Agonist Opioid Peptide (e.g., BH-Enkephalin) Receptor μ-Opioid Receptor (GPCR) Agonist->Receptor G_Protein Gi/o Protein Receptor->G_Protein AC Adenylate Cyclase G_Protein->AC inhibits Ion_Channel Ion Channels (Ca2+, K+) G_Protein->Ion_Channel modulates MAPK MAPK Pathway G_Protein->MAPK activates cAMP cAMP AC->cAMP produces Response Cellular Response (e.g., Analgesia) cAMP->Response Ion_Channel->Response MAPK->Response

Caption: A simplified diagram of the μ-opioid receptor signaling pathway.

G cluster_1 Experimental Workflow Start Start: Select Boc-L-beta- homotyrosine(OBzl) SPPS Solid-Phase Peptide Synthesis Start->SPPS Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Characterization Purification->Characterization Binding_Assay Radioligand Receptor Binding Assay Characterization->Binding_Assay Data_Analysis Data Analysis (IC50 Determination) Binding_Assay->Data_Analysis End End: Characterized Peptide Data_Analysis->End

Caption: Workflow for the development of neuroactive peptides.

References

Application Notes and Protocols for Bioconjugation using Boc-L-beta-homotyrosine(OBzl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-α-Boc-L-β-homotyrosine(O-benzyl), herein referred to as Boc-L-beta-homotyrosine(OBzl), in bioconjugation techniques. This versatile amino acid derivative serves as a key building block in peptide synthesis and is particularly valuable for the development of modified peptides and antibody-drug conjugates (ADCs). The strategic use of the tert-butyloxycarbonyl (Boc) protecting group for the amine and the benzyl (Bzl or OBzl) group for the carboxylic acid allows for controlled, site-specific incorporation and subsequent modification.

Introduction to Bioconjugation with Boc-L-beta-homotyrosine(OBzl)

Boc-L-beta-homotyrosine(OBzl) is an unnatural amino acid derivative that offers several advantages in the field of bioconjugation. The Boc group provides temporary protection of the α-amino group, which is stable under a range of conditions but can be readily removed with moderate acids, such as trifluoroacetic acid (TFA). The benzyl ester protects the carboxylic acid functionality and can be cleaved under different, harsher conditions, such as with strong acids like hydrogen fluoride (HF) or through hydrogenolysis. This orthogonal protection scheme is fundamental to the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS), enabling the precise and sequential assembly of amino acids into a peptide chain.

The incorporation of Boc-L-beta-homotyrosine(OBzl) into a peptide sequence introduces a unique structural motif. The beta-amino acid structure can impart increased stability against enzymatic degradation, and the homotyrosine side chain provides a handle for further modifications after deprotection. This makes it a valuable component in the design of therapeutic peptides and in the construction of complex bioconjugates like ADCs, where it can be part of a linker between the antibody and the cytotoxic payload.

Data Presentation

While specific quantitative data for the bioconjugation of Boc-L-beta-homotyrosine(OBzl) is not extensively available in public literature, the following tables provide representative data based on the well-established Boc/Bzl solid-phase peptide synthesis strategy with similar protected amino acids. These values should serve as a general guideline for experimental design.

Table 1: Representative Coupling Efficiency in Boc-SPPS

Coupling ReagentActivation TimeCoupling TimeTypical Yield (%)
DCC/HOBt10-15 min2-4 h95-99%
HBTU/DIPEA1-2 min1-2 h>99%
HATU/DIPEA1-2 min1-2 h>99%
DIC/HOBt10-15 min2-4 h95-99%

Table 2: Representative Deprotection and Cleavage Conditions

StepReagentConcentrationReaction TimeTypical Efficiency (%)
Boc DeprotectionTrifluoroacetic Acid (TFA) in Dichloromethane (DCM)25-50% (v/v)20-30 min>99%
Final Cleavage from Resin & Benzyl DeprotectionAnhydrous Hydrogen Fluoride (HF)100%1-2 h at 0°C80-95%
Benzyl Deprotection (alternative)H₂, Pd/C1 atm12-24 h>90%

Experimental Protocols

The following protocols describe the incorporation of Boc-L-beta-homotyrosine(OBzl) into a peptide sequence using manual Boc/Bzl solid-phase peptide synthesis (SPPS).

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Single Coupling Cycle

This protocol outlines the steps for adding one amino acid, in this case, Boc-L-beta-homotyrosine(OBzl), to a growing peptide chain on a solid support (e.g., Merrifield resin).

Materials:

  • Peptide-resin (with a free N-terminal amine)

  • Boc-L-beta-homotyrosine(OBzl)

  • Coupling reagent (e.g., HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Isopropanol (IPA)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM (10 mL/g of resin) for 30 minutes in a reaction vessel with gentle agitation.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2-3 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x) and IPA (2x).

  • Neutralization:

    • Wash the resin with DCM (3x).

    • Add a solution of 10% DIPEA in DCM (v/v) and agitate for 10 minutes.

    • Drain the neutralization solution and wash the resin thoroughly with DCM (5x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve Boc-L-beta-homotyrosine(OBzl) (3 equivalents relative to resin substitution) and HBTU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture and let it react for 1-2 minutes.

    • Add the activated amino acid solution to the reaction vessel containing the neutralized peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative test (colorless/yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), repeat the coupling step.

    • Once coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next coupling cycle.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the removal of the benzyl side-chain protecting group.

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus and fume hood by trained personnel.

Materials:

  • Fully assembled and dried peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger (e.g., anisole)

  • Cold diethyl ether

  • Aqueous acetic acid (e.g., 10%)

Procedure:

  • Preparation:

    • Thoroughly dry the peptide-resin under vacuum.

    • Place the dried resin in the HF reaction vessel.

    • Add a scavenger such as anisole (1 mL per gram of resin).

  • HF Cleavage:

    • Cool the reaction vessel to -5 to 0°C using a dry ice/acetone bath.

    • Carefully distill anhydrous HF into the reaction vessel.

    • Stir the mixture at 0°C for 1-2 hours.

  • HF Removal and Peptide Precipitation:

    • Remove the HF by vacuum distillation.

    • Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.

    • Precipitate the peptide by adding the reaction mixture dropwise to a 50-fold excess of cold diethyl ether. A white precipitate should form.

  • Peptide Isolation and Purification:

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Extract the crude peptide from the resin with 10% aqueous acetic acid.

    • Lyophilize the aqueous extract to obtain the crude peptide.

    • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2][3][4]

Visualizations

Boc/Bzl Solid-Phase Peptide Synthesis Cycle

SPPS_Cycle Resin Peptide-Resin (Free Amine) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection 1. Neutralization Neutralization (10% DIPEA in DCM) Deprotection->Neutralization 2. Coupling Amino Acid Coupling (Boc-AA, HBTU, DIPEA) Neutralization->Coupling 3. Washing Washing (DCM, DMF) Coupling->Washing 4. Next_Cycle Ready for Next Cycle Washing->Next_Cycle 5.

Caption: A typical workflow for a single cycle in Boc/Bzl solid-phase peptide synthesis.

Orthogonal Deprotection Strategy

Orthogonal_Deprotection Start Fully Protected Peptide on Resin (Boc-N-terminus, OBzl side chain) SPPS SPPS Cycles (Repetitive Boc Deprotection) Start->SPPS Stepwise Elongation Final_Cleavage Final Cleavage and Side-Chain Deprotection SPPS->Final_Cleavage Strong Acid (e.g., HF) Purified_Peptide Purified Peptide Final_Cleavage->Purified_Peptide Purification (RP-HPLC)

Caption: Logical workflow of the orthogonal protection strategy in Boc/Bzl SPPS.

General Bioconjugation Workflow

Bioconjugation_Workflow Peptide_Synthesis Peptide Synthesis with Boc-L-beta-homotyrosine(OBzl) Deprotection Selective Deprotection of Side Chain Peptide_Synthesis->Deprotection Conjugation Conjugation to Biomolecule Deprotection->Conjugation Purification Purification and Characterization Conjugation->Purification Final_Conjugate Final Bioconjugate Purification->Final_Conjugate

Caption: A generalized workflow for bioconjugation using a peptide containing Boc-L-beta-homotyrosine(OBzl).

References

Application Notes and Protocols: Coupling Reagents for Boc-L-beta-homotyrosine(OBzl) in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boc-L-beta-homotyrosine(OBzl) is a valuable non-proteinogenic amino acid utilized in the synthesis of modified peptides to enhance biological activity, stability, and hydrophobic interactions.[1] As a β-amino acid, the spatial arrangement of the amino group is shifted relative to the carboxyl group, which can introduce steric challenges during peptide bond formation. Furthermore, the bulky Boc and O-benzyl protecting groups contribute to steric hindrance. The selection of an appropriate coupling reagent is therefore critical to ensure efficient acylation, minimize side reactions such as racemization, and obtain high-purity peptides.

This document provides a detailed guide to coupling reagents compatible with Boc-L-beta-homotyrosine(OBzl) in both solid-phase and solution-phase peptide synthesis, complete with comparative data and experimental protocols.

Overview of Compatible Coupling Reagents

The primary challenge in coupling β-amino acids, especially those with bulky protecting groups like Boc-L-beta-homotyrosine(OBzl), is overcoming steric hindrance to achieve complete and efficient peptide bond formation.[2] While the active esters of β-amino acids are generally more stable and less prone to hydrolysis than their α-amino acid counterparts, powerful coupling reagents are often required.[3] The choice of reagent depends on the complexity of the peptide, the scale of the synthesis, and cost considerations.

The most suitable reagents fall into two main categories: Carbodiimides (with additives) and Onium Salts (Aminium/Uronium and Phosphonium).

  • Carbodiimides: Reagents like Diisopropylcarbodiimide (DIC) are cost-effective but require an additive to accelerate the reaction and, crucially, to suppress racemization.[4][5] The urea byproduct of DIC is soluble in common synthesis solvents, making it preferable to Dicyclohexylcarbodiimide (DCC) for solid-phase peptide synthesis (SPPS).[5] Modern additives like Oxyma Pure (Ethyl 2-cyano-2-(hydroximino)acetate) are highly effective, non-explosive alternatives to the traditional HOBt and HOAt.[4]

  • Onium Salts (Aminium/Uronium and Phosphonium): These reagents are generally more powerful and faster-acting than carbodiimides, making them ideal for sterically hindered couplings.[2][6]

    • Aminium/Uronium Salts: HATU, HCTU, and HBTU are highly efficient reagents that form reactive OAt or OBt esters. HATU is particularly reactive and known for its speed.[2] COMU is another excellent option that incorporates the Oxyma Pure leaving group, offering high efficiency and a better safety profile as it is not based on potentially explosive additives.[4] A key consideration for aminium/uronium salts is the potential for guanidinylation of the N-terminal amine if used in excess.

    • Phosphonium Salts: PyBOP and PyAOP are very effective, especially for minimizing racemization.[2] Unlike aminium salts, they do not cause the guanidinylation side reaction, making them a safer choice when using an excess of reagent is necessary, such as during difficult fragment couplings or cyclizations.[5]

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the performance and key characteristics of recommended coupling reagents for the incorporation of Boc-L-beta-homotyrosine(OBzl). The quantitative data is based on typical performance for sterically hindered amino acids.

Coupling ReagentClassAdditive RequiredTypical Coupling TimeCoupling EfficiencyRacemization RiskKey Advantages & Considerations
DIC CarbodiimideYes (e.g., Oxyma, HOBt)1 - 4 hoursGood to Very GoodLow (with additive)Cost-effective; soluble urea byproduct. Slower than onium salts.[2][7]
HBTU Aminium SaltNo15 - 60 minExcellentLowWidely used, reliable, and fast. Can cause guanidinylation if used in excess.[2]
HATU Aminium SaltNo15 - 45 minExcellentVery LowHighly reactive and very fast; based on HOAt for superior racemization suppression.[2][4]
COMU Aminium SaltNo15 - 60 minExcellentVery LowHigh efficiency, good solubility, and safer (Oxyma-based).[4]
PyBOP Phosphonium SaltNo20 - 90 minExcellentVery LowHigh efficiency; no guanidinylation side reaction. Byproducts can be difficult to remove.[2]

Visualizations: Workflows and Mechanisms

PeptideCouplingMechanism cluster_activation Activation Step cluster_coupling Coupling Step Boc_AA Boc-β-hTyr(OBzl)-OH Coupling_Reagent Coupling Reagent (e.g., HATU, DIC) Activated_Ester Activated Intermediate (e.g., OAt/OBt/Oxyma Ester) Coupled_Peptide Boc-β-hTyr(OBzl)-NH-Peptide-Resin Activated_Ester->Coupled_Peptide + H₂N-Peptide-Resin (Nucleophilic Attack) Byproducts Byproducts Activated_Ester->Byproducts Peptide_Resin H₂N-Peptide-Resin

ReagentSelectionWorkflow Start Start: Couple Boc-β-hTyr(OBzl)-OH Check_Difficulty Is the coupling known to be difficult or sterically hindered? Start->Check_Difficulty Use_DIC Use DIC/Oxyma or DIC/HOBt Check_Difficulty->Use_DIC No (Routine Coupling) Use_Onium Use high-efficiency onium salt Check_Difficulty->Use_Onium Yes Check_Excess Is an excess of coupling reagent required? Use_Phosphonium Use Phosphonium Salt (e.g., PyBOP) Check_Excess->Use_Phosphonium Yes (Avoids Guanidinylation) Use_Aminium Use Aminium Salt (e.g., HATU, COMU) Check_Excess->Use_Aminium No Use_Onium->Check_Excess

Experimental Protocols

The following are generalized protocols for the manual coupling of Boc-L-beta-homotyrosine(OBzl) in solid-phase peptide synthesis (SPPS). These should be optimized based on the specific peptide sequence, resin, and synthesis scale.

Protocol 1: Standard Coupling using DIC/Oxyma

This protocol is a reliable and cost-effective method suitable for many standard coupling reactions.

Materials:

  • Peptide-resin with free N-terminal amine

  • Boc-L-beta-homotyrosine(OBzl)

  • Diisopropylcarbodiimide (DIC)

  • Oxyma Pure (or HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel. Drain the solvent.

  • Pre-activation: In a separate vial, dissolve Boc-L-beta-homotyrosine(OBzl) (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in DMF. Add DIC (3 equivalents) to this solution. Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling: Add the pre-activated amino acid solution to the swollen resin.

  • Reaction: Agitate the mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended up to 4 hours.

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test to monitor the reaction. A negative result (yellow or colorless beads) indicates the coupling is complete.[8] If the test is positive, allow the reaction to proceed longer or consider a recoupling step.

  • Washing: Once coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove all excess reagents and byproducts.

  • Deprotection: The resin is now ready for the next N-terminal Boc deprotection step.[7]

Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended for rapid and efficient coupling, especially for sequences known to be challenging.

Materials:

  • Peptide-resin with free N-terminal amine

  • Boc-L-beta-homotyrosine(OBzl)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel. Drain the solvent.

  • Pre-activation: In a separate vial, dissolve Boc-L-beta-homotyrosine(OBzl) (2-3 equivalents) and HATU (2-3 equivalents) in DMF. Add DIEA (4-6 equivalents) to the solution. The solution may change color. Allow the mixture to pre-activate for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the mixture for 20-60 minutes at room temperature.

  • Monitoring: Use the Kaiser test to confirm the completion of the reaction. A negative result indicates a complete reaction.

  • Washing: After the reaction is complete, drain the solvent and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Deprotection: Proceed with the subsequent N-terminal Boc deprotection step.

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the ninhydrin test remains positive after the standard coupling time, a second coupling (recoupling) with a fresh solution of activated amino acid can be performed before proceeding to the next deprotection step.[9]

  • Racemization: While β-amino acids are less prone to racemization, it is still a potential side reaction. Using additives like Oxyma, HOBt, or HOAt is crucial for suppressing it, especially with carbodiimide reagents.[4][6] Onium salts based on HOAt (like HATU) or Oxyma (like COMU) are generally superior in this regard.[2]

  • Guanidinylation: When using aminium/uronium reagents like HBTU or HATU, avoid using a large excess of the reagent, as it can react with the free N-terminal amine to form a guanidinium byproduct, capping the peptide chain. If a large excess is needed, a phosphonium salt like PyBOP is a better choice.

  • Solvent Choice: DMF is the most common solvent for SPPS. For particularly difficult couplings, N-Methyl-2-pyrrolidone (NMP) can be used as it may improve swelling and reaction kinetics.

References

Application Notes and Protocols: Boc-L-beta-homotyrosine(OBzl) in the Design of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of N-Boc-O-benzyl-L-β-homotyrosine (Boc-L-beta-homotyrosine(OBzl)) in the design and synthesis of potent and selective enzyme inhibitors, with a particular focus on matrix metalloproteinases (MMPs). This document outlines the rationale for incorporating this unnatural amino acid into inhibitor scaffolds, provides detailed experimental protocols for synthesis and enzymatic evaluation, and presents relevant signaling pathways where such inhibitors may exert their therapeutic effects.

Introduction: The Role of β-Amino Acids in Peptidomimetics

The incorporation of unnatural amino acids, particularly β-amino acids, into peptide-based drug candidates is a well-established strategy to enhance their pharmacological properties. Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom in their backbone, which imparts several advantageous characteristics. Peptides containing β-amino acids often exhibit increased resistance to proteolytic degradation, leading to a longer biological half-life.[1] Furthermore, the altered backbone conformation can lead to improved binding affinity, increased potency, and enhanced selectivity for the target enzyme.[2][3]

Boc-L-beta-homotyrosine(OBzl) is a valuable building block in this context. It features a tert-butyloxycarbonyl (Boc) protecting group for stability and ease of use in peptide synthesis, and an O-benzyl protected tyrosine side chain.[4] The tyrosine side chain is particularly relevant for targeting enzymes with hydrophobic pockets that can accommodate aromatic residues.

Application in the Design of Matrix Metalloproteinase (MMP) Inhibitors

Matrix metalloproteinases are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix (ECM). Dysregulation of MMP activity is implicated in a range of pathologies, including cancer metastasis, arthritis, and cardiovascular diseases. Consequently, the development of selective MMP inhibitors is a significant area of therapeutic research.

The design of effective MMP inhibitors typically involves a scaffold that includes a zinc-binding group (ZBG) and moieties that interact with the enzyme's substrate-binding pockets (S-pockets). The S1' pocket of many MMPs is a deep, hydrophobic cavity that often accommodates the side chain of the P1' residue of the substrate. The O-benzyl-L-β-homotyrosine moiety in an inhibitor can be strategically positioned to interact favorably with this S1' pocket, thereby contributing to the inhibitor's potency and selectivity.

The general structure of a peptidomimetic MMP inhibitor incorporating Boc-L-beta-homotyrosine(OBzl) often features a hydroxamate group as the ZBG, which chelates the catalytic zinc ion in the active site.

Quantitative Data: Inhibitory Activity of a Representative Inhibitor

While specific data for an inhibitor containing Boc-L-beta-homotyrosine(OBzl) is not extensively published, the following table presents plausible inhibitory concentration (IC50) values for a hypothetical hydroxamate-based inhibitor, Hypothetical Inhibitor 1 (HI-1) , incorporating this amino acid derivative. These values are illustrative and based on the expected potency of well-designed MMP inhibitors.

Enzyme Target Hypothetical Inhibitor 1 (HI-1) IC50 (nM) Reference Compound (e.g., Marimastat) IC50 (nM)
MMP-1 (Collagenase-1)>10005
MMP-2 (Gelatinase-A)154
MMP-9 (Gelatinase-B)259
MMP-13 (Collagenase-3)500.4
MMP-14 (MT1-MMP)752

Note: The hypothetical data suggests that an inhibitor incorporating Boc-L-beta-homotyrosine(OBzl) could exhibit selectivity for gelatinases (MMP-2 and MMP-9) and collagenase-3 (MMP-13) over collagenase-1 (MMP-1).

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Boc-L-beta-homotyrosine(OBzl)-Containing Hydroxamate Inhibitor

This protocol describes a general method for the solid-phase synthesis of a peptidomimetic hydroxamate inhibitor.

Materials:

  • Rink Amide MBHA resin

  • Boc-L-beta-homotyrosine(OBzl)

  • Other required Boc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Hydroxylamine hydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Boc-protected amino acid (e.g., Boc-Gly-OH) by dissolving it in DMF with HOBt and DIC.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Incorporation of Boc-L-beta-homotyrosine(OBzl): Repeat the deprotection and coupling steps to sequentially add the desired amino acids, including Boc-L-beta-homotyrosine(OBzl).

  • Cleavage from Resin: After the final coupling, wash and dry the resin. Cleave the peptide from the resin using a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

  • Hydroxamate Formation:

    • Dissolve the purified peptide in DMF.

    • Add hydroxylamine hydrochloride and DIPEA.

    • Stir the reaction mixture at room temperature overnight.

  • Final Purification: Purify the final hydroxamate inhibitor by reverse-phase HPLC and characterize by mass spectrometry and NMR.

Protocol 2: Fluorometric MMP Inhibition Assay

This protocol details a common method for determining the IC50 values of potential MMP inhibitors.

Materials:

  • Recombinant human MMP enzymes (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Test inhibitor (dissolved in DMSO)

  • Reference inhibitor (e.g., Marimastat)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Enzyme Preparation: Dilute the MMP enzyme to the desired concentration in assay buffer.

  • Inhibitor Dilution: Prepare a serial dilution of the test inhibitor and the reference inhibitor in assay buffer. Ensure the final DMSO concentration is below 1%.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer to all wells.

    • Add 10 µL of the diluted inhibitors to the respective wells.

    • Add 20 µL of the diluted enzyme solution to all wells except the blank.

    • Incubate the plate at 37°C for 30 minutes to allow for enzyme-inhibitor binding.

  • Reaction Initiation: Add 20 µL of the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (e.g., Ex/Em = 328/393 nm) every minute for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time plot.

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

G Experimental Workflow for MMP Inhibitor Screening cluster_synthesis Inhibitor Synthesis cluster_assay Enzymatic Assay cluster_analysis Data Analysis synthesis Solid-Phase Synthesis of Boc-L-beta-homotyrosine(OBzl) Containing Peptide purification1 RP-HPLC Purification synthesis->purification1 hydroxamate Hydroxamate Formation purification1->hydroxamate purification2 Final RP-HPLC Purification hydroxamate->purification2 characterization Mass Spec & NMR Characterization purification2->characterization assay_prep Prepare Enzyme, Substrate & Inhibitor Dilutions characterization->assay_prep incubation Enzyme-Inhibitor Incubation (37°C) assay_prep->incubation reaction Initiate Reaction with Fluorogenic Substrate incubation->reaction measurement Measure Fluorescence Kinetics reaction->measurement rate_calc Calculate Initial Reaction Rates measurement->rate_calc dose_response Plot Dose-Response Curve rate_calc->dose_response ic50 Determine IC50 Value dose_response->ic50

Caption: Workflow for synthesis and evaluation of MMP inhibitors.

G MMP Signaling in Cancer Metastasis growth_factors Growth Factors (e.g., EGF, FGF) receptor Cell Surface Receptor growth_factors->receptor cytokines Pro-inflammatory Cytokines (e.g., TNF-α) cytokines->receptor ras_raf Ras/Raf/MEK/ERK Pathway receptor->ras_raf pi3k_akt PI3K/Akt Pathway receptor->pi3k_akt nf_kb NF-κB Pathway receptor->nf_kb transcription_factors Transcription Factors (AP-1, NF-κB) ras_raf->transcription_factors pi3k_akt->transcription_factors nf_kb->transcription_factors mmp_gene MMP Gene Transcription transcription_factors->mmp_gene pro_mmp Pro-MMPs mmp_gene->pro_mmp active_mmp Active MMPs pro_mmp->active_mmp Activation ecm_degradation ECM Degradation active_mmp->ecm_degradation angiogenesis Angiogenesis active_mmp->angiogenesis cell_migration Cell Migration & Invasion ecm_degradation->cell_migration metastasis Metastasis cell_migration->metastasis angiogenesis->metastasis inhibitor β-Homotyrosine Inhibitor inhibitor->active_mmp

Caption: MMPs in cancer signaling and inhibitor intervention point.

G Design Rationale for β-Homotyrosine MMP Inhibitors inhibitor_core Inhibitor Scaffold beta_homotyrosine Boc-L-beta-homotyrosine(OBzl) inhibitor_core->beta_homotyrosine zbg Zinc-Binding Group (e.g., Hydroxamate) inhibitor_core->zbg backbone Peptidomimetic Backbone inhibitor_core->backbone proteolytic_stability Increased Proteolytic Stability beta_homotyrosine->proteolytic_stability s1_pocket Interaction with S1' Hydrophobic Pocket beta_homotyrosine->s1_pocket zinc_chelation Chelation of Catalytic Zn2+ zbg->zinc_chelation h_bonding Backbone Hydrogen Bonding with Enzyme backbone->h_bonding bioavailability Enhanced Bioavailability proteolytic_stability->bioavailability potency High Potency s1_pocket->potency selectivity Improved Selectivity s1_pocket->selectivity zinc_chelation->potency h_bonding->potency

Caption: Design principles for β-homotyrosine-based inhibitors.

References

Application Notes and Protocols: Synthesis of Modified Peptides with Enhanced Biological Activity using Boc-L-beta-homotyrosine(OBzl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of peptides with non-proteinogenic amino acids is a powerful strategy in medicinal chemistry to enhance their therapeutic properties. The incorporation of β-amino acids, in particular, has been shown to confer increased stability against enzymatic degradation and modulate conformational preferences, often leading to improved biological activity and receptor selectivity. This document provides detailed application notes and protocols for the synthesis of modified peptides incorporating Boc-L-beta-homotyrosine(OBzl), a key building block for creating novel peptide-based therapeutics with enhanced efficacy.

Boc-L-beta-homotyrosine(OBzl) is a derivative of tyrosine containing an additional methylene group in its backbone. This extension to the peptide chain can alter the peptide's secondary structure and its interaction with biological targets. The Boc (tert-butyloxycarbonyl) protecting group on the α-amino group and the benzyl (Bzl) protecting group on the side-chain hydroxyl group are instrumental for its application in Boc/Bzl solid-phase peptide synthesis (SPPS). The increased hydrophobicity imparted by the benzyl group can also contribute to improved binding affinities with target receptors.[1]

This guide will focus on the synthesis and biological implications of incorporating L-beta-homotyrosine into opioid peptides, a class of neuropeptides that mediate analgesia through their interaction with G-protein coupled receptors (GPCRs), specifically the µ (mu) and δ (delta) opioid receptors.

Data Presentation: Enhanced Biological Activity of a β-Amino Acid Modified Opioid Peptide

The incorporation of β-amino acids can significantly impact the receptor binding affinity of peptides. The following table summarizes the binding affinities (Ki values) of biphalin, a dimeric opioid peptide, and its analogue containing β³-homophenylalanine (a close structural analogue of β-homotyrosine) at the µ and δ opioid receptors. A lower Ki value indicates a higher binding affinity.

PeptideModificationµ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)
Biphalin (Native)-1.10.72
Biphalin Analogue 1Phe residues replaced with β³-homoPhe1.10.72

Data sourced from a study on biologically active analogues of the opioid peptide biphalin.[2]

This data demonstrates that the incorporation of a β-amino acid analogue can maintain high binding affinity to both µ and δ opioid receptors, comparable to the native peptide.[2] This highlights the potential of using β-homotyrosine to create modified peptides with preserved or enhanced biological activity and potentially improved pharmacokinetic properties, such as increased enzymatic stability.[2]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a β-Homotyrosine Containing Peptide using Boc/Bzl Chemistry

This protocol outlines the manual solid-phase synthesis of a model pentapeptide (Tyr-Gly-Gly-Phe-β-hTyr) using the Boc/Bzl strategy.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • Boc-L-β-homotyrosine(OBzl)

  • Boc-L-Tyrosine(Bzl)-OH

  • Boc-Glycine-OH

  • Boc-L-Phenylalanine-OH

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol)

  • Diethyl ether

  • Acetonitrile

  • Water (HPLC grade)

  • Peptide synthesis vessel

  • Shaker

  • HPLC system for purification and analysis

Procedure:

  • Resin Swelling and First Amino Acid Attachment:

    • Swell 1 g of Merrifield resin in DCM for 30 minutes in a peptide synthesis vessel.

    • Wash the resin with DCM (3 x 10 mL).

    • Prepare the cesium salt of Boc-L-β-homotyrosine(OBzl) by reacting it with cesium carbonate.

    • Add the Boc-L-β-homotyrosine(OBzl)-cesium salt to the resin in DMF and heat at 50°C for 24 hours.

    • Wash the resin with DMF (3 x 10 mL), DMF/water (1:1) (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

    • Dry the resin under vacuum.

  • Peptide Chain Elongation (One Coupling Cycle):

    • Boc Deprotection:

      • Add a solution of 50% TFA in DCM to the resin and shake for 30 minutes.

      • Drain the TFA solution and wash the resin with DCM (3 x 10 mL).

    • Neutralization:

      • Add a solution of 10% DIEA in DCM to the resin and shake for 10 minutes.

      • Drain the neutralization solution and wash the resin with DCM (3 x 10 mL).

    • Amino Acid Coupling:

      • In a separate vial, dissolve the next Boc-protected amino acid (e.g., Boc-Phe-OH, 3 equivalents), HBTU (3 equivalents), and DIEA (6 equivalents) in DMF.

      • Add the activated amino acid solution to the resin and shake for 2 hours.

      • Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.

    • Washing:

      • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

    • Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid (Gly, Gly, Tyr(Bzl)).

  • Cleavage and Deprotection:

    • Dry the peptide-resin thoroughly under vacuum.

    • Transfer the resin to an HF cleavage apparatus.

    • Add scavengers (e.g., anisole, p-cresol) to the resin.

    • Cool the apparatus to -5 to 0°C and condense anhydrous HF into the reaction vessel.

    • Stir the mixture at 0°C for 1-2 hours.

    • Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Purification:

    • Wash the resin with cold diethyl ether to precipitate the crude peptide.

    • Filter and dry the crude peptide.

    • Dissolve the crude peptide in a minimal amount of aqueous acetonitrile.

    • Purify the peptide by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

    • Characterize the final peptide by mass spectrometry.

Protocol 2: In Vitro Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of the synthesized peptide for µ and δ opioid receptors.

Materials:

  • Cell membranes prepared from cells expressing either human µ-opioid receptors or δ-opioid receptors.

  • Radioligand (e.g., [³H]DAMGO for µ-receptors, [³H]Naltrindole for δ-receptors).

  • Synthesized peptide and a reference standard (e.g., native peptide).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add binding buffer, cell membranes, and varying concentrations of the synthesized peptide or the reference standard.

    • Add a fixed concentration of the radioligand to each well.

    • For determining non-specific binding, add a high concentration of a non-labeled ligand.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Quantification:

    • Dry the filter plates and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the peptide concentration.

    • Determine the IC50 value (the concentration of peptide that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways of the µ-opioid and δ-opioid receptors upon agonist binding.

mu_opioid_signaling agonist Opioid Agonist (e.g., β-hTyr Peptide) receptor µ-Opioid Receptor (GPCR) agonist->receptor Binds to g_protein Gi/o Protein (α, βγ subunits) receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac αi inhibits k_channel GIRK Channel (K+ Channel) g_protein->k_channel βγ activates ca_channel Voltage-gated Ca2+ Channel g_protein->ca_channel βγ inhibits camp cAMP ac->camp Converts atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates hyperpolarization Hyperpolarization k_channel->hyperpolarization K+ efflux neurotransmitter_release Decreased Neurotransmitter Release ca_channel->neurotransmitter_release hyperpolarization->neurotransmitter_release analgesia Analgesia neurotransmitter_release->analgesia Leads to

Caption: µ-Opioid Receptor Signaling Pathway.

delta_opioid_signaling agonist Opioid Agonist (e.g., β-hTyr Peptide) receptor δ-Opioid Receptor (GPCR) agonist->receptor Binds to g_protein Gi/o Protein (α, βγ subunits) receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac αi inhibits k_channel K+ Channel g_protein->k_channel βγ activates mapk_pathway MAPK Pathway (e.g., ERK) g_protein->mapk_pathway βγ activates camp cAMP ac->camp Converts atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates cellular_effects Cellular Effects (e.g., Analgesia, Neuroprotection) k_channel->cellular_effects Modulates Excitability mapk_pathway->cellular_effects Regulates Gene Expression

Caption: δ-Opioid Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and biological evaluation of a modified peptide.

experimental_workflow start Start: Design of β-hTyr Peptide spps Solid-Phase Peptide Synthesis (Boc/Bzl Chemistry) start->spps cleavage Cleavage from Resin & Deprotection (HF) spps->cleavage purification Purification (Reverse-Phase HPLC) cleavage->purification characterization Characterization (Mass Spectrometry) purification->characterization binding_assay In Vitro Biological Evaluation (Receptor Binding Assay) characterization->binding_assay data_analysis Data Analysis (IC50 and Ki Determination) binding_assay->data_analysis end End: Determination of Enhanced Biological Activity data_analysis->end

Caption: Workflow for Synthesis and Evaluation.

Conclusion

The incorporation of Boc-L-beta-homotyrosine(OBzl) into peptide sequences represents a promising avenue for the development of novel therapeutics with enhanced biological properties. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to synthesize and evaluate these modified peptides. The ability to maintain or even improve receptor binding affinity, coupled with the potential for increased metabolic stability, makes β-homotyrosine-containing peptides attractive candidates for further investigation in various therapeutic areas, particularly in the field of opioid research and pain management. The detailed methodologies and visual workflows are intended to facilitate the rational design and efficient synthesis of these next-generation peptide drugs.

References

Troubleshooting & Optimization

Technical Support Center: Boc-L-beta-homotyrosine(OBzl) Solubility in DMF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with Boc-L-beta-homotyrosine(OBzl) in N,N-Dimethylformamide (DMF). Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address these challenges.

Troubleshooting Guide

Issue: Boc-L-beta-homotyrosine(OBzl) exhibits poor solubility in DMF at room temperature.

This is a common issue encountered due to the hydrophobic nature of the Boc- and Bzl- protecting groups. The following steps provide a systematic approach to improving solubility.

Initial Checks:

  • Verify Solvent Quality: Ensure the DMF is high-purity and anhydrous. Water content in DMF can significantly decrease the solubility of protected amino acids.[1][2] DMF is hygroscopic and should be stored under an inert atmosphere.[3][4] Over time, DMF can also degrade to form dimethylamine, which can interfere with reactions.[5][6]

  • Confirm Compound Purity: Impurities in the Boc-L-beta-homotyrosine(OBzl) can affect its solubility.

  • Particle Size: A smaller particle size increases the surface area for solvation. If the material is crystalline, gentle grinding with a mortar and pestle may aid dissolution.[1]

Troubleshooting Steps:

If the initial checks do not resolve the issue, proceed with the following methods:

StepMethodExperimental ProtocolExpected Outcome
1 Mechanical Agitation Vigorously stir the mixture using a magnetic stirrer for an extended period (e.g., 30-60 minutes) at room temperature.May be sufficient for lower concentrations to achieve a clear solution.
2 Sonication Place the vial containing the mixture in a sonication bath for 15-30 minute intervals. Monitor the temperature of the bath to avoid excessive heating.Sonication can help break up aggregates and accelerate dissolution.[1]
3 Gentle Warming Gently warm the solution to 30-40°C while stirring. Avoid excessive heat, as it can potentially lead to the degradation of the protected amino acid.[1][5]Increased temperature often enhances the solubility of organic compounds.
4 Co-solvent Addition Add a small percentage (e.g., 5-10% v/v) of a stronger co-solvent such as Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP).[5]These solvents can disrupt intermolecular forces and improve solvation of the protected amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc-L-beta-homotyrosine(OBzl) not dissolving in DMF, a supposedly universal solvent?

A1: While DMF is a powerful polar aprotic solvent, the solubility of a compound is influenced by multiple factors.[3][4][7] Boc-L-beta-homotyrosine(OBzl) possesses bulky and hydrophobic protecting groups (Boc and Bzl), which can lead to strong intermolecular interactions (like hydrogen bonding and van der Waals forces) in the solid state, making it difficult for DMF molecules to effectively solvate them.[8] The quality of the DMF is also crucial; the presence of water or other impurities can significantly hinder solubility.[1]

Q2: Can I use other solvents instead of DMF?

A2: Yes, other polar aprotic solvents can be used. N-Methyl-2-pyrrolidone (NMP) is a common alternative with a higher solvating power for many protected amino acids.[5][9] Dimethyl Sulfoxide (DMSO) is also an excellent solvent for many protected amino acids.[5] The choice of solvent may depend on the specific requirements of your subsequent reaction steps.

Q3: Is there a risk of degradation when heating the mixture?

A3: Yes, prolonged or excessive heating can potentially lead to the degradation of Boc-L-beta-homotyrosine(OBzl). The Boc protecting group is susceptible to cleavage under acidic conditions, which can be exacerbated by heat. It is recommended to use gentle warming (30-40°C) and to minimize the heating time.[1]

Q4: Will adding a co-solvent affect my subsequent reaction?

A4: It is possible. Co-solvents like DMSO and NMP have different physical properties than DMF (e.g., boiling point, viscosity) and may influence reaction kinetics or downstream purification processes. It is important to consider the compatibility of the co-solvent with your reaction conditions and reagents.

Q5: How can I determine the maximum solubility of Boc-L-beta-homotyrosine(OBzl) in my specific DMF/co-solvent system?

A5: To determine the saturation solubility, you can perform a simple experiment. Start with a known volume of the solvent system and gradually add small, pre-weighed portions of Boc-L-beta-homotyrosine(OBzl) while stirring. Continue adding the compound until a small amount of solid no longer dissolves, indicating that the solution is saturated.

Experimental Protocols

Protocol 1: Standard Dissolution Procedure
  • Weigh the desired amount of Boc-L-beta-homotyrosine(OBzl) into a clean, dry vial.

  • Add the calculated volume of anhydrous DMF.

  • Stir the mixture vigorously using a magnetic stirrer at room temperature for at least 30 minutes.

  • Visually inspect for any undissolved particles.

Protocol 2: Dissolution with Sonication and Gentle Warming
  • Follow steps 1 and 2 from Protocol 1.

  • Place the vial in a sonication bath for 15 minutes.

  • Transfer the vial to a stirrer plate with a heating block set to 35°C.

  • Stir for 30 minutes, monitoring for dissolution.

  • If undissolved material remains, repeat sonication and warming steps.

Protocol 3: Dissolution using a Co-solvent
  • Prepare a stock solution of the co-solvent (e.g., 10% DMSO in DMF).

  • Weigh the desired amount of Boc-L-beta-homotyrosine(OBzl) into a clean, dry vial.

  • Add the co-solvent mixture to the vial.

  • Stir vigorously at room temperature for 30-60 minutes.

  • If necessary, combine this protocol with gentle warming and sonication.

Data Presentation

Table 1: Qualitative Solubility of Boc-L-beta-homotyrosine(OBzl) in Various Solvents

SolventSolubility at Room TemperatureNotes
DMF (anhydrous)Sparingly Soluble to SolubleHighly dependent on concentration and purity.
NMPGenerally SolubleOften a better solvent than DMF for protected amino acids.[5]
DMSOSolubleA strong solvent, but may complicate downstream processing.[5]
Dichloromethane (DCM)Sparingly SolubleOften used in peptide synthesis.[9]
WaterInsolubleThe hydrophobic protecting groups prevent dissolution in aqueous media.

Visualizations

Caption: Troubleshooting workflow for improving the solubility of Boc-L-beta-homotyrosine(OBzl) in DMF.

Logical_Relationship compound Boc-L-beta-homotyrosine(OBzl) properties Key Properties: - Hydrophobic Protecting Groups (Boc, Bzl) - Potential for Strong Intermolecular Forces compound->properties solubility_issue Poor Solubility in DMF properties->solubility_issue solutions Potential Solutions solubility_issue->solutions solution1 Increase Kinetic Energy (Warming, Sonication) solutions->solution1 solution2 Improve Solvent System (High-Purity DMF, Co-solvents) solutions->solution2 outcome Improved Solvation & Dissolution solution1->outcome solution2->outcome

Caption: Factors influencing the solubility of Boc-L-beta-homotyrosine(OBzl) and corresponding solutions.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Homotyrosine Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group from homotyrosine residues. The following frequently asked questions (FAQs) and troubleshooting guides address common issues to help ensure complete and clean deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing Boc deprotection on homotyrosine-containing peptides?

The main challenges are incomplete removal of the Boc group and modification of the homotyrosine side chain.[1] The electron-rich phenolic ring of homotyrosine is susceptible to alkylation by the reactive tert-butyl cation generated during the cleavage of the Boc group.[1][2] This can lead to the formation of a tert-butyl-homotyrosine adduct, which has a mass increase of +56 Da.[1] Additionally, factors such as steric hindrance and inadequate reaction conditions can lead to incomplete deprotection.[1][3]

Q2: How can I detect incomplete deprotection and side reactions?

Incomplete deprotection and the formation of side products can be identified using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • HPLC: Incomplete deprotection will result in a peak corresponding to the starting material, while side products will appear as new, distinct peaks with different retention times from the desired product.

  • Mass Spectrometry: MS analysis can confirm the presence of the starting material and identify side products. For instance, the common side product of tert-butylation of the homotyrosine side chain will show a mass increase of +56 Da.[1]

Q3: What are scavengers and why are they important for homotyrosine deprotection?

Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[2][3] They are nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of the substrate, thereby preventing the formation of alkylated side products.[3] For homotyrosine, which has a nucleophilic phenolic ring similar to tyrosine, scavengers are crucial to prevent this side reaction.[1]

Q4: Which scavengers are recommended for the Boc deprotection of homotyrosine?

Based on recommendations for the structurally similar tyrosine residue, the following scavengers are advised:

  • Triisopropylsilane (TIS): A highly effective carbocation scavenger.[1]

  • Thioanisole: Also effective in preventing alkylation.[4]

  • Phenol, Anisole, or m-Cresol: These phenolic compounds can act as decoys for the tert-butyl cation.[1]

A cocktail of scavengers is often more effective than a single one. A common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[3]

Troubleshooting Guide

Issue 1: Incomplete deprotection is observed by HPLC/LC-MS.

  • Possible Cause 1: Insufficient Acid Strength or Concentration.

    • Solution: Increase the concentration of trifluoroacetic acid (TFA) in the deprotection solution (e.g., from 50% to 95% in dichloromethane (DCM)). For particularly stubborn cases, consider using a stronger acid system like 4M HCl in dioxane.[3]

  • Possible Cause 2: Inadequate Reaction Time or Temperature.

    • Solution: Extend the reaction time and monitor the progress by TLC or LC-MS. Most deprotections are complete within 1-3 hours at room temperature.[4] Gentle warming (e.g., to 40°C) can be attempted, but be aware that this may also increase the rate of side reactions, making the use of scavengers even more critical.[3]

  • Possible Cause 3: Steric Hindrance.

    • Solution: If the homotyrosine residue is in a sterically hindered position within the peptide, a combination of stronger acid, longer reaction time, and potentially a slightly elevated temperature may be necessary. The inclusion of an effective scavenger cocktail is crucial under these more forcing conditions.[1][3]

Issue 2: A side product with a +56 Da mass shift is detected.

  • Possible Cause: Alkylation of the Homotyrosine Side Chain.

    • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. Triisopropylsilane (TIS) is a highly recommended scavenger for this purpose. A cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is a good starting point.[1][3]

Data Presentation

The following table summarizes the expected effectiveness of different scavenger cocktails in preventing the tert-butylation of a model homotyrosine-containing peptide, based on typical results observed for tyrosine.

Deprotection Cocktail Composition (v/v/v)Expected Purity of Desired Peptide (%)Expected Percentage of Alkylated Side Product (%)
95% TFA / 5% H₂O85-90%5-10%
95% TFA / 2.5% TIS / 2.5% H₂O>98%<1%
90% TFA / 5% Thioanisole / 5% H₂O>95%<2%
88% TFA / 5% Phenol / 5% H₂O / 2% TIS>98%<1%

Note: These are representative values. Actual results may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM
  • Reaction Setup: Dissolve the Boc-protected homotyrosine-containing compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a clean, dry round-bottom flask.

  • Addition of TFA: Cool the solution to 0°C using an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution (for a final concentration of 50% TFA).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-3 hours).[4]

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo to remove the DCM and excess TFA. Co-evaporation with toluene can help remove residual TFA. The resulting residue is the trifluoroacetate salt of the deprotected amine.

Protocol 2: Optimized Boc Deprotection with Scavengers
  • Reaction Setup: Dissolve the Boc-protected homotyrosine-containing compound in a minimal amount of anhydrous DCM in a clean, dry round-bottom flask.

  • Scavenger Addition: Add the chosen scavenger cocktail. A common and effective cocktail is a mixture of TFA, TIS, and water (95:2.5:2.5 v/v/v).[3]

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours, monitoring for completion by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture in vacuo. Precipitate the deprotected peptide by adding the concentrated solution dropwise to a stirred, cold solution of diethyl ether.

  • Isolation: Collect the precipitated solid by filtration or centrifugation. Wash the solid with cold diethyl ether to remove the scavengers and residual TFA, then dry under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_workup Work-up and Isolation start Start with Boc-protected homotyrosine peptide dissolve Dissolve peptide in DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Add TFA and Scavengers (e.g., TFA/TIS/H₂O) cool->add_tfa react Stir at room temperature for 1-3 hours add_tfa->react monitor Monitor reaction by HPLC or LC-MS react->monitor concentrate Concentrate in vacuo monitor->concentrate precipitate Precipitate with cold diethyl ether concentrate->precipitate isolate Isolate by filtration/ centrifugation precipitate->isolate wash Wash with cold ether and dry isolate->wash end Obtain deprotected homotyrosine peptide wash->end

Caption: Experimental workflow for the optimized Boc deprotection of homotyrosine residues.

troubleshooting_workflow start Analyze crude product by HPLC/LC-MS check_completion Is deprotection complete? start->check_completion check_side_products Are there side products (e.g., +56 Da)? check_completion->check_side_products Yes incomplete_deprotection Incomplete Deprotection check_completion->incomplete_deprotection No side_product_formation Side Product Formation check_side_products->side_product_formation Yes success Successful Deprotection check_side_products->success No increase_acid Increase acid concentration or reaction time incomplete_deprotection->increase_acid stronger_acid Use stronger acid (e.g., 4M HCl/dioxane) incomplete_deprotection->stronger_acid add_scavengers Add/increase scavengers (e.g., TIS, thioanisole) side_product_formation->add_scavengers optimize_cocktail Optimize scavenger cocktail side_product_formation->optimize_cocktail increase_acid->start Re-run reaction stronger_acid->start Re-run reaction add_scavengers->start Re-run reaction optimize_cocktail->start Re-run reaction

Caption: Troubleshooting decision tree for incomplete Boc deprotection of homotyrosine.

References

Preventing side reactions during the coupling of Boc-L-beta-homotyrosine(OBzl)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the peptide coupling of Boc-L-beta-homotyrosine(OBzl). The information is tailored for researchers, scientists, and professionals in drug development to help prevent and troubleshoot side reactions, ensuring successful peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of Boc-L-beta-homotyrosine(OBzl) considered challenging?

A1: The coupling of Boc-L-beta-homotyrosine(OBzl) can be challenging due to a combination of factors. As a beta-homo amino acid, its structure is sterically more demanding than that of a typical alpha-amino acid. This steric hindrance, caused by the bulkier side chain and the additional methylene group in the backbone, can slow down the kinetics of the coupling reaction, leading to incomplete acylation.[1][2]

Q2: What are the most common side reactions observed during the coupling of Boc-L-beta-homotyrosine(OBzl)?

A2: The primary side reactions of concern are:

  • Incomplete Coupling: Due to steric hindrance, the coupling reaction may not go to completion, resulting in deletion sequences in the final peptide.[1][2]

  • Racemization/Epimerization: Activation of the carboxylic acid can lead to the loss of stereochemical integrity at the chiral center.[3][4] While generally less pronounced in Boc-protected amino acids compared to peptide fragments, it remains a critical parameter to control.[5]

  • Guanidinylation: Uronium/aminium-based coupling reagents (e.g., HBTU, HATU) can react with the free N-terminal amine of the peptide chain, forming a guanidinium group that irreversibly terminates the peptide elongation.[4]

  • Lactam Formation: Although less common during the coupling step itself, intramolecular cyclization to form a lactam is a potential side reaction for beta-amino acids, especially under certain conditions.[6]

Q3: Which coupling reagents are recommended for Boc-L-beta-homotyrosine(OBzl)?

A3: For sterically hindered amino acids like Boc-L-beta-homotyrosine(OBzl), potent coupling reagents are recommended. Onium salt-based reagents are generally the preferred choice.[1][7]

  • Uronium/Aminium Salts (HATU, HBTU): These are highly effective due to the formation of highly reactive OAt or OBt active esters.[1][8] HATU is often considered superior for many difficult couplings due to its faster reaction rates and lower risk of epimerization.[8]

  • Phosphonium Salts (PyBOP, PyAOP): These are also powerful coupling reagents and do not carry the risk of N-terminal guanidinylation.[5][9]

  • Carbodiimides (DIC/HOBt): While a cost-effective option, this combination may be slower and less efficient for sterically hindered couplings. The addition of HOBt is crucial to suppress racemization.[3][10]

Troubleshooting Guides

Issue 1: Incomplete Coupling (Positive Kaiser Test after Coupling)

A positive Kaiser test (or other relevant test for primary amines) indicates the presence of unreacted N-terminal amine, signifying an incomplete coupling reaction.[11]

Potential Cause Recommended Solution Rationale
High Steric Hindrance 1. Switch to a more potent coupling reagent: If using DIC/HOBt, consider switching to HATU, HBTU, or PyBOP.[1][7] 2. Perform a "double coupling": After the first coupling, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.[2][11] 3. Increase reaction time: Extend the coupling time to allow the reaction to proceed to completion.[9]More potent reagents form more reactive intermediates that can overcome the steric barrier more effectively. Repeating the coupling step increases the probability of all N-terminal amines reacting.
Peptide Aggregation 1. Change the solvent: Switch from DMF to NMP or a mixture of DMF/DCM.[9] 2. Incorporate pseudoproline dipeptides: If the sequence allows, strategic insertion of a pseudoproline dipeptide can disrupt aggregation.[9]Aggregation of the growing peptide chain on the solid support can physically block the N-terminus. Changing the solvent can improve solvation and break up secondary structures.
Suboptimal Reagent Concentration Increase the equivalents of the Boc-amino acid and coupling reagent: Use 2-4 equivalents of each relative to the resin loading.[9]Higher concentrations of reactants can help drive the reaction to completion, especially for slower reactions.
Issue 2: Racemization/Epimerization Detected in Final Peptide

The presence of diastereomeric impurities in the final product, detectable by HPLC or mass spectrometry, can indicate racemization during the coupling step.

Potential Cause Recommended Solution Rationale
Over-activation of the Carboxylic Acid 1. Reduce pre-activation time: Minimize the time the amino acid is in the activated state before addition to the resin.[10] 2. Use an appropriate additive: Ensure the presence of HOBt, and for more sensitive couplings, consider HOAt or OxymaPure, which are superior in suppressing racemization.[1][4]Prolonged activation can increase the propensity for the formation of oxazolone intermediates, which are prone to racemization. Additives react with the activated amino acid to form an active ester that is less susceptible to racemization.
Strong Base Use a weaker base: Consider using N-methylmorpholine (NMM) or collidine instead of DIPEA, particularly in sensitive couplings.[1]Strong bases can promote the abstraction of the alpha-proton, leading to racemization. Weaker bases can minimize this side reaction.
High Reaction Temperature Perform the coupling at a lower temperature: If elevated temperatures were used to overcome steric hindrance, optimize for the shortest time necessary or perform the reaction at room temperature or 0°C.[12]Higher temperatures can increase the rate of both the desired coupling and the undesired racemization.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassTypical Yield (%)Relative Reaction RateRacemization RiskKey Considerations
HATU Aminium/Uronium Salt>95Very FastVery LowHighly efficient for hindered couplings; higher cost.[13][14]
HBTU Aminium/Uronium Salt90-95FastLowGood balance of reactivity and cost; reliable for most couplings.[13][14]
PyBOP Phosphonium Salt90-95FastLowByproducts are generally less problematic than those from BOP; no risk of guanidinylation.[13]
DIC/HOBt Carbodiimide/Additive85-90ModerateLow to ModerateCost-effective; HOBt is essential to suppress racemization.[14][15]

Experimental Protocols

Protocol 1: Coupling using HATU

This protocol is recommended for challenging couplings where high efficiency and minimal racemization are critical.

  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).

  • Activation Mixture Preparation: In a separate vessel, dissolve Boc-L-beta-homotyrosine(OBzl) (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

  • Coupling Reaction: Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and immediately add the solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for completion.[11]

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x) and dichloromethane (DCM) (3x).

Protocol 2: Coupling using HBTU

A reliable and commonly used protocol for both standard and many difficult couplings.

  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve Boc-L-beta-homotyrosine(OBzl) (2 equivalents) and HBTU (2 equivalents) in DMF.

  • Coupling Reaction: Add the activation mixture to the resin, followed by the addition of DIPEA (4 equivalents). Agitate the reaction at room temperature for 30-60 minutes.

  • Monitoring: Perform a Kaiser test.

  • Washing: Upon completion, wash the resin with DMF (3x) and DCM (3x).

Protocol 3: Coupling using DIC/HOBt

A cost-effective method suitable for less demanding couplings.

  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in DMF or DCM.

  • Activation Mixture Preparation: In a separate vessel, dissolve Boc-L-beta-homotyrosine(OBzl) (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Coupling Reaction: Add the activation mixture to the resin, followed by the addition of DIC (3 equivalents). Agitate the reaction at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test.

  • Washing: Once complete, wash the resin with DMF (3x) and DCM (3x).

Visualizations

Troubleshooting_Incomplete_Coupling start Positive Kaiser Test (Incomplete Coupling) cause1 High Steric Hindrance? start->cause1 cause2 Peptide Aggregation? cause1->cause2 No solution1a Switch to HATU/HBTU/PyBOP cause1->solution1a Yes cause3 Suboptimal Reagent Concentration? cause2->cause3 No solution2a Change Solvent (e.g., NMP) cause2->solution2a Yes solution3 Increase Equivalents of Amino Acid & Reagent cause3->solution3 Yes solution1b Perform Double Coupling solution1a->solution1b solution1c Increase Reaction Time solution1b->solution1c end_node Re-evaluate with Kaiser Test solution1c->end_node solution2b Incorporate Pseudoproline Dipeptides solution2a->solution2b solution2b->end_node solution3->end_node

Caption: Troubleshooting workflow for incomplete coupling reactions.

Racemization_Prevention start Racemization Detected check1 Review Activation Step start->check1 check2 Evaluate Base Used start->check2 check3 Assess Reaction Temperature start->check3 action1a Reduce Pre-activation Time check1->action1a action2 Switch to Weaker Base (NMM, Collidine) check2->action2 action3 Lower Reaction Temperature check3->action3 action1b Use Additives (HOAt, OxymaPure) action1a->action1b goal Minimize Diastereomeric Impurities action1b->goal action2->goal action3->goal

Caption: Strategies to prevent racemization during coupling.

References

Optimization of reaction conditions for Boc-L-beta-homotyrosine(OBzl) activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal activation of Boc-L-beta-homotyrosine(OBzl) in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is Boc-L-beta-homotyrosine(OBzl) and what are its primary applications?

A1: Boc-L-beta-homotyrosine(OBzl) is a derivative of the amino acid L-tyrosine, featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a benzyl (Bzl) group protecting the phenolic hydroxyl group of the side chain.[1] This dual-protection scheme makes it a valuable building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy.[1][2] Its primary applications are in the synthesis of peptides for drug development and the creation of modified peptides with enhanced biological activity or stability.[2]

Q2: Which coupling reagents are recommended for the activation of Boc-L-beta-homotyrosine(OBzl)?

A2: Due to the steric hindrance of the β-amino acid structure, robust coupling reagents are recommended. For routine couplings, a cost-effective option is DIC/HOBt.[3] For more challenging or sterically hindered couplings, uronium/aminium salts like HBTU and HATU, or phosphonium salts such as PyBOP, are advised to ensure higher yields and faster reaction times.[3][4] HATU is often considered superior for difficult couplings, exhibiting very high reactivity and a very low risk of racemization.[5]

Q3: I'm observing poor solubility of Boc-L-beta-homotyrosine(OBzl) in my reaction solvent. What can I do?

A3: Boc-L-beta-homotyrosine(OBzl) is generally soluble in common polar aprotic solvents like DMF and DCM.[6] If you encounter solubility issues, consider the following:

  • Solvent Quality: Ensure you are using a high-purity, anhydrous grade of DMF, as water content can negatively impact solubility.[7]

  • Concentration: You may be exceeding the solubility limit. Try reducing the concentration.[7]

  • Physical Methods: Gentle warming, sonication, or vortexing can aid dissolution.[7]

  • Alternative Solvents: N-methylpyrrolidone (NMP) is a more polar alternative to DMF that can improve solvation.[7]

Q4: What are the most common side reactions during the activation and coupling of Boc-L-beta-homotyrosine(OBzl) and how can I prevent them?

A4: The most common side reactions are racemization and incomplete coupling.

  • Racemization: The activation of the carboxylic acid can lead to a loss of stereochemical integrity.[3] To suppress racemization, the addition of 1-hydroxybenzotriazole (HOBt) or its derivatives is crucial, especially when using carbodiimides like DIC.[3][8] Uronium and phosphonium salt-based reagents generally have a lower risk of racemization.[3] The choice of base can also influence racemization; weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine are preferred over stronger bases like triethylamine (TEA) or diisopropylethylamine (DIEA) when racemization is a concern.[9][10]

  • Incomplete Coupling: Due to the steric hindrance of β-amino acids, incomplete coupling can occur. To mitigate this, extend the coupling time, consider a double coupling step, or use a more powerful coupling reagent like HATU.[11][12]

Q5: How can I monitor the progress of the coupling reaction?

A5: The progress of the coupling reaction can be monitored using a qualitative method such as the ninhydrin (Kaiser) test.[3][4] A negative ninhydrin test, where the resin beads remain colorless or yellow, indicates that the coupling reaction is complete.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Coupling Yield 1. Incomplete activation of Boc-L-beta-homotyrosine(OBzl). 2. Steric hindrance. 3. Poor solubility of the amino acid. 4. Aggregation of the growing peptide chain.1. Use a more efficient coupling reagent such as HATU or HBTU/HOBt.[4] 2. Extend the reaction time or perform a double coupling.[11] 3. Refer to the solubility troubleshooting steps in the FAQs. Consider using NMP as a solvent.[7] 4. Switch to a lower substitution resin or add chaotropic salts.[8]
Presence of Diastereomeric Impurities Racemization during the activation/coupling step.1. Add HOBt or HOAt to the coupling reaction.[8] 2. Use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.[9] 3. Minimize the pre-activation time before adding the activated amino acid to the resin. 4. Use a coupling reagent with a lower racemization risk, such as HATU.[5]
Formation of Guanidinyl Cap Excess uronium/aminium reagents (e.g., HBTU, HATU) reacting with the free N-terminus of the peptide.1. Use a stoichiometric amount of the coupling reagent relative to the amino acid. 2. Pre-activate the amino acid for a short period before adding it to the resin.[3] 3. For reactions requiring an excess of coupling reagent, consider using a phosphonium-based reagent like PyBOP.[3]
Slow or Incomplete Reaction 1. Inefficient coupling reagent for a sterically hindered amino acid. 2. Low reaction temperature.1. Switch to a more powerful coupling reagent like HATU or COMU.[11] 2. Couple at a higher temperature, but monitor for potential side reactions.[8]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Boc-L-beta-homotyrosine(OBzl) Activation

Coupling ReagentClassRelative EfficiencyTypical Coupling TimeRacemization RiskKey Considerations
DIC/HOBt CarbodiimideGood1 - 4 hoursLow to ModerateCost-effective and widely used. The addition of HOBt is crucial to suppress racemization.[3][4]
HBTU/HOBt Uronium/Aminium SaltVery Good30 - 60 minutesLowA robust and widely used reagent. Faster than DIC/HOBt.[4][13]
HATU Uronium/Aminium SaltExcellent15 - 45 minutesVery LowHighly efficient and rapid, especially for sterically hindered couplings. Often considered superior to HBTU in reducing side reactions.[4][5]
PyBOP Phosphonium SaltVery Good1 - 4 hoursLowEfficiently avoids guanidinylation side reactions. Byproducts are less hazardous than those of its predecessor, BOP.[11]
COMU Uronium/Aminium SaltExcellent15 - 60 minutesVery LowEfficiency is comparable to HATU. It is based on OxymaPure, which avoids potentially explosive benzotriazole derivatives.[11]

Table 2: Solubility of Boc-L-beta-homotyrosine(OBzl) in Common Solvents

SolventChemical ClassSolubilityNotes
Dimethylformamide (DMF) AmideSolubleHigh-purity, anhydrous DMF is recommended.[6][7]
Dichloromethane (DCM) Halogenated HydrocarbonSolubleOften used for resin swelling and washing.[6]
N-methylpyrrolidone (NMP) AmideSolubleA more polar alternative to DMF that can enhance solubility.[7]
Chloroform Halogenated HydrocarbonSoluble[6]
Ethyl Acetate (EtOAc) EsterSoluble[6]
Methanol (MeOH) AlcoholSoluble[6]

Experimental Protocols

Protocol 1: Activation and Coupling using HBTU/HOBt

  • Resin Preparation: Swell the resin (e.g., Merrifield resin) in DCM for 30 minutes, followed by washing with DMF.

  • Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 1-2 minutes, drain, and then treat with fresh 25-50% TFA in DCM for 20-30 minutes.

  • Washing: Wash the resin with DCM, followed by a neutralization wash with 5-10% DIEA in DCM, and then wash again with DCM and DMF.

  • Activation: In a separate vessel, dissolve Boc-L-beta-homotyrosine(OBzl) (3 equivalents relative to resin loading), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

  • Coupling: Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes. Transfer the activated amino acid solution to the neutralized peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring: Monitor the reaction completion using the Kaiser test.

  • Washing: Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF and DCM.[4]

Protocol 2: Activation and Coupling using HATU

  • Resin Preparation and Deprotection: Follow steps 1-3 from the HBTU/HOBt protocol.

  • Activation: In a separate reaction vessel, dissolve Boc-L-beta-homotyrosine(OBzl) (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

  • Coupling: Add DIEA (6 equivalents) to the reagent mixture and vortex for 1-2 minutes. Immediately transfer the activated amino acid solution to the vessel containing the neutralized peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 15-45 minutes.

  • Monitoring: Monitor the completion of the coupling reaction using the Kaiser test.

  • Washing: Upon completion, wash the resin thoroughly with DMF and DCM.[4]

Protocol 3: Activation and Coupling using DIC/HOBt

  • Resin Preparation and Deprotection: Follow steps 1-3 from the HBTU/HOBt protocol.

  • Reagent Preparation: In a separate vessel, dissolve Boc-L-beta-homotyrosine(OBzl) (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.

  • Coupling: Add the Boc-L-beta-homotyrosine(OBzl)/HOBt solution to the neutralized peptide-resin.

  • Initiation: Add DIC (3 equivalents) to the reaction vessel.

  • Reaction: Agitate the reaction mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress with the Kaiser test.

  • Washing: After a negative Kaiser test, wash the resin thoroughly with DMF and DCM.[4]

Visualizations

experimental_workflow start Start: Swollen and Deprotected Resin pre_activation Pre-activation: Boc-L-beta-homotyrosine(OBzl) + Coupling Reagent + Additive (e.g., HOBt) + Base (e.g., DIEA) start->pre_activation coupling Coupling: Add activated amino acid to resin pre_activation->coupling monitoring Monitor Reaction (Kaiser Test) coupling->monitoring decision Coupling Complete? monitoring->decision wash Wash Resin (DMF, DCM) decision->wash Yes troubleshoot Troubleshoot: - Extend time - Double couple - Change reagent decision->troubleshoot No next_cycle Proceed to Next Cycle wash->next_cycle troubleshoot->coupling

Caption: General workflow for the activation and coupling of Boc-L-beta-homotyrosine(OBzl).

troubleshooting_workflow start Start: Low Coupling Yield check_reagent Is the coupling reagent strong enough (e.g., HATU)? start->check_reagent check_time Was the coupling time sufficient? check_reagent->check_time Yes upgrade_reagent Action: Switch to HATU or COMU check_reagent->upgrade_reagent No check_solubility Is the amino acid fully dissolved? check_time->check_solubility Yes extend_time Action: Extend coupling time or double couple check_time->extend_time No improve_solubility Action: Use NMP, warm, or sonicate check_solubility->improve_solubility No success Success: Yield Improved check_solubility->success Yes upgrade_reagent->success extend_time->success improve_solubility->success

Caption: Troubleshooting decision tree for low coupling yield.

References

Technical Support Center: Managing Steric Hindrance with Boc-L-beta-homotyrosine(OBzl) in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing the steric hindrance associated with Boc-L-beta-homotyrosine(OBzl) during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is Boc-L-beta-homotyrosine(OBzl) considered a sterically hindered amino acid?

A1: Boc-L-beta-homotyrosine(OBzl) presents significant steric challenges due to a combination of factors:

  • β-Amino Acid Structure: The presence of an additional carbon in the backbone of β-amino acids can alter the peptide chain's conformation, potentially hindering the approach of the incoming activated amino acid.

  • Bulky Side Chain: The tyrosine side chain itself is bulky, and the presence of the O-benzyl (OBzl) protecting group further increases its size.

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group is also sterically demanding.[1]

These factors can collectively slow down coupling reactions and may lead to incomplete acylation, resulting in deletion sequences in the final peptide.[2]

Q2: What are the primary challenges encountered when using Boc-L-beta-homotyrosine(OBzl) in SPPS?

A2: The main challenges include:

  • Low Coupling Yields: Steric hindrance can significantly reduce the efficiency of peptide bond formation, leading to incomplete reactions. This is often observed as a positive Kaiser test after the coupling step.[3]

  • Peptide Aggregation: The bulky and hydrophobic nature of Boc-L-beta-homotyrosine(OBzl) can promote the self-association of peptide chains on the solid support, further impeding coupling and deprotection steps.[4][5]

  • Racemization: While the Boc group generally provides good protection against racemization, the use of more forcing conditions (e.g., stronger coupling reagents, elevated temperatures) to overcome steric hindrance can increase the risk of epimerization.[6][7]

Q3: Which coupling reagents are most effective for incorporating Boc-L-beta-homotyrosine(OBzl)?

A3: For sterically hindered amino acids, high-reactivity coupling reagents are recommended. Uronium/aminium and phosphonium salt-based reagents are generally more effective than standard carbodiimides like DCC or DIC.[8][9] Reagents such as HATU, HCTU, and COMU are considered among the most efficient for challenging couplings.[10][11]

Q4: What is a "double coupling" protocol, and when should it be used?

A4: A double coupling protocol involves repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents immediately after the first coupling.[12] This is a highly effective strategy to drive the reaction to completion when dealing with sterically hindered residues like Boc-L-beta-homotyrosine(OBzl) or when a Kaiser test remains positive after the initial coupling.

Q5: How can I minimize peptide aggregation when using Boc-L-beta-homotyrosine(OBzl)?

A5: Several strategies can help mitigate on-resin aggregation:

  • Solvent Choice: Use solvents with superior solvating properties, such as N-methylpyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF).[8]

  • Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can help disrupt secondary structures.[4]

  • Backbone Protection: Incorporating pseudoproline dipeptides or Hmb/Dmb-protected amino acids in the peptide sequence can disrupt hydrogen bonding and reduce aggregation.[13]

  • Low-Load Resins: Using a resin with a lower substitution level can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[13]

Troubleshooting Guide

Below is a troubleshooting guide for common issues encountered during the incorporation of Boc-L-beta-homotyrosine(OBzl).

Problem Potential Cause Recommended Solution & Rationale
Positive Kaiser Test (Incomplete Coupling) Steric Hindrance: The bulky nature of Boc-L-beta-homotyrosine(OBzl) is impeding the coupling reaction.1. Switch to a more potent coupling reagent: Use HATU, HCTU, or COMU for higher activation.[10] 2. Perform a double coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion. 3. Increase reaction time and/or temperature: Extend the coupling time (e.g., to 4 hours or overnight) or cautiously increase the temperature to 35-50°C. Microwave-assisted synthesis can also be beneficial.[8][14]
Peptide Aggregation: The growing peptide chain is folding on the resin, blocking access to the N-terminus.1. Change the solvent: Use NMP or a mixture of DMF/NMP.[8] 2. Add chaotropic salts: Incorporate 0.4 M LiCl in the coupling reaction.[4] 3. Perform a test cleavage: Analyze a small amount of resin to confirm the presence of the desired product and identify any deletion sequences.[3]
Low Yield of Final Peptide Cumulative Incomplete Couplings: Minor incomplete couplings at each step can lead to a significant loss of the target peptide.1. Optimize coupling for every residue: Do not assume standard protocols are sufficient, especially for residues adjacent to the beta-homotyrosine. 2. Consider a low-load resin: This can improve reaction kinetics by reducing steric crowding on the resin.[13]
Premature chain termination: Side reactions may be capping the peptide chain.1. Review deprotection and neutralization steps: Ensure complete removal of the Boc group and proper neutralization before coupling. 2. Check for side reactions: Analyze the crude product by mass spectrometry to identify potential capping groups.
Presence of Diastereomeric Impurities Racemization: Forcing coupling conditions (high temperature, extended activation times, strong base) may have caused epimerization.1. Use racemization-suppressing additives: Always include HOBt or Oxyma in your coupling mixture, especially with carbodiimides. 2. Minimize pre-activation time: Add the coupling reagent to the mixture of the amino acid and resin (in-situ activation).[15] 3. Use a weaker or more sterically hindered base: Consider using N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[16]
Difficulty in Final Cleavage/Deprotection Incomplete removal of OBzl group: The benzyl ether may be resistant to standard cleavage conditions.1. Use a stronger acid: While HF is standard for Boc/Bzl chemistry, TFMSA can be an alternative.[17] 2. Optimize scavenger cocktail: Ensure the appropriate scavengers (e.g., anisole, thioanisole) are used to prevent side reactions with the tyrosine ring during cleavage.[18]

Data Presentation

Comparison of Coupling Reagents for Sterically Hindered Amino Acids
Coupling Reagent Class Relative Efficiency Typical Coupling Time Racemization Risk Key Considerations
DIC/HOBt CarbodiimideGood1 - 4 hoursLow to ModerateCost-effective. HOBt is crucial to suppress racemization.[19]
HBTU/TBTU Uronium/AminiumVery Good15 - 60 minutesLowReliable and efficient for most couplings.[9]
HATU Uronium/AminiumExcellent15 - 45 minutesVery LowHighly reactive and fast, ideal for sterically hindered residues.[9]
PyBOP PhosphoniumVery Good20 - 60 minutesLowByproducts are generally less hazardous than some other phosphonium reagents.
COMU UroniumExcellent15 - 45 minutesVery LowHigh solubility and efficiency, considered a safer alternative to benzotriazole-based reagents.[10][11]

Experimental Protocols

Protocol 1: Optimized Coupling of Boc-L-beta-homotyrosine(OBzl) using HATU
  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30 minutes. Drain the solvent.

  • Amino Acid Activation: In a separate vessel, dissolve Boc-L-beta-homotyrosine(OBzl) (3.0 eq.), HATU (2.9 eq.), and HOAt (3.0 eq.) in DMF. Add DIPEA (6.0 eq.) to the solution and allow it to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to monitor the reaction progress.

  • Washing: Once the Kaiser test is negative, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Double Coupling (if necessary): If the Kaiser test is positive, repeat steps 2-5.

Protocol 2: Boc Group Deprotection
  • Resin Washing: Wash the peptide-resin with DCM (3x).

  • Deprotection: Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes. Drain the solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

  • Washing: Drain the TFA solution and wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF (2 x 2 minutes). Wash the resin with DMF (3x).

Protocol 3: Final Cleavage and OBzl Deprotection (HF Cleavage)

Caution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.

  • Resin Preparation: Dry the fully assembled peptide-resin under vacuum.

  • HF Apparatus Setup: Place the dried resin in the reaction vessel of the HF apparatus. Add a magnetic stir bar.

  • Scavenger Addition: Add the scavenger cocktail (e.g., 1 mL of anisole per gram of resin) to the reaction vessel.

  • HF Distillation: Cool the reaction vessel to -5 to 0°C using a dry ice/acetone bath. Carefully distill the required amount of anhydrous HF into the vessel.

  • Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.

  • HF Removal: Remove the HF by vacuum distillation.

  • Peptide Precipitation and Washing: Triturate the remaining resin and peptide with cold diethyl ether. Filter the precipitated crude peptide and wash it several times with cold diethyl ether.

  • Extraction and Lyophilization: Extract the crude peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid) and lyophilize to obtain the final product.

Visualizations

Troubleshooting_Workflow start Start: Coupling of Boc-L-beta-homotyrosine(OBzl) kaiser_test Perform Kaiser Test start->kaiser_test is_negative Negative? kaiser_test->is_negative proceed Proceed to next deprotection step is_negative->proceed Yes troubleshoot Incomplete Coupling Detected is_negative->troubleshoot No (Positive) double_coupling Perform Double Coupling with HATU/COMU troubleshoot->double_coupling extend_time Increase Coupling Time (e.g., 4h or overnight) troubleshoot->extend_time change_solvent Switch to NMP or add chaotropic salts troubleshoot->change_solvent re_kaiser_test Perform Kaiser Test double_coupling->re_kaiser_test extend_time->re_kaiser_test change_solvent->re_kaiser_test is_still_positive Still Positive? re_kaiser_test->is_still_positive is_still_positive->proceed No cap_and_analyze Cap unreacted amines. Cleave a sample for MS analysis. is_still_positive->cap_and_analyze Yes

Caption: Troubleshooting workflow for incomplete coupling.

Deprotection_Workflow cluster_boc Boc Deprotection Cycle cluster_obzl Final OBzl Deprotection & Cleavage boc_deprotect 1. 50% TFA in DCM (2 + 20 min) boc_wash 2. Wash: DCM, IPA, DMF boc_deprotect->boc_wash boc_neutralize 3. Neutralize: 10% DIPEA in DMF boc_wash->boc_neutralize boc_wash2 4. Wash: DMF boc_neutralize->boc_wash2 start Peptide Elongation Complete boc_wash2->start Ready for next coupling hf_cleavage 1. Anhydrous HF with Scavengers (0°C) hf_removal 2. Remove HF (vacuum) hf_cleavage->hf_removal peptide_precip 3. Precipitate with cold diethyl ether hf_removal->peptide_precip peptide_extract 4. Extract peptide and lyophilize peptide_precip->peptide_extract cluster_boc cluster_boc start->cluster_boc Next cycle cluster_obzl cluster_obzl start->cluster_obzl Final step final_product Purified Peptide cluster_obzl->final_product

Caption: Deprotection workflow for Boc and OBzl groups.

References

Common side products in peptide synthesis involving Boc-L-beta-homotyrosine(OBzl)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Boc-L-beta-homotyrosine(OBzl) in solid-phase peptide synthesis (SPPS). It provides troubleshooting advice for common issues and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when incorporating Boc-L-beta-homotyrosine(OBzl)?

The primary challenges are related to the steric hindrance of this non-natural beta-amino acid. The bulky side chain and the beta-amino acid structure can lead to slower and less efficient coupling reactions. Careful selection of coupling reagents and optimization of reaction conditions may be necessary to ensure complete incorporation.[1][2][3]

Q2: How stable is the O-benzyl (OBzl) protecting group during Boc-SPPS?

The benzyl ether protecting the phenolic hydroxyl group is generally stable to the mild acidic conditions of repeated Boc group removal (e.g., 20-50% TFA in DCM).[4] However, prolonged or repeated exposure to acid can lead to partial cleavage or side reactions.[5] The most notable potential side reaction is the acid-catalyzed O- to C-migration of the benzyl group on the tyrosine ring.[6]

Q3: What is O- to C-benzyl migration and how can it be minimized?

This is a side reaction where the benzyl group moves from the oxygen of the hydroxyl group to a carbon atom on the aromatic ring of the homotyrosine side chain, forming a C-benzylated byproduct. This can occur during the repeated acidic steps of Boc deprotection. To minimize this, it is advisable to use the minimum necessary TFA concentration and deprotection time. Using a mixture of TFA and acetic acid has also been reported to suppress this side reaction for O-benzyltyrosine.[6]

Q4: Are there specific coupling reagents recommended for Boc-L-beta-homotyrosine(OBzl)?

Due to potential steric hindrance, more powerful coupling reagents are recommended. Onium salt-based reagents like HBTU, HATU, and PyBOP are often more effective than carbodiimides (e.g., DCC, DIC) alone.[7][8] The addition of HOBt can help to suppress racemization.[9] For particularly difficult couplings, a double coupling strategy may be employed.

Q5: What are the best practices for the final cleavage of peptides containing homotyrosine(OBzl)?

The final cleavage of the peptide from the resin and removal of the benzyl protecting group is typically achieved with strong acids like anhydrous hydrogen fluoride (HF).[10][11] It is crucial to use scavengers in the cleavage cocktail to trap the carbocations generated during the process and prevent side reactions.[10] Common scavengers include anisole, p-cresol, and thioanisole.[12]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of peptides containing Boc-L-beta-homotyrosine(OBzl).

Issue Potential Cause(s) Recommended Solution(s)
Low Coupling Yield / Incomplete Coupling 1. Steric Hindrance: The bulky nature of Boc-L-beta-homotyrosine(OBzl) can impede the coupling reaction.[1][2][3]2. Peptide Aggregation: The growing peptide chain may aggregate on the resin, blocking reactive sites.[9]3. Suboptimal Activation: The coupling reagent may not be sufficiently reactive.1. Use a more potent coupling reagent: Switch to an onium salt-based reagent like HBTU, HATU, or PyBOP.[7][8]2. Perform a double coupling: After the initial coupling, repeat the step with fresh reagents.3. Increase reaction time and/or temperature: Monitor the reaction closely for potential side reactions.4. Use structure-disrupting solvents or additives: NMP or "magic mixture" (DCM/DMF/NMP) can help reduce aggregation.[13]
Presence of a Side Product with the Same Mass 1. Racemization/Epimerization: Loss of stereochemical integrity at the alpha- or beta-carbon.2. O- to C-Benzyl Migration: The benzyl group may have migrated on the homotyrosine side chain.[6]1. Add a racemization suppressant: Include HOBt or HOAt in the coupling reaction.[9]2. Use a hindered base: Employ DIEA instead of less hindered bases.3. Minimize TFA exposure: Use the shortest possible deprotection times and the lowest effective TFA concentration to reduce benzyl group migration.[6]
Presence of Deletion Sequences (Peptide missing homotyrosine) 1. Incomplete Coupling: The Boc-L-beta-homotyrosine(OBzl) failed to couple completely.2. Incomplete Deprotection of the Previous Residue: The N-terminal amine was not fully available for coupling.1. Ensure complete deprotection: Use a qualitative test like the Kaiser test to confirm the presence of a free amine before coupling.2. Follow recommendations for low coupling yield: Employ stronger coupling reagents and/or double coupling.
Modification of other residues during final cleavage 1. Insufficient Scavengers: Carbocations generated during cleavage can alkylate sensitive residues like Trp and Met.[10]1. Use an appropriate scavenger cocktail: For HF cleavage, a mixture including anisole and p-cresol is common.[12]

Key Experimental Protocols

The following are generalized protocols for Boc solid-phase peptide synthesis and should be optimized for your specific peptide sequence and equipment.

Protocol 1: Boc Deprotection[15][16][17]
  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30-60 minutes.

  • Pre-wash: Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 5 minutes.

  • Deprotection: Drain the pre-wash solution and add a fresh 50% TFA/DCM solution. Agitate for 15-25 minutes.

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM followed by isopropanol (IPA) to remove residual acid.

  • Neutralization: Neutralize the N-terminal ammonium salt by washing with a 5-10% solution of diisopropylethylamine (DIEA) in DCM until a neutral pH is achieved. Wash again with DCM.

Protocol 2: HBTU-Mediated Coupling[7][8]
  • Activation: In a separate vessel, dissolve 2-4 equivalents of Boc-L-beta-homotyrosine(OBzl) and 2-4 equivalents of HBTU in N,N-dimethylformamide (DMF). Add 4-8 equivalents of DIEA to the solution and allow it to pre-activate for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction completion using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and then DCM.

Protocol 3: HF Cleavage and Deprotection[10][12][13][18]

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

  • Preparation: Dry the peptide-resin thoroughly under vacuum. Place the dried resin and a magnetic stir bar in the HF reaction vessel.

  • Scavengers: Add the appropriate scavenger mixture. A common mixture for peptides without highly sensitive residues is 90% HF, 5% anisole, and 5% p-cresol.

  • HF Condensation: Cool the reaction vessel in a dry ice/acetone bath. Carefully condense the required volume of liquid HF into the vessel.

  • Cleavage Reaction: Allow the reaction to stir at 0°C for 1-2 hours.

  • HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

  • Washing and Isolation: Wash the peptide multiple times with cold diethyl ether to remove scavengers and organic byproducts. Dry the crude peptide under vacuum.

Visualizations

Potential Side Reaction: O- to C-Benzyl Migration Homotyrosine Boc-L-beta-homotyrosine(OBzl) residue Protonation Protonation of Benzyl Ether (TFA Treatment) Homotyrosine->Protonation Carbocation Formation of Benzyl Carbocation (Intermediate) Protonation->Carbocation Loss of -OH group DesiredProduct Desired Homotyrosine(OBzl) Protonation->DesiredProduct Reversible (minor pathway) Migration Intramolecular Electrophilic Aromatic Substitution Carbocation->Migration SideProduct 3-Benzyl-beta-homotyrosine (Side Product) Migration->SideProduct

Caption: Acid-catalyzed O- to C-benzyl migration on the homotyrosine side chain.

Troubleshooting Workflow for Low Coupling Yield Start Low Coupling Yield Detected (e.g., Positive Kaiser Test) CheckReagents Are coupling reagents potent enough? (e.g., HBTU, HATU) Start->CheckReagents DoubleCouple Perform a second coupling with fresh reagents CheckReagents->DoubleCouple No IncreaseTimeTemp Increase reaction time and/or temperature CheckReagents->IncreaseTimeTemp Yes CheckAggregation Is peptide aggregation suspected? DoubleCouple->CheckAggregation IncreaseTimeTemp->CheckAggregation ChangeSolvent Use aggregation-disrupting solvent (e.g., NMP) CheckAggregation->ChangeSolvent Yes End Re-evaluate synthesis strategy CheckAggregation->End No Success Coupling successful ChangeSolvent->Success

Caption: A logical workflow for troubleshooting low coupling yields.

References

Technical Support Center: Strategies to Minimize Racemization of Boc-L-beta-homotyrosine(OBzl)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the coupling of Boc-L-beta-homotyrosine(OBzl). Maintaining the stereochemical integrity of this and other amino acids is critical for the biological activity and safety of synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for Boc-L-beta-homotyrosine(OBzl)?

A1: Racemization is the process that converts a pure enantiomer (the L-form in this case) into a mixture of both L- and D-enantiomers.[1] This loss of stereochemical purity is a significant concern in drug development because the biological activity of a peptide is highly dependent on its precise three-dimensional structure. The presence of the D-diastereomer can result in a partially or completely inactive peptide, or in some cases, a product with altered or toxic effects.[1]

Q2: What is the primary mechanism of racemization for N-Boc protected amino acids during coupling?

A2: The most common mechanism for racemization during the coupling of N-protected amino acids involves the formation of a 5(4H)-oxazolone intermediate.[1][2][3][4] This process begins when the carboxylic acid group is activated by a coupling reagent. The activated intermediate can then cyclize to form the oxazolone ring. The proton on the alpha-carbon of this ring is acidic and can be easily removed by a base, leading to a loss of chirality. The incoming amine can then attack from either side of the planar intermediate, resulting in a mixture of the desired L-L peptide and the undesired D-L diastereomer.[1] While the urethane-based Boc protecting group helps to suppress this pathway compared to other protecting groups, the risk remains significant under non-optimized conditions.[2][5]

Q3: How does the beta-amino acid structure of homotyrosine affect its susceptibility to racemization?

A3: While the fundamental racemization mechanism via an oxazolone-like intermediate is still a primary concern for beta-amino acids, the additional methylene group in the backbone can influence the rate and ease of this side reaction. The principles for minimizing racemization, however, remain the same as for alpha-amino acids. Careful selection of coupling reagents, additives, base, solvent, and temperature is crucial to preserve the stereochemical integrity of Boc-L-beta-homotyrosine(OBzl).

Q4: Which factors in the coupling protocol have the most significant impact on racemization?

A4: Several factors critically influence the extent of racemization. These include the choice of coupling reagent and additives, the strength and steric hindrance of the base used, the reaction temperature, the polarity of the solvent, and the duration of the amino acid activation step.[1][6][7]

Troubleshooting Guide: High Diastereomer Formation

Problem: Analysis of the crude peptide product shows a significant peak corresponding to the D-diastereomer of the L-beta-homotyrosine residue.

Potential CauseRecommended Solution & Rationale
Inappropriate Coupling Reagent / Additive Solution: Switch to a coupling method known for low racemization. If using a carbodiimide reagent like DIC or DCC, it is essential to use it in combination with a racemization-suppressing additive such as Oxyma Pure, 1-hydroxy-7-azabenzotriazole (HOAt), or 1-hydroxybenzotriazole (HOBt).[2][6][8] These additives form active esters that are more stable and less prone to oxazolone formation.[6] For challenging couplings, consider using uronium/aminium reagents like HATU or phosphonium reagents like PyBOP, which are highly efficient and generally lead to very low racemization.[6][9]
Strong or Sterically Unhindered Base Solution: Use a weaker or sterically hindered base. The base's role is to neutralize acidic species, but strong, non-hindered bases can accelerate racemization by abstracting the alpha-proton.[1] N-methylmorpholine (NMM) and 2,4,6-collidine are preferred over stronger or less hindered bases like diisopropylethylamine (DIPEA) and triethylamine (TEA).[2][6][10] The general order of increasing racemization risk is NMM < DIPEA < TEA.[1][10]
Elevated Reaction Temperature Solution: Perform the coupling reaction at a lower temperature. High temperatures increase the rate of both the desired coupling and the undesired racemization side reaction.[7][8][11] It is recommended to start the coupling at 0°C and allow the reaction to slowly warm to room temperature.[6][9]
Prolonged Pre-activation Time Solution: Minimize the pre-activation time or use an in situ activation protocol.[6][7] Allowing the activated Boc-L-beta-homotyrosine(OBzl) to stand for an extended period before adding the amine component increases the opportunity for oxazolone formation and subsequent racemization.[1][6]
Suboptimal Solvent Choice Solution: If possible, use a less polar aprotic solvent. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred over more polar solvents like dimethylformamide (DMF) when racemization is a major concern.[6][7] However, solvent choice is often dictated by the solubility of the reagents and the swelling of the solid-phase resin.[8]

Data Presentation

Table 1: Comparison of Common Coupling Reagent Systems for Racemization-Prone Amino Acids
Coupling Reagent/AdditiveTypical BaseExpected RacemizationKey Considerations
DIC / HOBtNMM / DIPEALow to ModerateA classic, cost-effective method. Racemization is generally low but can be higher than with modern uronium salts.[9]
DIC / OxymaPureNMM / DIPEAVery LowOxymaPure is an excellent, non-explosive alternative to HOBt/HOAt and often shows superior racemization suppression.[2][9][12]
HATU / HOAtNMM / DIPEAVery LowHighly efficient and fast-acting, especially for hindered couplings, with very low racemization.[6][9]
HBTU / HOBtNMM / DIPEALowA widely used and reliable coupling reagent with a good balance of speed and low racemization.[9]
PyBOPNMM / DIPEALowA phosphonium salt-based reagent known for its efficiency and low racemization levels.[9]
Table 2: Influence of Common Organic Bases on Racemization
BaseCommon AbbreviationSteric HindranceGeneral Recommendation for Minimizing Racemization
N-MethylmorpholineNMMModerateHighly Recommended. Weaker base, good choice for suppressing racemization.[6][10]
N,N-DiisopropylethylamineDIPEA / DIEAHighRecommended. Steric hindrance helps reduce racemization compared to TEA.[2][10]
2,4,6-CollidineHighHighly Recommended. A hindered, weaker base that has been shown to minimize racemization.[2][11]
TriethylamineTEALowNot Recommended. Its low steric hindrance and strong basicity can lead to higher levels of racemization.[1][10]

Visualizations

Racemization_Mitigation cluster_mitigation Mitigation Strategies Start Boc-L-beta-homotyrosine(OBzl) + Coupling Reagent Activated Activated Intermediate (e.g., O-Acylisourea) Start->Activated Activation Peptide Desired Peptide (L-L Diastereomer) Activated->Peptide + Amine Component Oxazolone 5(4H)-Oxazolone Intermediate Activated->Oxazolone Cyclization (Undesired Pathway) Racemized Racemized Peptide (D-L Diastereomer) Oxazolone->Racemized + Amine Component Additive Additives (Oxyma, HOAt, HOBt) Additive->Activated Intercepts & Stabilizes Base Weak / Hindered Base (NMM, Collidine) Base->Oxazolone Inhibits Proton Abstraction Temp Low Temperature (e.g., 0°C) Temp->Oxazolone Slows Formation

Caption: Racemization pathway via an oxazolone intermediate and key mitigation points.

Experimental_Workflow A 1. Resin & Amino Acid Prep B 2. Cool Components to 0°C A->B C 3. In Situ Activation (Combine Amino Acid, Additive, Amine, Base) B->C D 4. Add Coupling Reagent (e.g., DIC) to initiate C->D E 5. Reaction (Stir at 0°C, then warm to RT) D->E F 6. Monitor Reaction (e.g., Kaiser Test) E->F G 7. Wash & Proceed to Next Cycle F->G

Caption: Recommended workflow for a low-racemization coupling experiment.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/Oxyma in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for the manual coupling of Boc-L-beta-homotyrosine(OBzl) to a resin-bound peptide with a free N-terminal amine, designed to minimize racemization.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-L-beta-homotyrosine(OBzl) (3 equivalents)

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • N-Methylmorpholine (NMM) (6 equivalents)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Ice bath

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. If the previous step was an Fmoc deprotection, wash the resin thoroughly with DMF to remove all traces of piperidine. Perform a Kaiser test to confirm the presence of the free amine.

  • Reagent Preparation: In a separate reaction vessel, dissolve Boc-L-beta-homotyrosine(OBzl) (3 eq.) and OxymaPure (3 eq.) in a minimal amount of DMF.

  • Cooling: Cool the swelled resin slurry and the amino acid/additive solution to 0°C in an ice bath.

  • Coupling Reaction (in situ Activation): a. Add the cold amino acid/OxymaPure solution to the cold resin slurry. b. Add NMM (6 eq.) to the resin slurry and agitate gently for one minute. c. Finally, add DIC (3 eq.) to the reaction vessel to initiate the coupling.

  • Reaction: Agitate the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to proceed at room temperature for an additional 1.5 - 3 hours.

  • Monitoring and Washing: Perform a Kaiser test to monitor the reaction for completion (disappearance of free amine). Once complete, drain the reaction solvent and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next step in the synthesis.

Protocol 2: Low-Racemization Coupling using HATU

This protocol provides an alternative method using a highly efficient uronium salt coupling reagent, which is particularly useful for sterically hindered couplings.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-L-beta-homotyrosine(OBzl) (3 equivalents)

  • HATU (N-[(Dimethylamino)-1H-1,2,3-triazolo-[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide) (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or NMM (6 equivalents)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Ice bath

Procedure:

  • Resin Preparation: Prepare the resin as described in Protocol 1.

  • Activation and Coupling: a. In a separate vessel, dissolve Boc-L-beta-homotyrosine(OBzl) (3 eq.) and HATU (2.9 eq.) in DMF. b. Cool this solution and the resin slurry to 0°C. c. Add the base (DIPEA or NMM, 6 eq.) to the resin slurry. d. Immediately add the activated amino acid solution to the resin. The activation time should be minimal (less than 2 minutes) before adding it to the amine.[1][6]

  • Reaction: Agitate the mixture at room temperature for 1-2 hours. The high efficiency of HATU often allows for shorter reaction times.

  • Monitoring and Washing: Monitor the reaction with a Kaiser test. Upon completion, wash the resin as described in Protocol 1.

References

Scavengers for efficient removal of byproducts in Boc-L-beta-homotyrosine(OBzl) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Boc-L-beta-homotyrosine(OBzl). Our aim is to address common challenges encountered during synthesis and purification to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the main sources of byproducts in the synthesis of Boc-L-beta-homotyrosine(OBzl)?

A1: Byproducts can arise from both stages of the synthesis: the initial Boc protection of L-beta-homotyrosine and the subsequent O-benzylation.

  • Boc Protection Stage:

    • Unreacted L-beta-homotyrosine: Incomplete reaction can leave starting material in your crude product.

    • Di-tert-butyl dicarbonate ((Boc)₂O) remnants and byproducts: Excess (Boc)₂O and its breakdown products can be present.

    • Double Boc protection: In rare cases, the phenolic hydroxyl group might react if harsh conditions are used, though this is less common.

  • O-Benzylation Stage:

    • Unreacted Boc-L-beta-homotyrosine: The starting material for this step may not fully react.

    • Excess Benzyl Bromide: This reactive reagent needs to be thoroughly removed.

    • N-alkylation: The Boc-protected amine is generally stable, but under certain conditions, N-alkylation by benzyl bromide can occur as a minor side product.

    • Esterification: The carboxylic acid can be esterified by benzyl bromide, especially if the reaction is not properly controlled.

Q2: My final product, Boc-L-beta-homotyrosine(OBzl), is an oil and won't crystallize. What should I do?

A2: "Oiling out" is a common issue when impurities are present, which disrupt the crystal lattice formation. Here are several strategies to induce crystallization:

  • Improve Purity: The most likely cause is residual impurities. Re-purify the oil using column chromatography or by performing the extraction and washing steps again to ensure all soluble byproducts are removed.

  • Solvent System Adjustment: Experiment with different solvent/anti-solvent systems for crystallization. A common choice is dissolving the oil in a minimal amount of a "good" solvent (like ethyl acetate or dichloromethane) and slowly adding a "poor" solvent (like hexane or heptane) until turbidity appears.[1]

  • Seed Crystals: If you have a small amount of pure, solid product from a previous batch, adding a seed crystal to the supersaturated solution can initiate crystallization.[2]

  • DCHA Salt Formation: If the free acid is persistently an oil, it can be converted to a solid dicyclohexylamine (DCHA) salt.[3] Dissolve the oil in a nonpolar solvent like diethyl ether and add one equivalent of dicyclohexylamine. The salt will often precipitate and can be easily filtered and purified by recrystallization.[1][3] The pure free acid can be recovered from the salt in a subsequent step.

Q3: What is the role of "scavengers" in this specific synthesis?

A3: In the context of synthesizing Boc-L-beta-homotyrosine(OBzl), the term "scavenger" is not used in the same way as in peptide synthesis cleavage steps. Here, the efficient removal of byproducts is achieved through standard chemical workup procedures rather than dedicated scavenger molecules.

  • Aqueous Washes: Basic washes (e.g., with sodium bicarbonate solution) remove acidic impurities, while acidic washes (e.g., with dilute HCl or KHSO₄) remove basic impurities.

  • Extraction: Liquid-liquid extraction is used to separate the desired product from water-soluble reagents and byproducts.[4][5]

  • Crystallization: This is a highly effective final purification step that separates the product from soluble impurities.[1]

The term "scavenger" is more relevant when using the final Boc-L-beta-homotyrosine(OBzl) product in solid-phase peptide synthesis (SPPS). During the acidic removal of the Boc group, scavengers like triisopropylsilane (TIS) or anisole are added to "scavenge" the reactive tert-butyl cations generated, preventing them from causing side reactions with sensitive amino acid residues like tyrosine.[6][7][8]

Troubleshooting Guides

Issue 1: Low Yield after Boc Protection Step

  • Possible Cause: Inefficient reaction due to incorrect pH or insufficient base.

  • Solution: Ensure the reaction medium is sufficiently basic. The free amino group needs to be deprotonated to act as a nucleophile.[9] Monitor the pH and maintain it in the recommended range for the chosen protocol. Use the appropriate equivalents of base as specified.

  • Possible Cause: Premature precipitation of the amino acid salt.

  • Solution: Ensure adequate solvent volume to maintain all reactants in solution. A co-solvent system like dioxane/water or acetone/water is often used to aid solubility.[5]

Issue 2: Presence of Multiple Spots on TLC after O-Benzylation

  • Possible Cause: Incomplete reaction, leaving starting material (Boc-L-beta-homotyrosine).

  • Solution: Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider increasing the reaction time or temperature moderately. Ensure you have used a sufficient excess of benzyl bromide.

  • Possible Cause: Formation of byproducts such as the benzyl ester.

  • Solution: After the reaction, a standard workup involves washing the organic layer with a mild base (e.g., NaHCO₃ solution) to remove any unreacted acidic starting material. The desired product, being a carboxylic acid, will also be extracted into the aqueous basic layer. The aqueous layer is then re-acidified to precipitate the pure product, leaving neutral byproducts like the benzyl ester in the organic phase.[1]

  • Possible Cause: Degradation of starting material or product.

  • Solution: Avoid excessively high temperatures during the reaction, as this can lead to degradation. A typical temperature for this reaction is around 40°C.[1][10]

Data Presentation

Table 1: Comparison of Reaction Conditions for O-Benzylation of Boc-Tyrosine Analogs

ParameterMethod 1Method 2
Base Sodium Methoxide (NaOMe)Sodium Bicarbonate (NaHCO₃)
Solvent Methanol (MeOH)Dioxane / DMF (1:1)
Temperature 40°C90°C
Reference [1][10][1][5]

Table 2: Common Solvent Systems for Product Purification

Purification StepGood SolventsAnti-Solvents / Washing Agents
Extraction Ethyl Acetate, DichloromethaneWater, Brine, Dilute Acid/Base
Crystallization Ethyl Acetate, Dichloromethane, MethanolHexane, Heptane, Petroleum Ether
Column Chromatography Dichloromethane, Ethyl AcetateHexane, Heptane

Experimental Protocols & Workflows

Protocol 1: Synthesis of Boc-L-beta-homotyrosine

This protocol is adapted from the general synthesis of Boc-protected amino acids.

  • Dissolution: Dissolve L-beta-homotyrosine (1 equiv.) in a 1:1 mixture of dioxane and water. Add a suitable base such as potassium carbonate (K₂CO₃, 3 equiv.) and cool the solution to 0°C.

  • Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equiv.) in dioxane.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Workup: Add water to the reaction mixture and wash with a nonpolar solvent (e.g., pentane or ether) to remove excess (Boc)₂O.

  • Acidification & Extraction: Cool the aqueous layer in an ice bath and acidify to pH 3-4 with a saturated KHSO₄ solution. Extract the product into ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude Boc-L-beta-homotyrosine.

cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Workup & Purification start L-beta-homotyrosine + Dioxane/Water + K2CO3 cool Cool to 0°C start->cool add_boc Add (Boc)2O in Dioxane cool->add_boc stir Stir Overnight at Room Temp. add_boc->stir add_water Add Water stir->add_water wash Wash with Pentane add_water->wash acidify Acidify to pH 3-4 wash->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry & Concentrate extract->dry end Crude Boc-L-beta- homotyrosine dry->end

Caption: Workflow for Boc-protection of L-beta-homotyrosine.
Protocol 2: Synthesis of Boc-L-beta-homotyrosine(OBzl)

This protocol details the O-benzylation of the Boc-protected intermediate.

  • Dissolution: Dissolve crude Boc-L-beta-homotyrosine (1 equiv.) in methanol.

  • Base Addition: Add 28% sodium methoxide in methanol (2.1 equiv.) to deprotonate the phenolic hydroxyl group.

  • Benzylation: Add benzyl bromide (1.4 equiv.) to the solution.

  • Reaction: Stir the reaction mixture at 40°C for 3-24 hours, monitoring progress by HPLC or TLC.

  • Quenching & Washing: After completion, add water to the mixture. Wash the aqueous solution with a nonpolar solvent like heptane or toluene to remove excess benzyl bromide and other nonpolar impurities.

  • Acidification & Isolation: Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4. The product will precipitate out of the solution.

  • Final Steps: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to obtain the final product.[1]

start Boc-L-beta-homotyrosine in Methanol add_base Add Sodium Methoxide start->add_base add_bzl Add Benzyl Bromide add_base->add_bzl react Stir at 40°C (3-24h) add_bzl->react quench Add Water react->quench wash Wash with Heptane/Toluene (Removes Excess BnBr) quench->wash acidify Acidify Aqueous Layer (pH 3-4 with HCl) wash->acidify precipitate Product Precipitates acidify->precipitate filter_dry Filter, Wash with Water, & Dry precipitate->filter_dry end Pure Boc-L-beta- homotyrosine(OBzl) filter_dry->end

Caption: Workflow for O-benzylation of Boc-L-beta-homotyrosine.

References

Impact of resin choice on the synthesis efficiency with Boc-L-beta-homotyrosine(OBzl)

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of non-natural amino acids like Boc-L-β-homotyrosine(OBzl) is a critical step in the development of novel peptide-based therapeutics. However, the unique structural properties of this β-amino acid can present challenges during solid-phase peptide synthesis (SPPS), particularly concerning the choice of resin. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues and optimizing synthesis efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using Boc-L-β-homotyrosine(OBzl) in SPPS?

A1: The primary challenges stem from the steric hindrance caused by the β-substitution and the bulky O-benzyl protecting group. This can lead to lower coupling efficiencies and an increased likelihood of incomplete reactions. The hydrophobicity of the O-benzyl group can also contribute to peptide aggregation on the resin, further impeding synthesis.

Q2: Which type of resin is generally recommended for Boc-L-β-homotyrosine(OBzl)?

A2: The choice of resin depends on the desired C-terminal functionality of the peptide. For peptides with a C-terminal carboxylic acid, Wang resin or 2-Chlorotrityl chloride (2-CTC) resin are common choices. For C-terminal amides, a Rink Amide resin would be appropriate. Due to the steric hindrance of Boc-L-β-homotyrosine(OBzl), a resin with a lower loading capacity may be advantageous to minimize aggregation.

Q3: How can I monitor the coupling efficiency of Boc-L-β-homotyrosine(OBzl)?

A3: The Kaiser (ninhydrin) test is a widely used qualitative method to detect the presence of free primary amines on the resin after a coupling step. A positive result (blue or purple beads) indicates an incomplete reaction, necessitating a recoupling step. For more quantitative analysis, a small sample of the peptide-resin can be cleaved and analyzed by HPLC and Mass Spectrometry (MS) to identify any deletion sequences.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of peptides containing Boc-L-β-homotyrosine(OBzl).

Issue 1: Low Loading Efficiency of Boc-L-β-homotyrosine(OBzl) onto the Resin
  • Symptom: The initial loading of the first amino acid onto the resin is significantly lower than the resin's stated capacity.

  • Possible Cause: Inefficient activation of the amino acid or suboptimal reaction conditions for the sterically hindered β-homoamino acid.

  • Solutions:

    • Optimize Activation: Use a more potent activating agent such as HATU or HCTU. Pre-activation of the Boc-L-β-homotyrosine(OBzl) for a longer duration before adding it to the resin can also improve efficiency.

    • Increase Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents).

    • Extend Reaction Time: Allow the loading reaction to proceed for a longer period (e.g., 4-24 hours) to ensure completion.

    • Elevate Temperature: Gently increasing the reaction temperature to 30-40°C can enhance the reaction rate, but should be done cautiously to avoid racemization.[1]

Issue 2: Incomplete Coupling During Peptide Chain Elongation
  • Symptom: Positive Kaiser test result after a coupling step involving Boc-L-β-homotyrosine(OBzl) or the subsequent amino acid.

  • Possible Cause: Steric hindrance from the growing peptide chain and the bulky side chain of β-homotyrosine is preventing complete reaction. Peptide aggregation on the resin can also block reactive sites.

  • Solutions:

    • Recoupling: Immediately perform a second coupling step using fresh reagents.

    • Change Coupling Reagents: Switch to a more efficient coupling reagent like HATU or COMU for the difficult coupling step.

    • Solvent Considerations: Ensure the resin is adequately swollen. Polystyrene-based resins swell well in solvents like DCM and DMF.[2] For sequences prone to aggregation, consider using a more polar solvent or adding chaotropic salts (e.g., LiCl) to disrupt secondary structures.

    • Capping: If recoupling is unsuccessful, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.

Data Presentation

The following table summarizes typical loading capacities and expected outcomes for common SPPS resins. Note that these are general values for standard amino acids, and the efficiency with the sterically hindered Boc-L-β-homotyrosine(OBzl) may be lower. Careful optimization is recommended.

Resin TypePrimary ApplicationTypical Loading Capacity (mmol/g)Expected Crude Peptide Purity (%)Typical Overall Yield (%)
Wang Resin Peptides with a C-terminal carboxylic acid0.3 - 1.050 - 90Moderate to High
2-Chlorotrityl Chloride (2-CTC) Resin Protected peptide fragments and peptides with C-terminal carboxylic acids under mild cleavage conditions0.3 - 1.6+Generally high, especially for protected fragmentsHigh
Rink Amide Resin Peptides with a C-terminal amide0.3 - 1.052 - 90+Moderate to High
Merrifield Resin Boc-based synthesis of peptides with a C-terminal carboxylic acid0.5 - 2.0Variable, dependent on cleavage conditionsModerate

Data adapted from comparative guides on solid-phase peptide synthesis resins.[3]

Experimental Protocols

Protocol 1: Loading of Boc-L-β-homotyrosine(OBzl) onto Wang Resin
  • Resin Swelling: Swell the Wang resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Amino Acid Activation: In a separate vessel, dissolve Boc-L-β-homotyrosine(OBzl) (3 eq.), HOBt (3 eq.), and HBTU (3 eq.) in DMF. Add N,N-diisopropylethylamine (DIEA) (6 eq.) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3x), dichloromethane (DCM) (3x), and methanol (3x).

  • Drying: Dry the resin under vacuum.

  • Quantification: Determine the loading capacity using a method such as the spectrophotometric analysis of the Fmoc group if an Fmoc-protected amino acid was used for quantification, or by cleaving the amino acid from a small, known weight of resin and analyzing the product.

Protocol 2: Standard Boc-SPPS Cycle for Peptide Elongation
  • Boc Deprotection: Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Washing: Wash the resin with DCM (3x) to remove residual TFA.

  • Neutralization: Neutralize the resin with 10% DIEA in DCM for 10 minutes.

  • Washing: Wash the resin with DCM (3x) and then DMF (3x).

  • Coupling: Add the pre-activated Boc-protected amino acid (as described in Protocol 1, Step 2) to the resin and agitate for 1-2 hours.

  • Monitoring: Perform a Kaiser test on a small sample of beads to check for completion of the coupling. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.

Visualizations

experimental_workflow start Start: Select Resin swell 1. Resin Swelling (e.g., in DMF) start->swell load 2. Load First Amino Acid (Boc-L-beta-homotyrosine(OBzl)) swell->load wash1 3. Wash load->wash1 deprotect 4. Boc Deprotection (TFA in DCM) wash1->deprotect neutralize 5. Neutralize (DIEA in DCM) deprotect->neutralize couple 6. Couple Next Boc-Amino Acid neutralize->couple kaiser 7. Kaiser Test couple->kaiser kaiser->couple Positive (Recouple) wash2 8. Wash kaiser->wash2 Negative repeat Repeat Cycle wash2->repeat cleave 9. Cleave Peptide from Resin wash2->cleave Final Cycle repeat->deprotect end End: Purify Peptide cleave->end

Caption: General workflow for one cycle of Boc-Solid Phase Peptide Synthesis (SPPS).

troubleshooting_logic start Positive Kaiser Test (Incomplete Coupling) recouple Action: Recouple with fresh reagents start->recouple retest Perform Kaiser Test Again recouple->retest change_reagent Option 1: Change to stronger coupling reagent (e.g., HATU) retest->change_reagent Positive increase_temp Option 2: Increase reaction temperature (e.g., to 30-40°C) retest->increase_temp Positive cap Action: Cap unreacted amines with Acetic Anhydride retest->cap Still Positive (after options) proceed Proceed to next deprotection step retest->proceed Negative change_reagent->recouple increase_temp->recouple cap->proceed

Caption: Decision-making workflow for troubleshooting incomplete coupling.

References

Technical Support Center: Aggregation in Peptides Containing Boc-L-beta-homotyrosine(OBzl)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for handling aggregation issues in peptides containing the bulky and hydrophobic residue, Boc-L-beta-homotyrosine(OBzl).

Troubleshooting Guide

Issue 1: On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Symptoms:

  • Poor or decreased resin swelling.[1][2][3]

  • Visible clumping or stickiness of the resin.[1][3]

  • Slow or incomplete Fmoc deprotection or Boc cleavage, indicated by a persistent positive Kaiser test (for Fmoc) or incomplete reaction.[1][4][5]

  • Incomplete coupling reactions, resulting in deletion sequences.[4][6][7]

  • A significant drop in the expected yield of the final peptide.[1][3]

Possible Causes:

  • Intermolecular Hydrogen Bonding: The growing peptide chains self-associate via hydrogen bonds, forming stable secondary structures like β-sheets that are inaccessible to reagents.[3][4][8]

  • Hydrophobic Interactions: The benzyl (Bzl) protecting group on the homotyrosine side chain is highly hydrophobic, promoting association between peptide chains to minimize contact with the polar synthesis solvent.[1]

  • Steric Hindrance: The bulky nature of Boc-L-beta-homotyrosine(OBzl) can physically hinder the approach of subsequent activated amino acids.

Solutions:

StrategyDescriptionKey Considerations
Solvent Modification Switch from standard DMF to more polar, aggregation-disrupting solvents like N-methylpyrrolidone (NMP) or add 25% dimethyl sulfoxide (DMSO) to DMF.[4][7][9]NMP is generally superior to DMF for solvating growing peptide chains.[9]
Chaotropic Agents Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before the coupling step to disrupt secondary structures.[4][7][9]Ensure the chaotropic salt is thoroughly washed away before coupling, as it can interfere with reagents.[9]
Elevated Temperature Perform coupling and deprotection steps at elevated temperatures (e.g., 50-90°C) using a microwave peptide synthesizer or conventional heating.[4][9]For heat-sensitive residues, consider lower temperatures (e.g., 50°C) to minimize racemization.[9]
Mechanical Disruption Gently sonicate the reaction vessel in a water bath for 15-30 minutes to mechanically break up aggregates.[4][9]This can be particularly useful if the resin has visibly clumped.[9]
Backbone Protection Incorporate a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the alpha-nitrogen of an amino acid every six to seven residues to disrupt hydrogen bonding.[4][10]These groups are removed during the final TFA cleavage.[4]
Resin Modification Use a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) to increase the distance between growing peptide chains.[9] Switch to a more polar, PEG-based resin (e.g., TentaGel) to improve solvation.[7][9]Lower loading is especially important for longer peptides (>30 amino acids).[9]
"Magic Mixture" Use a solvent mixture of DCM, DMF, and NMP (1:1:1) to improve solvation.[9]
In Situ Neutralization For Boc/Bzl protection strategies, switch to in situ neutralization protocols to minimize aggregation that can occur after the TFA deprotection and before the next coupling.[2][4]This can be achieved with coupling reagents like HATU or HBTU in the presence of a tertiary amine.[2]
Issue 2: Poor Solubility of the Cleaved Peptide

Symptoms:

  • The lyophilized peptide is insoluble or poorly soluble in standard purification solvents (e.g., water/acetonitrile mixtures).[9]

  • Formation of a precipitate upon addition of the cleavage cocktail or during ether precipitation.[9]

  • Visible precipitation or cloudiness in the peptide solution during purification or storage.[5]

Possible Causes:

  • High Hydrophobicity: The presence of the O-benzyl group on the homotyrosine and the overall hydrophobicity of the peptide sequence leads to aggregation in aqueous solutions.[1][9]

  • pH Close to Isoelectric Point (pI): At its pI, a peptide has a net neutral charge, minimizing electrostatic repulsion and promoting aggregation.

Solutions:

StrategyDescriptionKey Considerations
Solvent Choice Attempt to dissolve the peptide in a small amount of a polar organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile before diluting with the initial mobile phase for HPLC.[9][11]For peptides containing Cys, Met, or Trp, avoid DMSO as it can cause oxidation.[12]
pH Adjustment Adjust the pH of the solvent away from the peptide's isoelectric point (pI). For acidic peptides, use a basic buffer (e.g., 0.1 M ammonium bicarbonate). For basic peptides, use an acidic solution (e.g., 10% acetic acid).[1][9][12]Calculate the theoretical pI of your peptide to guide pH adjustment.
Solubilization Additives Add organic modifiers like isopropanol or acetic acid, or chaotropic agents such as guanidine hydrochloride (GuHCl) or urea to the purification solvents to disrupt aggregates.[9]These additives will need to be removed during or after purification.
Gentle Heating Gently warm the solution (below 40°C) to aid dissolution.[13]Use with caution to avoid peptide degradation.[13]
Systematic Solubilization Test solubility on a small aliquot first. If it fails in water, try an acidic or basic solution based on the peptide's net charge. If it is still insoluble, use a minimal amount of organic solvent (e.g., DMSO) and slowly add it to a vortexing aqueous buffer.[13]Adding the peptide stock dropwise to the buffer prevents localized high concentrations that can trigger precipitation.[13]

Frequently Asked Questions (FAQs)

Q1: Why is Boc-L-beta-homotyrosine(OBzl) particularly prone to causing peptide aggregation?

A1: Boc-L-beta-homotyrosine(OBzl) contributes significantly to peptide aggregation for two main reasons. Firstly, the O-benzyl (OBzl) group on the side chain is large and highly hydrophobic. This promotes strong hydrophobic interactions between peptide chains, causing them to associate and precipitate out of polar solvents.[1][14] Secondly, the bulky nature of the entire residue can lead to steric hindrance during synthesis, slowing down reactions and providing more time for aggregation to occur.

Q2: How can I predict if my peptide sequence containing Boc-L-beta-homotyrosine(OBzl) will be difficult to synthesize?

A2: While precise prediction is difficult, certain factors increase the likelihood of aggregation.[2] These include: a high overall percentage of hydrophobic amino acids, the presence of β-branched amino acids (Val, Ile, Thr) near the homotyrosine, and sequences with repeating hydrophobic residues.[3][8] Aggregation is less likely before the fifth or sixth residue is added.[4]

Q3: What is the difference between the Boc/Bzl and Fmoc/tBu peptide synthesis strategies in the context of aggregation?

A3: The primary difference lies in the protecting groups and the deprotection conditions. In the Boc/Bzl strategy, the N-terminal Boc group is removed with trifluoroacetic acid (TFA). This repeated acidic treatment can help to break up secondary structures and reduce aggregation during the synthesis.[10][15] In the Fmoc/tBu strategy, the Fmoc group is removed with a base (piperidine), which does not disrupt hydrogen-bonded aggregates as effectively. Therefore, the Boc/Bzl strategy is sometimes considered more suitable for the synthesis of difficult, aggregation-prone sequences.[15]

Q4: When should I consider using microwave-assisted peptide synthesis?

A4: Microwave-assisted synthesis is a powerful technique for overcoming aggregation. The microwave energy can disrupt intermolecular hydrogen bonds, increasing the kinetic energy of the system and thereby improving both coupling and deprotection efficiency, especially for difficult sequences.[9] It is a recommended strategy when you anticipate or encounter aggregation, particularly with long or hydrophobic peptides.[4][9]

Q5: Can I use "magic bullets" like pseudoproline dipeptides to prevent aggregation caused by Boc-L-beta-homotyrosine(OBzl)?

A5: Yes, incorporating "magic bullets" can be a very effective strategy. Pseudoproline dipeptides, which are derivatives of serine or threonine, introduce a kink in the peptide backbone that disrupts the formation of β-sheets.[4][6] For optimal results, these structure-disrupting elements should be spaced approximately every 5-6 residues throughout the sequence.[6] While you cannot replace the homotyrosine itself, you can strategically place a pseudoproline dipeptide a few residues before the difficult section to prevent the onset of aggregation.

Experimental Protocols

Protocol 1: Chaotropic Salt Wash for On-Resin Aggregation

This protocol is for a manual washing step to be performed before coupling when on-resin aggregation is suspected.

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Deprotection: Perform the standard N-terminal deprotection (e.g., with TFA for Boc-SPPS).

  • DMF Wash: Wash the resin thoroughly with DMF (3 x 1 min).

  • Chaotropic Wash: Add a solution of 0.4 M LiCl in DMF to the resin and agitate for 15-30 minutes.[3]

  • Thorough DMF Wash: Drain the chaotropic salt solution and wash the resin extensively with DMF (5-7 x 1 min) to remove all traces of the salt.

  • Coupling: Proceed immediately with the standard coupling protocol for the next amino acid.

Protocol 2: Test Solubilization of a Hydrophobic Peptide

This protocol provides a systematic approach to finding a suitable solvent for a cleaved, lyophilized peptide containing Boc-L-beta-homotyrosine(OBzl).

  • Aliquot: Weigh a small, known amount of the lyophilized peptide (e.g., 1 mg) into a microcentrifuge tube.

  • Aqueous Test: Add a small volume of sterile, distilled water (e.g., 100 µL) and vortex. Observe for dissolution.

  • pH Modification (if insoluble):

    • Calculate the net charge of the peptide at neutral pH.

    • If the net charge is negative (acidic peptide), add a small amount of a basic solution like 0.1 M ammonium bicarbonate and vortex.

    • If the net charge is positive (basic peptide), add a small amount of an acidic solution like 10% acetic acid and vortex.

  • Organic Solvent Test (if insoluble):

    • If the peptide remains insoluble, prepare a new aliquot.

    • Add a minimal volume of DMSO (e.g., 10-20 µL) and vortex until the peptide dissolves.[11]

  • Aqueous Dilution:

    • Place the desired final volume of aqueous buffer (e.g., 980 µL of PBS) in a separate tube.

    • While vortexing the buffer, slowly add the dissolved peptide-DMSO stock dropwise.[13]

    • Observe for any precipitation. If the solution remains clear, this two-step method is suitable for your peptide.

Visualizations

experimental_workflow cluster_synthesis On-Resin SPPS start Start Synthesis deprotection N-terminal Deprotection start->deprotection coupling Amino Acid Coupling deprotection->coupling wash Wash coupling->wash check Check for Aggregation (e.g., Resin Swelling, Kaiser Test) wash->check end_synthesis Synthesis Complete wash->end_synthesis Final Cycle check->deprotection No Aggregation troubleshoot_synthesis Apply Mitigation Strategy: - Chaotropic Wash - Change Solvent (NMP) - Microwave/Heat - Sonication check->troubleshoot_synthesis Aggregation Detected troubleshoot_synthesis->coupling solubilization_workflow start Start with Lyophilized Peptide test_water Test Solubility in Water/Buffer start->test_water soluble Peptide Soluble Proceed with Experiment test_water->soluble Yes calc_pi Calculate Net Charge / pI test_water->calc_pi No insoluble Insoluble test_ph Adjust pH (Acidic/Basic Buffer) calc_pi->test_ph soluble_ph Peptide Soluble test_ph->soluble_ph Yes test_organic Dissolve in min. Organic Solvent (e.g., DMSO, DMF) test_ph->test_organic No insoluble_ph Insoluble dilute Slowly Dilute into Aqueous Buffer test_organic->dilute final_solution Final Peptide Solution dilute->final_solution

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of Boc-L-beta-homotyrosine(OBzl) via HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the chemical and stereochemical purity of protected amino acids is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of the analytical methodologies for assessing the purity of Boc-L-beta-homotyrosine(OBzl), a key building block in the synthesis of modified peptides. The performance of this analysis is compared with an alternative, structurally similar compound, Boc-N-Me-Tyr(Bzl)-OH.

Introduction to Purity Analysis of Protected Amino Acids

Boc-L-beta-homotyrosine(OBzl) is a valuable derivative of homotyrosine used in solid-phase peptide synthesis to introduce non-natural amino acid residues into peptides, potentially enhancing their biological activity and stability. The purity of this reagent is critical, as impurities can lead to the formation of undesired peptide sequences, complicating purification and compromising the final product's integrity. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for the qualitative and quantitative assessment of such compounds.

This guide outlines a detailed protocol for the analysis of Boc-L-beta-homotyrosine(OBzl) and compares its analytical data with Boc-N-Me-Tyr(Bzl)-OH, providing a benchmark for purity assessment.

Experimental Protocols

A detailed methodology for the HPLC and mass spectrometry analysis is provided below. This protocol is designed to effectively separate the target compound from potential impurities and provide accurate mass information for confirmation.

Sample Preparation
  • Stock Solution Preparation: Accurately weigh 5.0 mg of the Boc-protected amino acid standard and dissolve it in 5.0 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Working Solution Preparation: Dilute the stock solution with the initial mobile phase (80:20 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 100 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter before injection into the HPLC system.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Scan Range: m/z 100-500.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow (Desolvation): 600 L/hr.

Data Presentation: Comparative Analysis

The following table summarizes the expected quantitative data for the HPLC-MS analysis of Boc-L-beta-homotyrosine(OBzl) and the alternative compound, Boc-N-Me-Tyr(Bzl)-OH.

ParameterBoc-L-beta-homotyrosine(OBzl)Boc-N-Me-Tyr(Bzl)-OH
Molecular Formula C₂₂H₂₇NO₅[1]C₂₂H₂₇NO₅[2]
Molecular Weight 385.46 g/mol [1]385.45 g/mol
Typical Purity (by HPLC) ≥99%[1]≥98%[2]
Expected Retention Time (RT) ~18.5 min~19.2 min
Expected [M+H]⁺ (m/z) 386.19386.19
Expected [M+Na]⁺ (m/z) 408.17408.17

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical process.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Acquisition & Processing weigh Weigh 5mg of Compound dissolve Dissolve in 5mL Methanol weigh->dissolve dilute Dilute to 100 µg/mL dissolve->dilute filtrate Filter (0.22 µm) dilute->filtrate hplc HPLC Separation (C18 Column) filtrate->hplc ms Mass Spectrometry (ESI+) hplc->ms Eluent uv_data UV Chromatogram (275 nm) hplc->uv_data ms_data Mass Spectrum (m/z 100-500) ms->ms_data purity Calculate Purity from UV uv_data->purity mass_confirm Confirm Mass ms_data->mass_confirm

Caption: Experimental workflow for HPLC-MS analysis of Boc-protected amino acids.

Purity_Assessment_Logic compound Boc-L-beta-homotyrosine(OBzl) hplc HPLC Analysis compound->hplc ms Mass Spectrometry compound->ms chemical_purity Chemical Purity (>99%) hplc->chemical_purity chiral_hplc Chiral HPLC (If required) hplc->chiral_hplc identity Structural Identity ([M+H]⁺ = 386.19) ms->identity enantiomeric_purity Enantiomeric Purity chiral_hplc->enantiomeric_purity

Caption: Logical flow for the purity and identity assessment of the target compound.

Discussion

The provided HPLC method, utilizing a C18 column and a water/acetonitrile gradient with formic acid as a modifier, is a standard and robust approach for the separation of moderately hydrophobic, protected amino acids. The UV detection wavelength of 275 nm is suitable for the tyrosine moiety in both Boc-L-beta-homotyrosine(OBzl) and the comparative standard.

The retention time difference between the two compounds, although small, is expected due to the subtle difference in their structure (beta-homo vs. N-methylated). The mass spectrometry data, specifically the protonated molecular ion [M+H]⁺, provides unambiguous confirmation of the compound's identity. It is also common to observe the sodium adduct [M+Na]⁺.

For a complete purity profile, especially for applications in synthesizing chiral peptides, an orthogonal method to determine enantiomeric purity is often required. Chiral HPLC is the most common technique for this purpose and would be a necessary subsequent analysis for stringent quality control.[3][4]

Conclusion

The combination of HPLC with UV detection and mass spectrometry provides a powerful analytical toolkit for the comprehensive purity assessment of Boc-L-beta-homotyrosine(OBzl). The presented protocol and comparative data offer a reliable framework for researchers to ensure the quality of this critical reagent in their synthetic endeavors. By employing these methods, scientists can proceed with confidence in the integrity of their starting materials, which is paramount for the successful development of novel peptide-based therapeutics.

References

A Comparative Guide to Boc vs. Fmoc Protection for β-Homotyrosine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a critical determinant of success in solid-phase peptide synthesis (SPPS). This is particularly true when incorporating non-proteinogenic amino acids like β-homotyrosine, which can impart unique structural and functional properties to peptides. The two most dominant strategies for Nα-amino protection, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), offer distinct advantages and disadvantages. This guide provides an objective comparison of these two methods for the protection of β-homotyrosine, supported by experimental protocols and data to inform the selection of the most suitable synthetic route.

The fundamental difference between the Boc and Fmoc strategies lies in their lability under different chemical conditions. The Boc group is removed by acid, while the Fmoc group is cleaved by a base.[1] This dictates the entire synthetic approach, including the choice of resin, side-chain protecting groups, and cleavage reagents.[2]

Performance Comparison: Boc vs. Fmoc for β-Homotyrosine

While direct quantitative comparative studies for the protection of β-homotyrosine are not extensively detailed in the available literature, performance trends can be extrapolated from the well-established principles of Boc and Fmoc chemistry and their application to other amino acids, particularly those with similar reactive side chains like tyrosine.

The choice between Boc and Fmoc protection for β-homotyrosine will largely depend on the overall synthetic strategy, the desired scale of the synthesis, and the presence of other sensitive residues in the peptide sequence. The Fmoc strategy is generally favored for its milder deprotection conditions and orthogonality, which are advantageous for complex peptides and automated synthesis.[3] However, the Boc strategy remains a robust and valuable option, especially for longer or more hydrophobic sequences where aggregation can be a challenge.[1]

FeatureBoc Protection StrategyFmoc Protection Strategy
Nα-Protection tert-Butyloxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Moderate acid (e.g., 25-50% TFA in DCM)[2]Mild base (e.g., 20% piperidine in DMF)[2]
Side-Chain Protection (Phenolic OH) Strong acid-labile (e.g., Benzyl)[4]Acid-labile (e.g., tert-Butyl)[5]
Final Cleavage Harsh strong acid (e.g., HF, TFMSA)[2]Mild acid (e.g., TFA-based cocktail)[2]
Orthogonality Semi-orthogonal[2]Fully orthogonal[2]
Advantages - Robust and well-established.- Better for long or hydrophobic sequences prone to aggregation.[1] - Lower cost of reagents.[]- Milder deprotection conditions preserve sensitive functionalities.- Orthogonality allows for selective side-chain modifications.- Amenable to automation.- Safer final cleavage reagents.[2]
Disadvantages - Harsh repetitive acid deprotection can degrade sensitive peptides.- Final cleavage requires hazardous reagents (e.g., HF) and specialized equipment.[2] - Potential for t-butyl cation side reactions.[7]- Base-labile side reactions (e.g., aspartimide formation) can occur.- Fmoc-protected amino acids are generally more expensive.[2] - Potential for dibenzofulvene-related side reactions if scavenging is incomplete.[8]

Experimental Protocols

The following are generalized protocols for the protection and deprotection of β-homotyrosine using both Boc and Fmoc strategies. These may require optimization based on the specific reaction scale and laboratory conditions.

Boc Protection of β-Homotyrosine

This protocol is adapted from general procedures for the Boc protection of amino acids.

Materials:

  • L-β-Homotyrosine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

  • Dioxane and Water (or THF)

  • Ethyl acetate (EtOAc)

  • 5% Citric Acid Solution or dilute HCl

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve L-β-homotyrosine (1 equivalent) in a 1:1 mixture of dioxane and water. Add triethylamine (1.5 equivalents) or an equivalent amount of NaOH to achieve a basic pH.[9]

  • Protection Reaction: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise at room temperature.[10] The reaction mixture is typically stirred for 2-4 hours or until completion as monitored by TLC.

  • Work-up:

    • Dilute the reaction mixture with water.

    • Wash the aqueous layer with ethyl acetate twice to remove any unreacted (Boc)₂O and byproducts.[9]

    • Acidify the aqueous layer to a pH of 2-3 with a 5% citric acid solution or dilute HCl.[9]

    • Extract the precipitated Boc-L-β-homotyrosine with ethyl acetate (3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[9]

  • Isolation: Evaporate the solvent under reduced pressure to yield the crude Boc-L-β-homotyrosine, which can be further purified by crystallization or chromatography if necessary.[9]

Fmoc Protection of β-Homotyrosine

This protocol is based on standard Schotten-Baumann conditions for Fmoc protection.

Materials:

  • L-β-Homotyrosine

  • 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Dioxane and Water (or Acetonitrile and Water)

  • Diethyl ether or Ethyl acetate

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: Dissolve L-β-homotyrosine (1 equivalent) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.[11]

  • Protection Reaction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetonitrile.[11] Allow the mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Dilute the reaction mixture with water.

    • Wash with diethyl ether to remove unreacted Fmoc-OSu.[11]

    • Acidify the aqueous layer to a pH of 2-3 with dilute HCl to precipitate the Fmoc-L-β-homotyrosine.[11]

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The product can be purified by recrystallization if needed.

Deprotection Protocols in Solid-Phase Peptide Synthesis

Boc Deprotection:

  • Swell the Boc-β-homotyrosine-resin in dichloromethane (DCM).

  • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).[2]

  • Drain the solution and add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[12]

  • Filter and wash the resin with DCM, followed by a neutralization step with a solution of 10% diisopropylethylamine (DIPEA) in DCM.[12]

Fmoc Deprotection:

  • Swell the Fmoc-β-homotyrosine-resin in N,N-dimethylformamide (DMF).

  • Treat the resin with a solution of 20% piperidine in DMF for 3-5 minutes.[8]

  • Drain the solution and add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete deprotection.[8][13]

  • Filter and wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[13]

Mandatory Visualizations

Boc_vs_Fmoc_Protection cluster_boc Boc Protection Strategy cluster_fmoc Fmoc Protection Strategy b_start β-Homotyrosine b_protect Boc₂O, Base b_start->b_protect Protection b_protected Boc-β-Homotyrosine b_protect->b_protected b_deprotect TFA/DCM b_protected->b_deprotect Deprotection b_deprotected Free Amine b_deprotect->b_deprotected f_start β-Homotyrosine f_protect Fmoc-OSu, Base f_start->f_protect Protection f_protected Fmoc-β-Homotyrosine f_protect->f_protected f_deprotect Piperidine/DMF f_protected->f_deprotect Deprotection f_deprotected Free Amine f_deprotect->f_deprotected

Caption: General workflow for Boc and Fmoc protection and deprotection of β-homotyrosine.

Orthogonality_Concept cluster_deprotection Orthogonal Deprotection Steps Peptide Fmoc-NH-Peptide(SideChain-tBu)-Resin Fmoc_Removal Fmoc Deprotection (Base: Piperidine/DMF) Peptide->Fmoc_Removal Step 1: Nα-Deprotection Intermediate H₂N-Peptide(SideChain-tBu)-Resin Fmoc_Removal->Intermediate SideChain_Cleavage Side-Chain & Resin Cleavage (Acid: TFA) Final_Peptide H₂N-Peptide(SideChain-OH)-OH SideChain_Cleavage->Final_Peptide Intermediate->SideChain_Cleavage Step 2: Final Cleavage

Caption: Orthogonality of the Fmoc/tBu strategy in solid-phase peptide synthesis.

References

A Comparative Guide to the Efficacy of Peptides Synthesized With and Without Boc-L-beta-homotyrosine(OBzl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate receptor selectivity. One such modification is the introduction of L-beta-homotyrosine, an analog of L-tyrosine with an additional methylene group in its backbone. This guide provides a comparative analysis of the efficacy of peptides synthesized with and without the Boc-protected and benzyl-side-chain-protected form of L-beta-homotyrosine, Boc-L-beta-homotyrosine(OBzl).

This comparison focuses on a well-documented example: the vasoactive peptide Angiotensin II. By examining the effects of substituting the natural L-tyrosine with L-beta-homotyrosine, we can elucidate the impact of this modification on the peptide's biological function.

Quantitative Efficacy Comparison: Angiotensin II vs. [β-homotyrosine⁴]Angiotensin II

The primary measure of in vivo efficacy for Angiotensin II and its analogs is their pressor activity, which is the ability to raise blood pressure. The following table summarizes the comparative pressor activity of Angiotensin II and an analog where the tyrosine at position 4 has been replaced with β-homotyrosine.

PeptideSequencePressor Activity (% of Angiotensin II)[1]
Angiotensin II (Native)Asp-Arg-Val-Tyr -Ile-His-Pro-Phe100%
[Sar¹, β-homotyrosine⁴]Angiotensin IISar-Arg-Val-β-hTyr -Ile-His-Pro-Phe1.98%

This data clearly demonstrates that the substitution of L-tyrosine with L-beta-homotyrosine at position 4 in an Angiotensin II analog significantly reduces its pressor activity. This suggests that the precise side-chain length and backbone conformation conferred by the natural α-amino acid are critical for optimal interaction with the Angiotensin II type 1 (AT1) receptor and the subsequent physiological response.

Experimental Protocols

The synthesis of these peptides and the evaluation of their biological activity involve standard and well-established methodologies in peptide chemistry and pharmacology.

Solid-Phase Peptide Synthesis (SPPS)

Peptides with and without β-homotyrosine can be synthesized using the Merrifield solid-phase procedure. The synthesis of the [Sar¹, β-homotyrosine⁴]Angiotensin II analog would utilize Boc-L-beta-homotyrosine(OBzl) as a building block.

General Protocol:

  • Resin Preparation: Start with a suitable resin, such as a Merrifield resin, to which the C-terminal amino acid (in this case, Phenylalanine) is attached.

  • Deprotection: The N-terminal Boc protecting group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA), in a suitable solvent like dichloromethane (DCM).

  • Neutralization: The resulting free amine is neutralized with a base, such as diisopropylethylamine (DIEA).

  • Coupling: The next Boc-protected amino acid in the sequence (in this case, Proline) is activated with a coupling reagent (e.g., dicyclohexylcarbodiimide/hydroxybenzotriazole - DCC/HOBt) and added to the resin to form the peptide bond.

  • Washing: The resin is thoroughly washed after each deprotection, neutralization, and coupling step to remove excess reagents and byproducts.

  • Repeat: The deprotection, neutralization, and coupling cycle is repeated for each subsequent amino acid in the sequence. For the synthesis of the analog, Boc-L-beta-homotyrosine(OBzl) is used at the fourth position instead of Boc-L-tyrosine(OBzl).

  • Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and all side-chain protecting groups (including the benzyl group on the β-homotyrosine) are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF).

  • Purification and Characterization: The crude peptide is purified by techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.

In Vivo Pressor Activity Assay

The pressor activity of Angiotensin II analogs is determined in vivo, typically in ganglion-blocked rats, to assess their direct effect on blood pressure.

Protocol:

  • Animal Preparation: Male rats are anesthetized, and the vagus nerves are cut (vagotomized). A ganglion-blocking agent is administered to eliminate reflex changes in blood pressure.

  • Catheterization: Catheters are inserted into a femoral artery to monitor blood pressure and into a femoral vein for intravenous administration of the peptides.

  • Peptide Administration: A single injection of the standard Angiotensin II or the analog is administered intravenously.

  • Blood Pressure Measurement: The change in mean arterial blood pressure is recorded.

  • Data Analysis: The pressor response of the analog is calculated as a percentage of the response to an equipressor dose of standard Angiotensin II.

Angiotensin II Receptor Binding Assay

To determine the in vitro affinity of the peptides for the Angiotensin II receptor, a competitive radioligand binding assay is commonly employed.[2][3][4]

Protocol:

  • Membrane Preparation: Membranes are prepared from tissues or cells that express the Angiotensin II receptor (e.g., rat liver or adrenal cortex).

  • Incubation: A fixed concentration of a radiolabeled Angiotensin II analog (e.g., ¹²⁵I-[Sar¹, Ile⁸]Angiotensin II) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor peptide (either Angiotensin II or the β-homotyrosine analog).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a gamma counter.

  • Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is used to calculate the binding affinity (Ki) of the peptide for the receptor.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway of the Angiotensin II receptor and the general workflow for comparing peptide efficacy.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol AngII Angiotensin II (or Analog) AT1R AT1 Receptor AngII->AT1R Binds to Gq Gq/11 Protein AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Physiological Response (e.g., Vasoconstriction) Ca->Response PKC->Response

Caption: Angiotensin II (AT1) Receptor Signaling Pathway.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_evaluation Efficacy Evaluation cluster_analysis Data Analysis and Comparison SPPS_Native Solid-Phase Synthesis of Native Peptide Binding_Assay In Vitro Receptor Binding Assay SPPS_Native->Binding_Assay Pressor_Assay In Vivo Pressor Activity Assay SPPS_Native->Pressor_Assay SPPS_Analog Solid-Phase Synthesis of β-hTyr Analog SPPS_Analog->Binding_Assay SPPS_Analog->Pressor_Assay Compare_Affinity Compare Binding Affinity (Ki values) Binding_Assay->Compare_Affinity Compare_Activity Compare Pressor Activity (% of Native) Pressor_Assay->Compare_Activity Conclusion Draw Conclusion on Efficacy Impact Compare_Affinity->Conclusion Compare_Activity->Conclusion

Caption: Experimental Workflow for Efficacy Comparison.

References

Orthogonal Protection Strategies in Peptide Synthesis: A Comparative Guide to Boc-L-beta-homotyrosine(OBzl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the selection of an appropriate protecting group strategy is paramount to achieving high yields, purity, and the successful construction of complex peptide architectures. This is particularly crucial when incorporating non-canonical amino acids, such as L-beta-homotyrosine, which can introduce unique synthetic challenges. This guide provides an objective comparison of the orthogonal protection strategy involving Boc-L-beta-homotyrosine(OBzl) with alternative approaches, supported by experimental data and detailed protocols to inform rational decision-making in peptide design and synthesis.

The Principle of Orthogonal Protection in Peptide Synthesis

Orthogonal protection is a fundamental concept in modern peptide chemistry that allows for the selective removal of one type of protecting group in the presence of others through distinct, non-interfering chemical conditions.[1] In solid-phase peptide synthesis (SPPS), this principle is essential for the stepwise elongation of the peptide chain and for site-specific modifications.[1] The two most dominant orthogonal strategies are the Boc/Bzl and the Fmoc/tBu approaches, distinguished by the lability of the temporary Nα-amino protecting group.[]

The Boc/Bzl strategy utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection, which is typically removed with a moderate acid like trifluoroacetic acid (TFA).[3][4] Side-chain protecting groups, often benzyl (Bzl) derivatives, are "permanent" and require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage from the resin.[3][4] This difference in acid lability forms a "quasi-orthogonal" system.[5]

In contrast, the Fmoc/tBu strategy is a fully orthogonal system employing the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection (removed by piperidine) and acid-labile tert-butyl (tBu) based protecting groups for the side chains.[]

Boc-L-beta-homotyrosine(OBzl) in the Boc/Bzl Strategy

Boc-L-beta-homotyrosine(OBzl) is a derivative of the β-amino acid L-beta-homotyrosine designed for use in the Boc/Bzl SPPS strategy. The Boc group serves as the temporary Nα-protection, while the benzyl ether (OBzl) protects the phenolic hydroxyl group of the homotyrosine side chain.

Performance and Strategic Comparison

The performance of Boc-L-beta-homotyrosine(OBzl) must be evaluated against other potential protecting group strategies for the homotyrosine side chain. The primary alternatives include using a more acid-stable protecting group within the Boc-SPPS framework or switching to an Fmoc-based strategy with a tBu-protected side chain.

FeatureBoc-L-beta-homotyrosine(OBzl)Alternative 1: Boc-L-beta-homotyrosine(O-2,6-Cl2Bzl)Alternative 2: Fmoc-L-beta-homotyrosine(tBu)
Nα-Protection Boc (acid-labile)Boc (acid-labile)Fmoc (base-labile)
Side-Chain Protection Benzyl (OBzl)2,6-Dichlorobenzyl (O-2,6-Cl2Bzl)tert-Butyl (tBu)
Orthogonality Quasi-orthogonal (graded acid lability)Quasi-orthogonal (graded acid lability)Fully orthogonal
Stability of Side-Chain Protection to Nα-Deprotection Partial lability to repetitive TFA treatment[6][7]High stability to TFA[6][7]Fully stable to piperidine
Potential Side Reactions - O- to C-benzyl migration (3-benzyltyrosine formation)[6][8] - Premature deprotection leading to side-chain acylation[8]Minimized side reactions related to premature deprotection.- t-Butylation of the aromatic ring during final cleavage (can be minimized with scavengers)[9]
Final Cleavage Conditions Strong acid (e.g., HF, TFMSA)[3]Strong acid (e.g., HF, TFMSA)[10]Strong acid (e.g., TFA)[9]

Experimental Protocols

General Protocol for Boc-SPPS Cycle with Boc-L-beta-homotyrosine(OBzl)

This protocol outlines the manual steps for a single coupling cycle. Reagent equivalents are based on the initial resin loading.

1. Resin Swelling:

  • Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.[11]

2. Nα-Boc Deprotection:

  • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash).

  • Drain the solution and add a fresh 25-50% TFA/DCM solution.

  • Agitate for 20-30 minutes.

  • Drain and wash the resin thoroughly with DCM (3x) and isopropanol (2x).[12]

3. Neutralization:

  • Wash the resin with DCM (3x).

  • Add a solution of 10% diisopropylethylamine (DIEA) in DCM and agitate for 2 minutes.

  • Drain and repeat the neutralization step.

  • Wash the resin thoroughly with DCM (3x).

4. Coupling of Boc-L-beta-homotyrosine(OBzl):

  • In a separate vessel, dissolve Boc-L-beta-homotyrosine(OBzl) (2-4 equivalents) and a coupling agent such as HBTU (2-4 equivalents) in N,N-dimethylformamide (DMF).

  • Add DIEA (4-8 equivalents) to the solution to activate the amino acid.

  • Immediately add the activated amino acid solution to the resin.

  • Agitate the mixture for 1-2 hours at room temperature. For sterically hindered β-amino acids, extended coupling times or double coupling may be necessary.[11]

  • Monitor the coupling completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

5. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

Final Cleavage and Deprotection (HF Cleavage)

Caution: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus.

1. Preparation:

  • After the final coupling and Nα-Boc deprotection, thoroughly dry the peptide-resin under high vacuum.

  • Place the dried peptide-resin in the reaction vessel of the HF apparatus.

  • Add a scavenger mixture (e.g., anisole) to trap carbocations generated during cleavage.

2. Cleavage:

  • Cool the reaction vessel with dry ice/acetone.

  • Carefully condense a measured amount of liquid HF into the vessel.

  • Stir the mixture at 0°C for 1-2 hours.

3. Work-up:

  • Remove the HF by vacuum distillation.

  • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

  • Isolate the crude peptide by filtration or centrifugation.

  • Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Orthogonal Strategies

The following diagrams illustrate the logical workflows of the Boc/Bzl and a fully orthogonal Fmoc/tBu strategy.

Boc_Bzl_Workflow Resin Resin-Peptide-NH-Boc Deprotection Nα-Boc Deprotection Resin->Deprotection TFA/DCM Neutralization Neutralization Deprotection->Neutralization DIEA/DCM Coupling Coupling (Boc-AA(P)-OH) Neutralization->Coupling Washing Washing Coupling->Washing Washing->Deprotection Next Cycle Final_Cleavage Final Cleavage (Strong Acid, e.g., HF) Washing->Final_Cleavage End of Synthesis Purified_Peptide Purified Peptide Final_Cleavage->Purified_Peptide Removes Side-Chain Protecting Groups (e.g., OBzl)

Caption: General workflow for a single cycle in Boc/Bzl Solid-Phase Peptide Synthesis.

Fmoc_tBu_Workflow Resin Resin-Peptide-NH-Fmoc Deprotection Nα-Fmoc Deprotection Resin->Deprotection Piperidine/DMF Coupling Coupling (Fmoc-AA(P)-OH) Deprotection->Coupling Washing Washing Coupling->Washing Washing->Deprotection Next Cycle Final_Cleavage Final Cleavage (TFA) Washing->Final_Cleavage End of Synthesis Purified_Peptide Purified Peptide Final_Cleavage->Purified_Peptide Removes Side-Chain Protecting Groups (e.g., tBu)

Caption: General workflow for a single cycle in a fully orthogonal Fmoc/tBu SPPS.

Conclusion

The choice of a protection strategy for L-beta-homotyrosine is a critical decision that impacts the overall success of the peptide synthesis. The use of Boc-L-beta-homotyrosine(OBzl) within a Boc/Bzl framework is a viable option, particularly for researchers equipped for this chemistry. However, careful consideration must be given to the potential for side reactions arising from the partial lability of the OBzl group to repeated TFA exposure. For lengthy syntheses or sequences where purity is paramount, the use of a more stable side-chain protecting group like O-(2,6-dichlorobenzyl) is recommended within the Boc strategy. Alternatively, switching to a fully orthogonal Fmoc/tBu strategy with Fmoc-L-beta-homotyrosine(tBu) offers milder Nα-deprotection conditions and a generally cleaner final cleavage, which may be advantageous for complex or sensitive peptides. Ultimately, the optimal strategy will depend on the specific peptide sequence, the desired scale of synthesis, and the available laboratory infrastructure.

References

Characterizing Peptides with Boc-L-beta-homotyrosine(OBzl): A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is paramount to ensure purity, structural integrity, and ultimately, therapeutic efficacy. The incorporation of non-canonical amino acids like Boc-L-beta-homotyrosine(OBzl) presents unique analytical challenges due to the presence of protecting groups and the modified backbone.

This guide provides a comprehensive comparison of key analytical techniques for the characterization of peptides containing Boc-L-beta-homotyrosine(OBzl). We delve into the principles, experimental protocols, and expected data for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Amino Acid Analysis (AAA). The information presented is compiled from established methodologies for analyzing protected and modified peptides, offering a robust framework for your analytical workflow.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the cornerstone for assessing the purity of synthetic peptides. The separation is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase and a polar mobile phase. The presence of the hydrophobic Boc and benzyl protecting groups significantly influences the retention behavior of the peptide.

Comparative Data for HPLC Analysis
Analytical ParameterMethod A: Rapid ScreeningMethod B: High-Resolution Analysis
Column C18, 3.5 µm, 4.6 x 100 mmC18, 1.8 µm, 2.1 x 150 mm
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 5-95% B in 15 min20-60% B in 30 min
Flow Rate 1.0 mL/min0.3 mL/min
Detection UV at 220 nmUV at 220 nm
Expected Retention Time Broad peak, ~12-15 minSharp peak, ~20-25 min
Resolution of Impurities ModerateHigh
Primary Use Case In-process monitoring, crude purityFinal purity assessment, impurity profiling

Note: The expected retention times are illustrative and will vary depending on the full peptide sequence and specific HPLC system.

Experimental Protocol: High-Resolution RP-HPLC

Objective: To determine the purity of a peptide containing Boc-L-beta-homotyrosine(OBzl) and separate it from synthesis-related impurities.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) or Formic Acid (FA)

  • Peptide sample containing Boc-L-beta-homotyrosine(OBzl)

Instrumentation:

  • High-performance liquid chromatography system with a UV detector

  • C18 reversed-phase column (e.g., 1.8 µm, 2.1 x 150 mm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% TFA or FA solution in HPLC-grade water.

    • Mobile Phase B: Prepare a 0.1% TFA or FA solution in HPLC-grade acetonitrile.

    • Degas both mobile phases prior to use.

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a minimal amount of a suitable solvent (e.g., DMSO or ACN) and then dilute with Mobile Phase A to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Set the column temperature to 30°C.

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

    • Inject 5-10 µL of the prepared sample.

    • Run a linear gradient from 20% to 60% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 220 nm.

  • Data Analysis:

    • Integrate the peak areas in the resulting chromatogram.

    • Calculate the purity of the peptide as the percentage of the main peak area relative to the total peak area.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Peptide Lyophilized Peptide Solvent Dissolve in ACN/H2O Peptide->Solvent Filter Filter (0.22 um) Solvent->Filter Inject Inject Sample Filter->Inject MP_A Mobile Phase A (0.1% TFA in H2O) MP_A->Inject MP_B Mobile Phase B (0.1% TFA in ACN) MP_B->Inject Column C18 Column Separation Inject->Column Detect UV Detection (220 nm) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Purity Calculate Purity Integrate->Purity

Caption: Workflow for HPLC Purity Analysis of a Synthetic Peptide.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Sequence

Mass spectrometry is a powerful technique for confirming the molecular weight of the synthesized peptide and for obtaining sequence information through fragmentation analysis (MS/MS). Electrospray ionization (ESI) is a commonly used soft ionization technique for peptides. The presence of the Boc and benzyl groups will add to the overall mass of the peptide and can influence the fragmentation pattern.

Comparative Data for Mass Spectrometry Analysis
ParameterExpected Result for a Model Peptide*Interpretation
[M+H]+ (Monoisotopic) Calculated m/zConfirmation of the correct molecular weight, including the Boc and OBzl groups.
[M+Na]+ Calculated m/z + 22Common sodium adduct, further confirms molecular weight.
[M+K]+ Calculated m/z + 38Common potassium adduct.
MS/MS Fragmentation b- and y-ion series observedProvides sequence confirmation.
Neutral Loss of Boc Loss of 100.05 Da from precursor or fragment ionsCharacteristic fragmentation of the Boc group.
Neutral Loss of Benzyl Loss of 91.05 Da from precursor or fragment ions containing the modified residueIndicates the presence of the benzyl protecting group.

*Model Peptide: A hypothetical tripeptide Gly-β-hTyr(OBzl)-Ala with N-terminal Boc protection. The exact m/z values will depend on the full peptide sequence.

Experimental Protocol: LC-MS/MS for Sequence Verification

Objective: To confirm the molecular weight and amino acid sequence of a peptide containing Boc-L-beta-homotyrosine(OBzl).

Materials:

  • HPLC-grade water and acetonitrile

  • Formic acid

  • Peptide sample

Instrumentation:

  • LC-MS/MS system (e.g., Q-TOF or Orbitrap) with an ESI source

Procedure:

  • LC Separation:

    • Use an HPLC method with a formic acid modifier (TFA is generally avoided as it can suppress the MS signal).

    • A typical gradient would be 5-95% acetonitrile in water with 0.1% formic acid over 15-30 minutes.

  • MS Analysis:

    • Acquire data in positive ion mode.

    • Perform a full MS scan to identify the precursor ion(s) of the peptide.

    • Select the most abundant precursor ion for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis:

    • Compare the observed mass of the precursor ion with the theoretical mass of the peptide.

    • Analyze the MS/MS spectrum to identify the b- and y-ion series to confirm the amino acid sequence.

    • Look for characteristic neutral losses corresponding to the Boc and benzyl protecting groups.

MS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_analysis Data Interpretation Sample Peptide Sample LC HPLC Separation (FA modifier) Sample->LC ESI Electrospray Ionization LC->ESI MS1 Full MS Scan (Precursor Ion ID) ESI->MS1 CID Fragmentation (MS/MS) MS1->CID MW_Confirm Confirm Molecular Weight MS1->MW_Confirm MS2 MS/MS Scan (Fragment Ion ID) CID->MS2 Seq_Confirm Confirm Sequence (b/y ions) MS2->Seq_Confirm PTM_ID Identify Protecting Groups MS2->PTM_ID

Caption: Workflow for LC-MS/MS Analysis of a Modified Peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides detailed information about the three-dimensional structure and conformation of the peptide in solution. It is particularly useful for confirming the incorporation of the non-standard amino acid and for assessing the impact of this modification on the peptide's overall structure.

Comparative Data for NMR Analysis
NMR ParameterExpected Observation for Boc-L-beta-homotyrosine(OBzl) residueSignificance
¹H NMR Characteristic signals for Boc (singlet, ~1.4 ppm), benzyl (multiplet, ~7.3 ppm), and backbone protons.Confirms the presence of the protecting groups and provides a fingerprint of the residue.
¹³C NMR Distinct chemical shifts for the carbonyl, alpha, beta, and protecting group carbons.Provides information about the carbon skeleton.
COSY Correlations between adjacent protons within the beta-homotyrosine residue.Helps in assigning the proton signals of the residue.
TOCSY Correlations between all protons within the spin system of the beta-homotyrosine residue.Confirms the complete spin system of the modified amino acid.
NOESY/ROESY Through-space correlations between protons.Provides information on the peptide's conformation and the spatial proximity of the modified residue to other parts of the peptide.
Experimental Protocol: 2D NMR for Structural Confirmation

Objective: To confirm the incorporation and determine the local conformation of the Boc-L-beta-homotyrosine(OBzl) residue within a peptide.

Materials:

  • Purified peptide sample (1-5 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN, or H₂O/D₂O mixture)

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve the peptide sample in the appropriate deuterated solvent to a final concentration of 1-5 mM.

  • Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum to assess sample purity and concentration.

    • Acquire a series of 2D NMR spectra, including:

      • COSY (Correlation Spectroscopy)

      • TOCSY (Total Correlation Spectroscopy) with a mixing time of ~80 ms.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) with a mixing time of ~200-400 ms.

  • Data Analysis:

    • Process and analyze the spectra using appropriate software.

    • Assign the proton resonances of the Boc-L-beta-homotyrosine(OBzl) residue using the COSY and TOCSY spectra.

    • Use the NOESY/ROESY data to identify spatial proximities and determine the local conformation.

Amino Acid Analysis (AAA): Verifying Composition

Amino acid analysis is used to determine the amino acid composition of the peptide, thereby confirming the presence of the constituent amino acids in the correct ratios. For peptides containing modified amino acids, specific considerations are necessary during the hydrolysis and analysis steps.

Comparative Data for Amino Acid Analysis
ParameterExpected ResultConsiderations
Hydrolysis Method Acid hydrolysis (e.g., 6M HCl, 110°C, 24h)The Boc group will be cleaved during acid hydrolysis. The benzyl ether on the tyrosine side chain may also be cleaved. The beta-homotyrosine may have a different elution time than standard amino acids.
Amino Acid Quantitation Molar ratios of constituent amino acidsThe ratio of beta-homotyrosine to other amino acids should match the expected sequence.
Identification of β-hTyr A peak with a unique retention timeRequires a standard of beta-homotyrosine for accurate identification and quantification.
Experimental Protocol: Amino Acid Analysis

Objective: To determine the amino acid composition of a peptide containing Boc-L-beta-homotyrosine(OBzl).

Materials:

  • Purified peptide sample

  • 6M HCl

  • Derivatization reagent (e.g., ninhydrin or a fluorescent tag)

  • Amino acid standards, including a beta-homotyrosine standard

Instrumentation:

  • Amino acid analyzer or HPLC system with a post-column or pre-column derivatization setup.

Procedure:

  • Hydrolysis:

    • Place a known amount of the peptide in a hydrolysis tube.

    • Add 6M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After hydrolysis, evaporate the HCl.

  • Derivatization and Analysis:

    • Dissolve the hydrolysate in a suitable buffer.

    • Derivatize the amino acids using an appropriate reagent.

    • Analyze the derivatized amino acids by chromatography, comparing the retention times and peak areas to those of known standards.

  • Data Analysis:

    • Calculate the molar ratios of the amino acids and compare them to the theoretical composition of the peptide.

By employing a combination of these powerful analytical techniques, researchers can confidently characterize peptides containing Boc-L-beta-homotyrosine(OBzl), ensuring the quality and integrity of these complex molecules for their intended applications in research and drug development.

Navigating Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of Boc-L-beta-homotyrosine(OBzl)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids like L-beta-homotyrosine is a key strategy for enhancing the therapeutic properties of peptides. This guide provides a comprehensive cost-benefit analysis of utilizing Boc-L-beta-homotyrosine(OBzl) in large-scale synthesis, objectively comparing its performance with the primary alternative, the Fmoc-based strategy, and providing the supporting rationale based on established principles of solid-phase peptide synthesis (SPPS).

The choice of protecting group strategy is a critical decision in large-scale peptide manufacturing, profoundly impacting process efficiency, raw material costs, final product purity, and overall economic viability. While the tert-butyloxycarbonyl (Boc) strategy has historically been a workhorse of peptide synthesis, the 9-fluorenylmethyloxycarbonyl (Fmoc) approach has become the predominant method in recent years. This comparison will delve into the multifaceted considerations for selecting the optimal strategy for peptides containing L-beta-homotyrosine.

At a Glance: Boc/Bzl vs. Fmoc/tBu Strategies for L-beta-homotyrosine

The fundamental difference between the two strategies lies in the nature of the α-amino protecting group and the chemical conditions required for its removal. The Boc group is labile to acid, while the Fmoc group is removed by a base. This dictates the choice of side-chain protecting groups and the final cleavage method from the solid support resin.

FeatureBoc-L-beta-homotyrosine(OBzl) StrategyFmoc-L-beta-homotyrosine(OtBu) Strategy
Nα-Protection Acid-labile Boc groupBase-labile Fmoc group
Side-Chain Protection Benzyl (Bzl) ethertert-Butyl (tBu) ether
Nα-Deprotection Strong acid (e.g., 50% TFA in DCM)Mild base (e.g., 20% piperidine in DMF)
Final Cleavage Harsh, strong acid (e.g., HF, TFMSA)Moderate acid (e.g., 95% TFA with scavengers)
Orthogonality Quasi-orthogonal (graduated acid lability)Orthogonal
Raw Material Cost Boc-amino acids are generally less expensive.[]Fmoc-amino acids are typically more expensive.[]
Process Cost Higher due to hazardous reagents (HF) and specialized equipment.Lower due to milder reagents and easier automation.
Crude Purity Often lower due to harsh deprotection steps.Generally higher due to milder conditions.[3][4]
Suitability Favorable for some hydrophobic or aggregation-prone sequences.[3][5]Widely applicable, especially for acid-sensitive peptides.

Cost-Benefit Analysis

The decision to use Boc-L-beta-homotyrosine(OBzl) in large-scale synthesis is a complex interplay of raw material costs versus overall process costs and efficiency.

Raw Material Costs

Historically, Boc-protected amino acids have been more cost-effective to manufacture than their Fmoc counterparts.[] This can present a significant upfront cost saving, especially at the kilogram scale required for clinical and commercial production. The synthesis of the core L-beta-homotyrosine is a multi-step process, and the subsequent protection steps add to the final cost. While bulk pricing is not publicly available, the lower cost of the Boc protecting group itself often translates to a lower price for the final building block.

However, the increasing demand for Fmoc-protected amino acids has led to economies of scale, making them more cost-competitive.[4]

Process Efficiency and Overall Cost

The perceived cost advantage of Boc-amino acids can be offset by the higher costs associated with the synthesis process.

  • Reagents and Equipment: The Boc/Bzl strategy necessitates the use of hazardous and corrosive strong acids. Repetitive Nα-deprotection is performed with trifluoroacetic acid (TFA), and the final cleavage requires anhydrous hydrogen fluoride (HF) or similar superacids.[6] Handling HF requires specialized, expensive equipment and stringent safety protocols, significantly increasing capital and operational expenditures. In contrast, the Fmoc/tBu strategy uses a mild base (piperidine) for deprotection and a final cleavage cocktail based on TFA, which is less hazardous and easier to handle on a large scale.[6]

  • Yield and Purity: The harsh acidic conditions of the Boc/Bzl strategy can lead to side reactions and degradation of the peptide chain, potentially resulting in lower crude purity.[3] This, in turn, increases the complexity and cost of downstream purification, which is often a major bottleneck in large-scale peptide manufacturing. The milder conditions of the Fmoc strategy generally yield a higher purity crude product, simplifying purification and improving the overall yield.[3][4]

  • "Difficult" Sequences: The Boc strategy can sometimes be advantageous for the synthesis of long or hydrophobic peptides that are prone to aggregation. The strong acid used for deprotection can help to disrupt secondary structures that may hinder coupling efficiency.[5]

Performance Comparison

ParameterBoc-L-beta-homotyrosine(OBzl)Fmoc-L-beta-homotyrosine(OtBu)Key Considerations
Coupling Efficiency HighHigh (>99%)[]Both strategies can achieve high coupling efficiency with modern activating reagents like HBTU or HATU.
Racemization Risk Low with appropriate activatorsLow with appropriate activatorsRacemization is generally low for most amino acids during coupling.
Side-Chain Stability Benzyl group is stable to TFA but cleaved by HF.t-Butyl group is stable to piperidine but cleaved by TFA.The benzyl group can be partially cleaved during repeated TFA deprotection cycles, leading to impurities.
Final Cleavage Yield Variable, can be affected by peptide aggregation and HF handling.Generally high and reproducible.The Fmoc strategy's milder cleavage is often more efficient.
Automation Friendliness Less amenable due to corrosive reagents.Highly amenable to automated synthesis.[3]This is a significant factor in large-scale production for ensuring consistency and reducing labor costs.

Experimental Protocols

The following are generalized protocols for the incorporation of a beta-homotyrosine derivative in a solid-phase peptide synthesis workflow.

Protocol 1: Boc-SPPS Cycle for Incorporation of Boc-L-beta-homotyrosine(OBzl)

This protocol outlines a single cycle of amino acid addition on a Merrifield or PAM resin.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 1-2 hours in a suitable reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

    • Agitate for 2-5 minutes.

    • Drain the solution and add a fresh 50% TFA/DCM solution. Agitate for an additional 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (1x), and DCM (3x).

  • Neutralization:

    • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.

    • Agitate for 5-10 minutes.

    • Drain the neutralization solution and wash the resin with DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Boc-L-beta-homotyrosine(OBzl) (3 equivalents relative to resin substitution) and an activating agent (e.g., HBTU, 3 equivalents) in N,N-dimethylformamide (DMF).

    • Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.

    • Add the pre-activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours.

    • Monitor the coupling reaction for completion using a Kaiser test. If the test is positive, recoupling may be necessary.

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

Protocol 2: Fmoc-SPPS Cycle for Incorporation of Fmoc-L-beta-homotyrosine(OtBu)

This protocol outlines a single cycle of amino acid addition on a Rink Amide or Wang resin.

  • Resin Swelling: Swell the peptide-resin in DMF for 1-2 hours in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain and repeat the piperidine treatment for an additional 15-20 minutes.

    • Drain and wash the resin extensively with DMF (5-7 times) to remove piperidine and the dibenzofulvene adduct.

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-L-beta-homotyrosine(OtBu) (3 equivalents relative to resin substitution) and an activating agent (e.g., HATU, 2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.

    • Add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours.

    • Monitor the coupling reaction for completion using a Kaiser test. Recoupling can be performed if necessary.

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The incorporation of beta-amino acids like beta-homotyrosine into peptides is a strategy to enhance their metabolic stability and modulate their interaction with biological targets.[7][8] Peptides often act as ligands for G protein-coupled receptors (GPCRs), initiating intracellular signaling cascades.[9] A peptide containing beta-homotyrosine could be designed to be a more stable agonist or antagonist of such a receptor.

G_Protein_Coupled_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide Peptide Ligand (with β-homotyrosine) GPCR GPCR Peptide->GPCR Binding G_Protein G Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A Second_Messenger->PKA Activation Response Cellular Response PKA->Response Phosphorylation Cascade

Caption: A generic G protein-coupled receptor (GPCR) signaling pathway.

SPPS_Workflow_Comparison cluster_boc Boc/Bzl Strategy cluster_fmoc Fmoc/tBu Strategy Boc_Start Start: Peptide-Resin Boc_Deprotect Boc Deprotection (50% TFA/DCM) Boc_Start->Boc_Deprotect Boc_Wash1 Wash Boc_Deprotect->Boc_Wash1 Boc_Neutralize Neutralization (DIEA/DCM) Boc_Wash1->Boc_Neutralize Boc_Wash2 Wash Boc_Neutralize->Boc_Wash2 Boc_Couple Coupling: Boc-β-HTyr(Bzl)-OH + Activator Boc_Wash2->Boc_Couple Boc_Wash3 Wash Boc_Couple->Boc_Wash3 Boc_End End: Peptide-Resin (+1) Boc_Wash3->Boc_End Boc_End->Boc_Deprotect Repeat Cycle Fmoc_Start Start: Peptide-Resin Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotect Fmoc_Wash1 Wash Fmoc_Deprotect->Fmoc_Wash1 Fmoc_Couple Coupling: Fmoc-β-HTyr(OtBu)-OH + Activator Fmoc_Wash1->Fmoc_Couple Fmoc_Wash2 Wash Fmoc_Couple->Fmoc_Wash2 Fmoc_End End: Peptide-Resin (+1) Fmoc_Wash2->Fmoc_End Fmoc_End->Fmoc_Deprotect Repeat Cycle

References

L-β-Homotyrosine Peptides vs. Native Peptides: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug design, aimed at overcoming the inherent limitations of native peptides, such as poor metabolic stability and suboptimal pharmacokinetic profiles. Among these modified amino acids, L-β-homotyrosine, an analogue of L-tyrosine with an additional methylene group in its backbone, has emerged as a valuable tool for modulating the biological activity and stability of peptides. This guide provides an objective comparison of the biological performance of L-β-homotyrosine-containing peptides against their native counterparts, supported by experimental data and detailed protocols.

Data Presentation: A Quantitative Comparison

The substitution of a native amino acid with its β-homologue can significantly impact receptor binding affinity. The following table summarizes the binding affinities of a model tetrapeptide, TAPP (Tyr-D-Ala-Phe-Phe-NH₂), and its analogues where each amino acid residue is systematically replaced by its β³-homo-amino acid counterpart. The data is derived from competitive displacement radioligand binding assays using rat brain membranes.

Table 1: Opioid Receptor Binding Affinities of TAPP and its β³-Homo-Amino Acid Analogues [1][2]

Peptide AnalogueModified PositionKi (nM) vs. [³H]naltrexone (μ-receptor)Ki (nM) vs. [³H]deltorphin II (δ-receptor)
TAPP (Native) - 2.5 ± 0.3 250 ± 25
[β³hTyr¹]TAPP115 ± 1.5>10000
[D-β³hTyr¹]TAPP1110 ± 11>10000
[β³hDAla²]TAPP22.8 ± 0.3280 ± 28
[D-β³hDAla²]TAPP2180 ± 18>10000
[β³hPhe³]TAPP3120 ± 128000 ± 800
[D-β³hPhe³]TAPP32800 ± 280>10000
[β³hPhe⁴]TAPP425 ± 2.53000 ± 300
[D-β³hPhe⁴]TAPP4150 ± 15>10000

Data presented as mean ± SEM. Ki is the inhibitory constant.

Incorporating β-homo-amino acids into peptides is a widely recognized strategy to enhance their resistance to enzymatic degradation, thereby increasing their in vivo half-life.[3] While specific comparative data for L-β-homotyrosine-containing peptides is not always available, the following table illustrates the expected trend in improved plasma stability.

Table 2: Representative Comparison of Peptide Stability in Human Plasma

PeptideModificationHalf-life (t½) in Human Plasma
Native Peptide-Minutes to hours
β-Homo-Amino Acid AnalogueSingle β-amino acid substitutionSignificantly increased (hours to days)

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

Peptides, both native and modified, are typically synthesized using the Fmoc/tBu solid-phase strategy.

Methodology:

  • Resin Preparation: A Rink Amide resin is used as the solid support for the synthesis of C-terminally amidated peptides.

  • Fmoc Deprotection: The Fmoc protecting group on the terminal amino acid is removed using a solution of 20% piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: The next Fmoc-protected amino acid (either a standard α-amino acid or a β-homo-amino acid) is activated with a coupling reagent such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) and coupled to the deprotected N-terminus of the growing peptide chain.

  • Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) after each deprotection and coupling step.

  • Chain Elongation: Steps 2-4 are repeated until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).

  • Purification: The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the synthesized peptides for their target receptors.

Methodology:

  • Membrane Preparation: Crude membranes are prepared from a tissue source rich in the target receptor (e.g., rat brain for opioid receptors). The tissue is homogenized in a buffer and centrifuged to pellet the membranes, which are then resuspended in an assay buffer.

  • Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]naltrexone for μ-opioid receptors) and varying concentrations of the unlabeled competitor peptide (native or β-homo-amino acid analogue).

  • Incubation: The mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curves. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

In Vitro Plasma Stability Assay

This assay evaluates the resistance of the peptides to degradation by plasma proteases.

Methodology:

  • Incubation: The test peptide is incubated in fresh human plasma at 37°C.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Reaction Quenching: The enzymatic degradation in the collected aliquots is stopped by adding a quenching solution, such as acetonitrile or trichloroacetic acid, which precipitates the plasma proteins.

  • Sample Preparation: The samples are centrifuged to remove the precipitated proteins, and the supernatant containing the remaining peptide is collected.

  • Quantification: The concentration of the intact peptide in the supernatant is quantified using a suitable analytical method, typically RP-HPLC with UV or mass spectrometric detection.

  • Data Analysis: The percentage of the intact peptide remaining at each time point is plotted against time, and the data are fitted to a one-phase exponential decay model to calculate the peptide's half-life (t½).

Mandatory Visualization

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_activity Biological Activity Assessment cluster_data Data Analysis synthesis Solid-Phase Peptide Synthesis (Native & β-Homo-analogue) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry & Analytical HPLC purification->characterization binding Competitive Radioligand Binding Assay characterization->binding stability In Vitro Plasma Stability Assay characterization->stability in_vivo In Vivo Efficacy Studies (e.g., Analgesia) characterization->in_vivo ki_calc Ki Calculation (Binding Affinity) binding->ki_calc thalf_calc t½ Calculation (Stability) stability->thalf_calc ed50_calc ED₅₀ Calculation (Efficacy) in_vivo->ed50_calc

Caption: Experimental workflow for the comparative analysis of native and L-β-homotyrosine peptides.

Signaling Pathways

Peptides often exert their biological effects by binding to and activating G-protein-coupled receptors (GPCRs). The TAPP peptide and its analogues, for instance, target opioid receptors, which are a class of GPCRs. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol peptide Peptide (Native or β-Homo-analogue) receptor GPCR (e.g., Opioid Receptor) peptide->receptor Binding & Activation g_protein Gα(i/o)βγ receptor->g_protein GDP-GTP Exchange g_alpha Gα(i/o)-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylate Cyclase camp cAMP g_alpha->ac Inhibition ion_channel Ion Channels (e.g., K⁺, Ca²⁺) g_beta_gamma->ion_channel Modulation atp ATP atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activation cellular_response Cellular Response (e.g., ↓Neuronal Excitability, Analgesia) pka->cellular_response ion_channel->cellular_response

Caption: Generic GPCR signaling pathway for an inhibitory G-protein (Gi/o) coupled receptor.

References

Navigating the Labyrinth of Peptide Purity: A Comparative Guide for Crude Peptides Synthesized with Boc-L-beta-homotyrosine(OBzl)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of novel peptides is but the first step on a long journey. The subsequent assessment of purity is a critical checkpoint, ensuring the reliability of experimental data and the safety of potential therapeutics. This guide provides a comprehensive comparison of analytical techniques for evaluating the purity of crude peptides synthesized using the protected amino acid Boc-L-beta-homotyrosine(OBzl), a building block of increasing interest in peptidomimetic and drug design.

The incorporation of non-canonical amino acids like L-beta-homotyrosine, protected with a tert-butyloxycarbonyl (Boc) group on the amine and a benzyl (Bzl) ester on the side-chain carboxyl group, presents unique challenges and considerations in peptide synthesis and subsequent purity analysis. The Boc/Bzl strategy, a cornerstone of solid-phase peptide synthesis (SPPS), involves the use of moderate acids like trifluoroacetic acid (TFA) for the removal of the temporary Boc protecting group and strong acids, such as hydrofluoric acid (HF), for the final cleavage from the resin and removal of side-chain protecting groups.[1][2][3] This aggressive final step can lead to a variety of impurities, making robust analytical methods essential.

The Analytical Toolkit: A Comparative Overview

The direct evaluation of peptide purity relies on techniques that can effectively separate, identify, and quantify the target peptide from a complex mixture of impurities.[4] These contaminants often include truncated or deletion sequences, products of incomplete deprotection, and byproducts from side reactions.[4][5][6][7] The most common and powerful techniques for this purpose are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS), often used in tandem as LC-MS.[8]

Analytical TechniquePrinciple of Separation/DetectionInformation ProvidedKey AdvantagesLimitations
RP-HPLC Differential partitioning between a non-polar stationary phase and a polar mobile phase based on hydrophobicity.[4]Purity (% of total peak area), retention time.[4]High resolution, quantitative, robust, and the industry standard for purity assessment.[4]Co-elution of impurities with similar hydrophobicity can occur; does not provide mass information for peak identification.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio (m/z).[8]Molecular weight confirmation of the target peptide and impurities.[4]High sensitivity, provides definitive identification of peptide and impurities, can be coupled with LC for comprehensive analysis.[8][9]Not inherently quantitative without appropriate standards, ionization efficiency can vary between peptides.
LC-MS Combines the separation power of HPLC with the identification capabilities of MS.[8]Purity, retention time, and molecular weight of all separated components.[8][9]Provides a comprehensive profile of the crude peptide mixture, enabling both quantification and identification of impurities.[10]Complexity of data analysis, potential for ion suppression from mobile phase additives like TFA.[11]
Amino Acid Analysis (AAA) Hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification.[5]Amino acid composition and net peptide content.[5]Provides an absolute measure of peptide quantity, useful for determining concentration.Destructive to the sample, does not provide information on sequence or impurities with the correct amino acid composition.
Nuclear Magnetic Resonance (NMR) Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[12]Three-dimensional structure, conformational analysis, and can be used for purity assessment.[4]Provides detailed structural information, can identify and quantify impurities without the need for reference standards.Lower sensitivity compared to MS, requires larger sample amounts, complex data interpretation.

Expected Impurity Profile of Crude Peptides from Boc/Bzl Synthesis

The Boc/Bzl synthesis strategy, while effective, is known to generate a characteristic set of impurities. Understanding these potential byproducts is crucial for developing effective purification strategies and interpreting analytical data.

Impurity TypeOriginPotential m/z relative to Target Peptide
Truncated Sequences Incomplete coupling reactions during SPPS.Lower m/z
Deletion Sequences Incomplete deprotection of the Boc group, leading to a missed amino acid in the sequence.Lower m/z
Incomplete Side-Chain Deprotection Failure to remove the benzyl (Bzl) group from the homotyrosine side chain during final cleavage.Higher m/z (+90 Da)
t-Butylation of Side Chains Alkylation of sensitive residues (e.g., Trp, Met) by t-butyl cations generated during Boc deprotection.[2]Higher m/z (+56 Da per modification)
Oxidation Oxidation of susceptible residues like methionine.Higher m/z (+16 Da per oxidation)
Products of Scavenger Adducts Reaction of the peptide with scavengers used during the final cleavage step.Varies depending on the scavenger used.

Experimental Protocols

Accurate and reproducible purity assessment hinges on well-defined experimental protocols. The following are standard procedures for the analysis of crude peptides synthesized with Boc-L-beta-homotyrosine(OBzl).

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of the crude synthetic peptide.

1. Sample Preparation:

  • Dissolve the lyophilized crude peptide in 0.1% trifluoroacetic acid (TFA) in HPLC-grade water to a concentration of 1 mg/mL.[4]

  • Vortex the sample to ensure complete dissolution.[13]

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[13]

2. Chromatographic Conditions:

  • HPLC System: A standard analytical HPLC system equipped with a UV detector.[13]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.[13]

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[13]

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes is a common starting point and should be optimized for the specific peptide's hydrophobicity.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30-40°C to improve peak shape.[13]

  • Detection: UV absorbance at 214-220 nm (for the peptide bond).[4]

  • Injection Volume: 10-20 µL.[13]

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks and multiplying by 100.[4][6]

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the target peptide and identify impurities.

1. Sample Preparation:

  • Dilute the crude peptide solution prepared for HPLC analysis (1 mg/mL) with 0.1% formic acid in water/acetonitrile (50:50) to a final concentration of approximately 10 pmol/µL.[4] Note: Formic acid is often preferred over TFA for LC-MS as it causes less ion suppression.[11]

2. LC-MS Conditions:

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) or HPLC system coupled to a mass spectrometer.

  • Column and Mobile Phases: Similar to the RP-HPLC protocol, but with 0.1% formic acid replacing 0.1% TFA in both mobile phases A and B.

  • Gradient: A suitable gradient optimized to resolve the main peptide from its impurities.

  • Mass Spectrometer: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer. ESI is common for LC-MS.[4]

  • Ionization Mode: Positive ion mode is typically used for peptides.

  • Mass Range: Scan a mass range that encompasses the expected molecular weights of the target peptide and potential impurities.

3. Data Analysis:

  • Extract the ion chromatograms for the expected m/z of the target peptide and known potential impurities.

  • Deconvolute the mass spectra to determine the molecular weights of the components in each chromatographic peak.

  • Compare the observed molecular weights with the theoretical calculated masses to confirm the identity of the target peptide and characterize impurities.[9]

Visualizing the Workflow and Potential Pathways

Diagrams are invaluable tools for visualizing complex processes. The following Graphviz diagrams illustrate the experimental workflow for peptide purity assessment and a hypothetical signaling pathway where a peptide containing beta-homotyrosine might be involved.

G cluster_synthesis Peptide Synthesis cluster_analysis Purity Assessment SPPS Boc-SPPS with Boc-L-beta-homotyrosine(OBzl) Cleavage HF Cleavage and Deprotection SPPS->Cleavage SPPS->Cleavage Sequential coupling Crude_Peptide Crude Peptide Product Cleavage->Crude_Peptide Cleavage->Crude_Peptide Precipitation Sample_Prep Sample Preparation (1 mg/mL in 0.1% TFA/H2O) Crude_Peptide->Sample_Prep Crude_Peptide->Sample_Prep Dissolution RP_HPLC RP-HPLC Analysis Sample_Prep->RP_HPLC Sample_Prep->RP_HPLC Injection LC_MS LC-MS Analysis Sample_Prep->LC_MS Sample_Prep->LC_MS Injection Data_Analysis Data Analysis (Purity Calculation & Impurity ID) RP_HPLC->Data_Analysis RP_HPLC->Data_Analysis Chromatogram LC_MS->Data_Analysis LC_MS->Data_Analysis Mass Spectra Final_Report Purity Report Data_Analysis->Final_Report Data_Analysis->Final_Report Results

Figure 1: Experimental workflow for the purity assessment of a crude peptide synthesized with Boc-L-beta-homotyrosine(OBzl).

G cluster_pathway Hypothetical GPCR Signaling Pathway Peptide Peptide with beta-homotyrosine GPCR G-Protein Coupled Receptor (GPCR) Peptide->GPCR Binding and Activation G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A (PKA) Second_Messenger->Kinase Activation Cell_Response Cellular Response Kinase->Cell_Response Phosphorylation Cascade

Figure 2: A hypothetical signaling pathway illustrating the potential interaction of a peptide containing beta-homotyrosine with a G-protein coupled receptor.

References

A Comparative Guide to Chiral Purity Analysis of Boc-L-beta-homotyrosine(OBzl)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like N-α-Boc-L-β-homotyrosine(O-benzyl) is paramount. The presence of the corresponding D-enantiomer can significantly alter the pharmacological and toxicological profile of a final drug substance. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral purity analysis of Boc-L-beta-homotyrosine(OBzl), supported by representative experimental data and detailed protocols.

Comparison of Chiral HPLC Methods

Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the enantiomeric purity of N-protected amino acids due to its robustness, reproducibility, and the commercial availability of a wide array of chiral stationary phases (CSPs). The choice of CSP is critical for achieving successful enantioseparation. Macrocyclic glycopeptide and polysaccharide-based CSPs are particularly well-suited for this class of compounds.[1][2]

Below is a comparative summary of potential HPLC methods for the chiral analysis of Boc-L-beta-homotyrosine(OBzl), based on established methods for structurally similar N-Boc protected amino acids.

FeatureMethod A: Macrocyclic Glycopeptide CSPMethod B: Polysaccharide-Based CSPMethod C: Supercritical Fluid Chromatography (SFC)
Principle Differential interaction with a teicoplanin-based chiral selector in reversed-phase mode.[1]Enantioselective interaction within the helical polymer structure of a cellulose-based CSP in normal-phase mode.[2]Separation using a supercritical fluid mobile phase, offering faster analysis and reduced solvent consumption.
Chiral Stationary Phase CHIROBIOTIC® T (Teicoplanin)Chiralcel® OD-H (Cellulose derivate)Polysaccharide-based (e.g., Chiralcel® OD-H)
Typical Mobile Phase Methanol/Water with an acidic or basic modifier.[3]n-Hexane/2-Propanol with Trifluoroacetic Acid (TFA).[2]Supercritical CO₂ with a polar co-solvent (e.g., Methanol).
Resolution (Rs) > 2.0 (estimated)> 1.8 (estimated)> 2.0 (estimated)
Analysis Time 15 - 25 minutes10 - 20 minutes5 - 15 minutes
Advantages Robust, broad applicability for N-Boc amino acids, excellent for reversed-phase conditions.[1]High success rate for a wide range of chiral compounds, complementary selectivity to macrocyclic glycopeptides.[4]Fast analysis, lower environmental impact due to reduced organic solvent usage.
Disadvantages May require screening of mobile phase additives for optimal separation.Requires use of non-polar, flammable solvents; may not be suitable for all detection methods.Requires specialized instrumentation.

Experimental Protocols

Detailed methodologies for the key experimental approaches are provided below. These protocols serve as a strong starting point and can be optimized for specific instrumentation and laboratory conditions.

Method A: Chiral HPLC with Macrocyclic Glycopeptide CSP

This method utilizes a teicoplanin-based CSP, which has demonstrated broad utility for the separation of N-Boc protected amino acids.[1][3]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

2. Chromatographic Conditions:

  • Chiral Stationary Phase: CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles.

  • Mobile Phase: Methanol / 0.1% Acetic Acid in Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of racemic Boc-DL-beta-homotyrosine(OBzl) at 1 mg/mL in the mobile phase to determine the elution order and resolution.

  • Prepare the Boc-L-beta-homotyrosine(OBzl) sample for analysis at a concentration of 1 mg/mL in the mobile phase.

4. Data Analysis:

  • Calculate the percentage of the D-enantiomer impurity using the peak areas from the chromatogram.

  • Enantiomeric Excess (% e.e.) = [ (Area of L-enantiomer - Area of D-enantiomer) / (Area of L-enantiomer + Area of D-enantiomer) ] x 100.

Method B: Chiral HPLC with Polysaccharide-Based CSP

Polysaccharide-derived CSPs are widely used and offer complementary selectivity to macrocyclic glycopeptide phases.[2][4]

1. Instrumentation:

  • HPLC system with a UV detector, suitable for use with normal-phase solvents.

2. Chromatographic Conditions:

  • Chiral Stationary Phase: Chiralcel® OD-H, 25 cm x 4.6 mm I.D., 5 µm particles.

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of racemic Boc-DL-beta-homotyrosine(OBzl) at 1 mg/mL in the mobile phase.

  • Prepare the Boc-L-beta-homotyrosine(OBzl) sample for analysis at a concentration of 1 mg/mL in the mobile phase.

4. Data Analysis:

  • Calculate the enantiomeric excess as described in Method A.

Visualizing the Workflow

A systematic approach is crucial for efficient and reliable chiral purity analysis. The following diagram illustrates a general workflow from sample preparation to data interpretation.

Chiral_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Test Sample (Boc-L-beta-homotyrosine(OBzl)) Dissolve_Sample Dissolve in Mobile Phase (1 mg/mL) Sample->Dissolve_Sample Racemic Racemic Standard (Boc-DL-beta-homotyrosine(OBzl)) Dissolve_Racemic Dissolve in Mobile Phase (1 mg/mL) Racemic->Dissolve_Racemic HPLC Inject into Chiral HPLC System Dissolve_Sample->HPLC Test Injection Dissolve_Racemic->HPLC System Suitability & Elution Order Acquire Acquire Chromatogram HPLC->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate % e.e. and Impurity Profile Integrate->Calculate Report Generate Report Calculate->Report

Workflow for Chiral Purity Analysis.

Conclusion

The chiral purity of Boc-L-beta-homotyrosine(OBzl) is a critical quality attribute that can be reliably determined using chiral HPLC. Both macrocyclic glycopeptide and polysaccharide-based chiral stationary phases offer effective means for enantioseparation. The choice between a reversed-phase method using a CHIROBIOTIC® T column and a normal-phase method with a Chiralcel® OD-H column will depend on available instrumentation, laboratory solvent policies, and the potential need for LC-MS compatibility. For high-throughput environments, Supercritical Fluid Chromatography presents a compelling alternative with significantly shorter analysis times. It is recommended to screen both HPLC methods to determine the optimal conditions for routine analysis and quality control. For applications where stereochemical integrity is of utmost importance, in-house verification of chiral purity on incoming materials is strongly advised.

References

Safety Operating Guide

Safe Disposal of Boc-L-beta-homotyrosine(OBzl): A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount for laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of Boc-L-beta-homotyrosine(OBzl), a key building block in peptide synthesis.[1] While specific toxicity data for this compound is limited, adherence to general best practices for chemical waste management is essential.[2]

Chemical and Safety Data Overview

To ensure safe handling, it is crucial to be aware of the chemical properties and potential hazards of Boc-L-beta-homotyrosine(OBzl). The following table summarizes key data compiled from available safety information.

PropertyValueReference
Chemical Name N-Boc-O-benzyl-L-beta-homotyrosine[3]
CAS Number 126825-16-9[1][3][4][5]
Molecular Formula C22H27NO5[1][3][4]
Molecular Weight 385.46 g/mol [1][4]
Appearance White powder[1]
Storage Conditions 0-8 °C, keep container tightly closed and dry in a well-ventilated place.[1][2]
Known Hazards May be harmful if inhaled. May cause respiratory tract irritation.[2]
Incompatible Materials Strong oxidizing agents, Strong acids[2]
Hazardous Decomposition Oxides of carbon (CO, CO2), nitrogen oxides (NOx).[2]

Experimental Protocol: Disposal of Boc-L-beta-homotyrosine(OBzl)

This protocol outlines the step-by-step procedure for the safe disposal of Boc-L-beta-homotyrosine(OBzl) waste, including contaminated materials.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if dust is generated.[6]

  • Body Protection: Wear a lab coat. For larger spills, fire/flame resistant and impervious clothing may be necessary.[6]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[2]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect waste Boc-L-beta-homotyrosine(OBzl) powder, contaminated paper towels, and other solid materials in a designated, properly labeled, and sealed waste container.

    • The container should be made of a material compatible with the chemical.

    • Label the container clearly as "Non-halogenated Organic Solid Waste" and include the full chemical name: "Boc-L-beta-homotyrosine(OBzl)".

  • Liquid Waste (if in solution):

    • If Boc-L-beta-homotyrosine(OBzl) is in a non-halogenated organic solvent, collect it in a designated "Non-halogenated Organic Liquid Waste" container.

    • If it is in a halogenated solvent, collect it in a designated "Halogenated Organic Liquid Waste" container.

    • Ensure the waste container is properly labeled with the chemical name and the solvent used.

    • Do not mix incompatible waste streams.

3. Spill Management:

  • Small Spills:

    • Wearing appropriate PPE, gently sweep up the spilled powder, avoiding dust formation.[2]

    • Place the collected material into a labeled container for disposal.[2]

    • Clean the spill area with a suitable solvent (e.g., ethanol) and collect the cleaning materials as chemical waste.

  • Large Spills:

    • Evacuate the area and ensure adequate ventilation.

    • Follow your institution's emergency spill response procedures.

    • Sweep or shovel the material into a suitable container for disposal.[2]

    • Prevent the spilled material from entering drains or waterways.[2]

4. Storage and Final Disposal:

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of Boc-L-beta-homotyrosine(OBzl).

start Start: Boc-L-beta-homotyrosine(OBzl) Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe assess_form Assess Waste Form ppe->assess_form solid_waste Solid Waste (Powder, Contaminated Items) assess_form->solid_waste Solid liquid_waste Liquid Waste (In Solution) assess_form->liquid_waste Liquid collect_solid Collect in Labeled 'Non-halogenated Organic Solid Waste' Container solid_waste->collect_solid assess_solvent Assess Solvent Type liquid_waste->assess_solvent store Store Sealed Waste Container in Designated Area collect_solid->store non_halogenated Non-Halogenated Solvent assess_solvent->non_halogenated Non-Halogenated halogenated Halogenated Solvent assess_solvent->halogenated Halogenated collect_non_halo Collect in Labeled 'Non-halogenated Organic Liquid Waste' Container non_halogenated->collect_non_halo collect_halo Collect in Labeled 'Halogenated Organic Liquid Waste' Container halogenated->collect_halo collect_non_halo->store collect_halo->store dispose Arrange for Disposal via EHS or Licensed Contractor store->dispose end End of Process dispose->end

Caption: Disposal workflow for Boc-L-beta-homotyrosine(OBzl).

References

Personal protective equipment for handling Boc-L-beta-homotyrosine(OBzl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for handling Boc-L-beta-homotyrosine(OBzl). The following procedural guidance is designed to ensure a safe laboratory environment during the handling, use, and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for Boc-L-beta-homotyrosine(OBzl) was not located, it is prudent to handle it as a potentially hazardous chemical. Based on the nature of Boc-protected amino acids, which are often fine powders, the primary risks are inhalation of dust and direct contact with skin and eyes, which may cause irritation. The following personal protective equipment is recommended to minimize exposure.[1][2]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Hand Protection Nitrile or other chemical-resistant gloves.To prevent skin contact with the compound.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles and potential splashes.[2]
Skin and Body Protection Standard laboratory coat.To protect skin and clothing from spills.[1]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator (e.g., N95) may be necessary.To prevent inhalation of fine powder.

Operational Plan for Safe Handling

A systematic approach to handling Boc-L-beta-homotyrosine(OBzl) from receipt to use is critical for laboratory safety.[3]

2.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

  • Ensure the container is tightly sealed to prevent absorption of moisture and contamination.

2.2. Weighing and Preparation of Solutions

  • Handle the solid compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[1]

  • Use appropriate tools (e.g., spatulas) for transferring the powder.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

2.3. Experimental Use

  • Always wear the recommended PPE during experimental procedures involving this compound.

  • Avoid working alone in the laboratory, especially when handling hazardous materials.[3]

  • Keep the work area clean and organized to prevent accidental spills.

Emergency Procedures: Spill Management

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.[4][5]

For a solid (powder) spill:

  • Evacuate and Alert: If the spill is large, evacuate the immediate area and inform your supervisor.

  • Control Dust: Gently cover the spill with damp paper towels to avoid generating airborne dust.[4] Do not use dry sweeping methods.[6]

  • Cleanup: Wearing appropriate PPE, carefully scoop the material into a designated waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.

Disposal Plan

Proper disposal of Boc-L-beta-homotyrosine(OBzl) and associated waste is crucial to protect the environment and comply with regulations.[7][8]

  • Unused Product: Unwanted or expired Boc-L-beta-homotyrosine(OBzl) should be disposed of as chemical waste. Do not discard it in the regular trash or down the drain.[8]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, paper towels, and pipette tips, should be collected in a clearly labeled hazardous waste container.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Once decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous waste.[9]

  • Waste Collection: All waste should be collected in sealed, properly labeled containers and disposed of through your institution's hazardous waste management program.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling and disposal of Boc-L-beta-homotyrosine(OBzl).

Safe Handling and Disposal of Boc-L-beta-homotyrosine(OBzl) cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal A Receiving and Storage B Wear Appropriate PPE A->B C Weighing in Ventilated Area B->C D Experimental Use C->D E Spill Management D->E If spill occurs F Collect Waste D->F E->F G Hazardous Waste Disposal F->G

Caption: Workflow for the safe handling and disposal of Boc-L-beta-homotyrosine(OBzl).

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.